molecular formula C5H8BrNO B135880 2-Bromo-N-(prop-2-EN-1-YL)acetamide CAS No. 126265-30-3

2-Bromo-N-(prop-2-EN-1-YL)acetamide

Número de catálogo: B135880
Número CAS: 126265-30-3
Peso molecular: 178.03 g/mol
Clave InChI: DIURKPUKYORPET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-(prop-2-en-1-yl)acetamide is a chemical reagent with the molecular formula C5H8BrNO and a molecular weight of 178.03 g/mol . Its CAS Registry Number is 126265-30-3 . This compound features a bromoacetamide group, a known electrophilic moiety that can alkylate nucleophiles like thiols, and an allyl (prop-2-en-1-yl) group, which offers a versatile handle for further chemical modifications. This dual functionality makes it a valuable building block in synthetic organic chemistry, particularly for the development of more complex molecules and for bioconjugation applications in probe development. The compound's predicted physical properties include a density of 1.4±0.1 g/cm³ and a boiling point of approximately 285.3±0.0°C at 760 mmHg . Researchers can utilize this reagent to introduce both a reactive electrophile and an unsaturated side chain into a target molecule. The allyl group can participate in various reactions, including radical additions and metal-catalyzed cross-couplings, expanding its utility in creating molecular scaffolds for pharmaceutical and materials science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromo-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIURKPUKYORPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440676
Record name 2-Bromo-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126265-30-3
Record name 2-Bromo-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive, in-depth exploration of the synthesis and characterization of 2-Bromo-N-(prop-2-en-1-yl)acetamide. It is designed to provide a robust technical foundation for professionals in the fields of chemical research and drug development.

Core Concepts and Strategic Importance

2-Bromo-N-(prop-2-en-1-yl)acetamide, also known as N-allyl-2-bromoacetamide, is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a reactive electrophilic bromoacetyl group and a versatile allyl moiety. This dual functionality allows it to serve as a valuable building block for more complex molecules. The bromoacetamide portion is particularly effective as a "warhead" in the design of covalent inhibitors, which form a permanent bond with their target proteins, often at a cysteine residue. This has profound implications in drug discovery for creating highly specific and potent therapeutic agents.

Synthesis: A Detailed Walkthrough

The synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide is typically achieved through the nucleophilic acyl substitution of an acyl halide, such as bromoacetyl bromide or bromoacetyl chloride, with allylamine. This reaction is a classic example of amide bond formation.

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a well-established nucleophilic acyl substitution pathway. The nitrogen atom of allylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate which then collapses, expelling the halide as a leaving group. A base is used to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Caption: Overview of the synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Materials and Equipment:

  • Allylamine

  • Bromoacetyl bromide or bromoacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve allylamine (1.0 equivalent) and a suitable base like triethylamine (1.1 equivalents) in anhydrous DCM within a round-bottom flask.[1] The flask should be equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C using an ice bath.[1]

  • Addition of the Acyl Halide: Dissolve bromoacetyl bromide or chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.[1] Add the acyl halide solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.[1]

  • Isolation of the Crude Product: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Bromo-N-(prop-2-en-1-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.[1]

Rationale for Experimental Choices
  • Solvent: Anhydrous aprotic solvents like DCM are used to prevent unwanted side reactions with water.[1]

  • Base: A base is essential to neutralize the acidic byproduct (HBr or HCl), which would otherwise protonate the starting amine and halt the reaction.[2]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

Comprehensive Characterization

To confirm the identity and purity of the synthesized 2-Bromo-N-(prop-2-en-1-yl)acetamide, a combination of spectroscopic methods is employed.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals for the methylene protons adjacent to the bromine, the amide proton, the methylene protons of the allyl group, and the vinyl protons of the allyl group.[3][4][5]
¹³C NMR Resonances for the carbonyl carbon, the carbon bonded to bromine, and the three distinct carbons of the allyl group.[5]
IR Spectroscopy Characteristic absorption bands for the N-H stretch, the amide C=O stretch (amide I band), and the C=C stretch of the allyl group.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, often showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).[5]
A Logical Workflow for Characterization

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Purification NMR ¹H & ¹³C NMR Purified Product->NMR IR IR Spectroscopy Purified Product->IR MS Mass Spectrometry Purified Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: A systematic workflow for the characterization of the synthesized product.

Safety and Handling

2-Bromo-N-(prop-2-en-1-yl)acetamide and its precursors are hazardous chemicals that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6][7]

  • First Aid: In case of skin contact, wash the affected area thoroughly with soap and water.[6][8] If inhaled, move to fresh air.[7][8][9] In case of eye contact, rinse cautiously with water for several minutes.[6][8][9] Seek immediate medical attention for any significant exposure.[8][9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of 2-Bromo-N-(prop-2-en-1-yl)acetamide. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare this valuable compound for a range of applications in organic synthesis and drug discovery. The bifunctional nature of this molecule continues to make it a cornerstone for the development of innovative chemical entities.

References

A comprehensive list of references will be provided upon request.

Sources

Physicochemical Profiling & Technical Guide: 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-Allyl-2-bromoacetamide) is a bifunctional electrophilic building block widely employed in bioconjugation, peptidomimetic synthesis, and fragment-based drug discovery (FBDD). Its structure features a reactive


-bromoacetamide warhead capable of irreversible covalent bond formation with nucleophiles (specifically cysteine thiols), coupled with an allyl handle that remains available for downstream functionalization via olefin metathesis or thiol-ene "click" chemistry.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis protocols, reactivity profiles, and safety considerations, designed to support high-fidelity experimental workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers[1][3][4]
DescriptorValue
IUPAC Name 2-Bromo-N-(prop-2-en-1-yl)acetamide
Common Synonyms N-Allyl-2-bromoacetamide; 2-Bromo-N-allylacetamide
CAS Registry Number 126265-30-3
Molecular Formula C

H

BrNO
SMILES C=CCNC(=O)CBr
InChI Key DIURKPUKYORPET-UHFFFAOYSA-N
Physical Properties
PropertyExperimental/Predicted ValueNotes
Molecular Weight 178.03 g/mol Monoisotopic mass: 176.98
Physical State Solid (Low-melting)Often crystallizes as white needles/plates from hexane/ether [1].
Melting Point 45–50 °C (Approx.)Can exist as a supercooled liquid if impure.
Solubility Soluble: DCM, CHCl

, DMSO, MeOHSparingly Soluble: Water, Hexane
Hydrophobic allyl group reduces water solubility compared to bromoacetamide.
LogP (Predicted) ~0.5 – 0.8Moderate lipophilicity facilitates membrane permeability in cell-based assays.
Density ~1.5 g/cm³Estimated based on halogenated amide analogs.

Synthesis & Characterization

The synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide is typically achieved via nucleophilic acyl substitution. The protocol below ensures high purity by minimizing the formation of di-alkylated byproducts.

Synthesis Protocol

Reaction Overview:



Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.

  • Solvent Charge : Add Dichloromethane (DCM) (anhydrous, 50 mL) and Allylamine (1.0 eq, e.g., 25 mmol).

  • Base Addition : Add Triethylamine (Et

    
    N)  (1.1 eq) or use a biphasic system with aqueous NaOH if strictly controlling temperature.
    
  • Acylation (Critical Step) : Cool the mixture to 0 °C (ice bath). Add Bromoacetyl bromide (1.0 eq) dropwise over 30 minutes. Note: Rapid addition causes exotherms that may lead to polymerization or di-acylation.

  • Reaction : Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup :

    • Wash reaction mixture with 1M HCl (to remove unreacted amine).

    • Wash with Sat. NaHCO

      
       (to remove acid).
      
    • Wash with Brine.

    • Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification : Recrystallize the crude residue from Hexane/Diethyl Ether or purify via flash column chromatography (SiO

    
    , 0-30% EtOAc in Hexanes) to yield the product as a white solid [1].
    
Spectroscopic Signature (Diagnostic Signals)
TechniqueSignalAssignment

H NMR
(CDCl

, 400 MHz)

6.50 (br s, 1H)
Amide NH

5.85 (ddt,

=17, 10, 5 Hz, 1H)
Allyl internal vinyl CH

5.25 (dq,

=17, 1.5 Hz, 1H)

5.18 (dq,

=10, 1.5 Hz, 1H)
Allyl terminal vinyl CH


3.95 (tt,

=5, 1.5 Hz, 2H)
Allylic CH

-N

3.90 (s, 2H)

-Bromo CH

-Br

C NMR
(CDCl

, 100 MHz)

165.8
C=O (Amide)

133.0
Allyl CH=

117.5
Allyl =CH


42.5
Allylic C-N

29.0

-Bromo C-Br

Reactivity Profile & Mechanism of Action[6]

The utility of 2-Bromo-N-(prop-2-en-1-yl)acetamide stems from its dual reactivity. The


-bromoamide is a "soft" electrophile, highly selective for "soft" nucleophiles like thiols (cysteine) over harder nucleophiles like amines (lysine) at physiological pH.
Cysteine Alkylation (Bioconjugation)

This reaction proceeds via an S


2 mechanism . The thiolate anion of a cysteine residue attacks the methylene carbon alpha to the bromide, displacing the bromide ion.

Reaction Conditions:

  • Buffer : PBS or Tris-HCl, pH 7.5 – 8.0.

  • Stoichiometry : 1.1 – 5.0 equivalents of reagent relative to thiol.

  • Time : 15 – 60 minutes at RT.

CysteineAlkylation Cys Protein-Cysteine (Thiolate Form: R-S⁻) TS Transition State [R-S ... CH₂ ... Br]‡ Cys->TS Nucleophilic Attack Reagent 2-Bromo-N-allylacetamide (Electrophile) Reagent->TS Product S-Allylacetamido-Cysteine (Thioether Adduct) TS->Product Inversion of Config. LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup Loss of LG

Figure 1: Mechanistic pathway for the chemoselective alkylation of cysteine residues.

Downstream Functionalization

Once the amide is tethered to a scaffold (e.g., a protein or peptoid), the allyl group serves as a latent handle for:

  • Olefin Metathesis : Ring-Closing Metathesis (RCM) to stabilize peptide helices ("stapling").

  • Thiol-Ene Click : Radical-mediated addition of a second thiol across the double bond.

Handling, Safety & Toxicology

As an alkylating agent, this compound poses specific hazards that must be mitigated through engineering controls and PPE.

Hazard ClassDescriptionPrecautionary Measures
Acute Toxicity Toxic if swallowed or inhaled.[1]Work in a certified chemical fume hood.
Skin Corrosion Causes skin irritation and potential burns.[2]Wear nitrile gloves (double-gloving recommended) and lab coat.
Eye Damage Lachrymator; causes serious eye irritation.[2][3]Wear chemical safety goggles.
Sensitization Potential skin sensitizer.Avoid dust formation; clean spills with 10% thiosulfate solution (neutralizer).

Storage Stability:

  • Store at 2–8 °C (Refrigerated).

  • Protect from light and moisture (hydrolysis of the C-Br bond can occur over prolonged exposure to humidity).

  • Shelf life: ~12 months under inert atmosphere (Argon/Nitrogen).

References

  • Ghiviriga, I. & Castellano, R. (2006). Olefin Metathesis in Peptidomimetics, Dynamic Combinatorial Chemistry, and Molecular Imprinting. University of Florida / DTIC.

  • PubChem . (2025).[2][4][5] N-Allyl-2-bromoacetamide (Compound).[6][7] National Library of Medicine.

  • BenchChem . (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry.

  • Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 4(5), 630-640.

Sources

Strategic Deployment of 2-Bromo-N-(prop-2-en-1-yl)acetamide in Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) represents a critical chemical scaffold in the modern "Covalent Renaissance" of drug discovery.[1][2] Unlike reversible binders that rely on equilibrium thermodynamics, this molecule functions as an electrophilic "warhead" designed to form irreversible covalent bonds with nucleophilic amino acid residues—primarily cysteine.

This technical guide details the utility of 2-Bromo-N-(prop-2-en-1-yl)acetamide not merely as a reagent, but as a Cysteine-Reactive Fragment used to map druggable pockets in the proteome.[1][2] By combining a highly reactive


-bromoacetamide warhead with a sterically compact allyl tail, this molecule serves as an ideal "scout" for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).[1][2]

Part 1: Chemical Biology & Mechanism of Action

The Electrophilic Warhead

The core functionality of this molecule lies in the


-haloacetamide motif. The carbon adjacent to the carbonyl is electron-deficient due to the inductive effects of both the oxygen and the bromine.
  • Mechanism: The reaction proceeds via a classic

    
     nucleophilic substitution . A thiolate anion (Cys-S⁻) from the protein attacks the 
    
    
    
    -carbon, displacing the bromide ion as a leaving group.[1][2]
  • Selectivity Profile:

    • Bromoacetamide (High Reactivity): Bromide is a better leaving group than chloride. Consequently, 2-bromoacetamides are significantly more reactive than their 2-chloro analogs.[1][2]

    • The "Goldilocks" Zone: While iodoacetamides are often too reactive (leading to non-specific alkylation), and chloroacetamides can be sluggish, bromoacetamides offer a middle ground. They are aggressive enough to label cysteines with lower nucleophilicity but require careful titration to avoid off-target promiscuity.[1][2]

The Allyl Handle

The N-allyl group (


) serves two distinct roles:
  • Steric Probe: It is small and hydrophobic, allowing the fragment to test the spatial tolerance of the binding pocket immediately adjacent to the target cysteine.

  • Latent Functionality: The terminal alkene is chemically distinct from the warhead, allowing for downstream diversification (e.g., via olefin metathesis) if the fragment acts as a hit.

Reaction Mechanism Diagram

The following diagram illustrates the irreversible alkylation of a protein cysteine residue.

ReactionMechanism cluster_0 Reactants cluster_1 Products Protein Protein-Cys-S⁻ (Nucleophile) TS Transition State [S---C---Br]‡ Protein->TS Attack on α-Carbon Probe 2-Bromo-N-allylacetamide (Electrophile) Probe->TS Adduct Thioether Adduct (Covalent Bond) TS->Adduct Irreversible Leaving Bromide Ion (Br⁻) TS->Leaving

Caption:


 reaction pathway showing the nucleophilic attack of a cysteine thiolate on the bromoacetamide warhead.

Part 2: Synthesis Protocol

Objective: Synthesize high-purity 2-Bromo-N-(prop-2-en-1-yl)acetamide for biological screening. Scale: 10 mmol (adaptable).

Reagents & Equipment
  • Reagents: Allylamine (1.0 eq), Bromoacetyl bromide (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Safety: Bromoacetyl bromide is a lachrymator and corrosive. Allylamine is toxic.[2] Perform all steps in a fume hood.

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 20 mL anhydrous DCM.
    
  • Amine Addition: Add Allylamine (0.57 g, 10 mmol) and Triethylamine (1.67 mL, 12 mmol) to the RBF. Stir and cool the mixture to 0°C using an ice bath.

    • Expert Insight: Cooling is critical.[2] The reaction is exothermic. uncontrolled heat can lead to polymerization of the allyl group or double alkylation.

  • Acylation: Dilute Bromoacetyl bromide (2.02 g, 10 mmol) in 5 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup:

    • Wash with 1M HCl (2 x 10 mL) to remove excess amine/TEA.

    • Wash with Saturated

      
       (2 x 10 mL) to neutralize acid.
      
    • Wash with Brine (10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).[1]
    

Yield Expectation: 70-85% as a colorless oil or low-melting solid.[1][2]

Part 3: Application - Covalent Fragment Screening[1][2][3]

This molecule is best utilized in a Mass Spectrometry (MS)-based screening workflow .[1][2] The goal is to identify if specific proteins possess cysteines that are chemically accessible to this fragment.

Experimental Workflow

ScreeningWorkflow cluster_Analysis 4. Analysis Phase Step1 1. Library Preparation (Dissolve Probe in DMSO) Step2 2. Incubation (Protein + Probe, 1-4 hrs) Step1->Step2 Step3 3. Quenching (Add excess DTT or Acid) Step2->Step3 Step4a Intact Protein LC-MS (Detect Mass Shift) Step3->Step4a Screening Step4b Tryptic Digestion (Peptide Mapping) Step3->Step4b Validation Step5 5. Data Deconvolution (Identify Modified Residue) Step4a->Step5 Step4b->Step5

Caption: Integrated workflow for screening covalent fragments against target proteins using LC-MS.

Data Interpretation

When analyzing MS data, look for the specific mass shift corresponding to the alkylation event.

ParameterValueNotes
Formula

Parent Molecule
Leaving Group Bromide (

)
Mass = 79.90 Da (lost)
Adduct Added

The "Acetamide-Allyl" moiety
Mass Shift (

)
+98.06 Da Monoisotopic mass added to protein
  • Hit Criteria: A "Hit" is defined as >50% labeling of the target protein at a specific concentration (e.g., 50

    
    M) within a set time (e.g., 1 hour).
    
  • Validation: If a hit is observed, perform a dose-response experiment to determine

    
    , the efficiency of covalent bond formation.
    

Part 4: Comparative Reactivity & Safety[1][2]

Reactivity Hierarchy

In the context of designing covalent inhibitors, choosing the right halogen is a trade-off between potency and selectivity.

WarheadReactivity (

)
SelectivityApplication
Iodoacetamide Very HighLowTotal Cys mapping (Proteomics)
Bromoacetamide High Moderate Fragment Screening / Hit Discovery
Chloroacetamide ModerateHighTargeted Covalent Inhibitors (TCIs)
Acrylamide Low/TunableVery HighApproved Drugs (e.g., Ibrutinib)

Expert Note: Start with the Bromo-analog (this topic) to find hits.[1][2] If the reaction is too fast or promiscuous, switch to the Chloro-analog to improve selectivity during lead optimization.

Safety Warning

2-Bromo-N-(prop-2-en-1-yl)acetamide is a potent alkylating agent. [1][2]

  • Skin: It is a vesicant (blistering agent). It can penetrate gloves.[2] Use nitrile gloves (double gloved) and change immediately upon splash.

  • Inhalation: Use only in a certified chemical fume hood.[2]

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] [Link][1]

    • Context: Establishes the methodology for screening cysteine-reactive fragment libraries.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. [Link][1]

    • Context: Discusses the comparative reactivity of haloacetamides and the design of electrophilic libraries.
  • Organic Syntheses. (1954).[2] "N-Bromoacetamide."[1][2][3][4][5] Org.[2][4] Synth., 34, 8. [Link]

    • Context: Standard chemical synthesis protocol for bromoacetamides.[2][6]

    • Context: Catalog of commercially available covalent fragments including N-allyl-2-bromoacetamide.[1][2]

  • Evotec. (2025).[2] "Advancing Drug Discovery With Covalent Fragment Screening." [Link]

    • Context: Industrial application of covalent fragment screening and ABPP workflows.

Sources

understanding the electrophilicity of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Covalent Ligand Discovery

Executive Summary

This technical guide analyzes the electrophilic nature of 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide), a heterobifunctional building block critical in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). Unlike "tuned" Michael acceptors (e.g., acrylamides) that require specific cysteine orientation for reaction, this


-haloacetamide derivative exhibits intrinsic, high-potency reactivity driven by 

displacement. This guide details its synthesis, kinetic profiling, and application as a "scout" fragment for mapping ligadable cysteines in the proteome.

Molecular Architecture & Electronic Theory

The electrophilicity of 2-Bromo-N-(prop-2-en-1-yl)acetamide is defined by the polarization of the


-carbon-halogen bond adjacent to the carbonyl group.
Structural Components[1]
  • The Warhead (

    
    -Bromoacetamide):  The primary electrophilic center. The carbonyl oxygen withdraws electron density via induction (-I effect) and resonance, increasing the acidity of the 
    
    
    
    -protons and, crucially, the electrophilicity of the
    
    
    -carbon (
    
    
    ). The bromine atom serves as a moderate leaving group (
    
    
    of HBr
    
    
    -9), facilitating nucleophilic attack.
  • The Linker (Amide): Provides stability and hydrogen bond donor/acceptor sites (NH/CO) that can interact with the protein backbone, potentially conferring initial non-covalent affinity (

    
    ).
    
  • The Tail (Allyl Group): The N-allyl substituent (

    
    ) serves two roles:
    
    • Steric Probe: It is small enough to fit shallow pockets but distinct from simple alkyls (methyl/ethyl), probing specific hydrophobic interactions.

    • Orthogonal Reactivity: The terminal alkene is inert to nucleophiles under physiological conditions but available for downstream diversification via Thiol-Ene "Click" chemistry or Olefin Metathesis during lead optimization.

Mechanism of Action: Alkylation

Unlike acrylamides which react via Michael Addition (soft-soft interaction), 2-Bromo-N-(prop-2-en-1-yl)acetamide reacts primarily via bimolecular nucleophilic substitution (


).
  • Nucleophile: Thiolate (

    
    ) of Cysteine (or less commonly, the 
    
    
    
    -amino group of Lysine).
  • Trajectory: The nucleophile attacks the

    
     antibonding orbital (
    
    
    
    ) from the backside (180° relative to the C-Br bond).
  • Transition State: Pentacoordinate carbon with partial bond formation to Sulfur and partial bond breaking to Bromine.

Reactivity Landscape Diagram

The following diagram illustrates the comparative reactivity and mechanistic pathways.

ReactivityLandscape Compound 2-Bromo-N-(prop-2-en-1-yl)acetamide TS_SN2 Transition State (SN2) [Nu...C...Br]‡ Compound->TS_SN2  Attack at C-alpha   Cysteine Cysteine (Thiolate) Cysteine->TS_SN2  Fast (k_chem > 10 M-1s-1)   Lysine Lysine (Amine) Lysine->TS_SN2  Slow (High pH req)   Product_S Thioether Adduct (Irreversible) TS_SN2->Product_S  Loss of Br-   Product_N Aminol Adduct (Slower) TS_SN2->Product_N  Loss of Br-  

Figure 1: Mechanistic pathway of 2-Bromo-N-(prop-2-en-1-yl)acetamide reacting with biological nucleophiles.

Synthesis Protocol

Objective: Preparation of high-purity 2-Bromo-N-(prop-2-en-1-yl)acetamide for biological assay. Scale: 10 mmol.

Reagents & Equipment
  • Reagents: Allylamine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, Anhydrous).

  • Equipment: 100 mL Round Bottom Flask (RBF), Addition Funnel, Ice/Water Bath, Rotovap.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL RBF and purge with Nitrogen (

    
    ). Add Allylamine (0.57 g, 10 mmol) and TEA (1.21 g, 12 mmol) to anhydrous DCM (30 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

  • Acylation: Dissolve Bromoacetyl bromide (2.22 g, 11 mmol) in DCM (10 mL) and transfer to the addition funnel. Add dropwise to the amine solution over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 20 mL) to remove excess amine/TEA.

    • Wash with Saturated

      
       (2 x 20 mL) and Brine (1 x 20 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR and LC-MS.
    

Yield Expectation: 75-85% as a white/off-white solid or oil.

Reactivity Profiling & Kinetics

To use this compound effectively in drug discovery, one must quantify its intrinsic reactivity (


).
Glutathione (GSH) Half-Life Assay

This assay determines the stability and reactivity of the electrophile in a pseudo-physiological environment.

Protocol:

  • Stock Solutions: Prepare 10 mM compound in DMSO and 10 mM GSH in PBS (pH 7.4).

  • Incubation: Mix Compound (50

    
    M final) with GSH (500 
    
    
    
    M final, 10x excess) in PBS. Include an Internal Standard (e.g., Indoprofen).
  • Monitoring: Inject aliquots into HPLC/LC-MS at

    
     min.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Comparative Reactivity Data

The table below contextualizes the reactivity of the N-allyl derivative against standard warheads.

Warhead ClassCompound Example

(GSH, pH 7.4)
Reactivity TypeSpecificity

-Haloacetamide
2-Bromo-N-allylacetamide < 15 min High (

)
Cys >> Lys
AcrylamideN-Allylacrylamide> 240 minLow (Michael)Highly Cys
Chloroacetamide2-Chloro-N-allylacetamide~ 60 minMed (

)
Cys > Lys
Vinyl SulfonePhenyl vinyl sulfone> 120 minMed (Michael)Cys

Note:


-bromoacetamides are "hot" electrophiles. They are excellent for initial "scout" experiments to find any accessible cysteine but may lack the selectivity required for late-stage drugs without significant optimization of the scaffold. [1, 2]

Applications in Drug Discovery[2]

Covalent Fragment Screening

2-Bromo-N-(prop-2-en-1-yl)acetamide serves as a "Scout Fragment."

  • Workflow: A library of simple electrophiles is screened against a protein target (via Mass Spec).

  • Hit Definition: If this compound labels the protein, it confirms the presence of a solvent-accessible cysteine.

  • Optimization: Once a hit is validated, the "hot" bromo-warhead is often swapped for a "tuned" acrylamide to improve selectivity, while the allyl group is elaborated to fit the binding pocket.

Activity-Based Protein Profiling (ABPP)

This compound can be derivatized with a click-handle (alkyne) or fluorophore to create a broad-spectrum probe.

  • Step 1: Proteome is treated with the probe.

  • Step 2: Probe covalently modifies reactive cysteines.

  • Step 3: Labeled proteins are enriched and identified via MS-proteomics.

ABPP_Workflow Step1 Proteome Lysate Preparation Step2 Probe Incubation (2-Bromo-N-allyl...) Step1->Step2 Step3 Covalent Labeling (Cys-S-Alkyl adduct) Step2->Step3  SN2 Reaction   Step4 Tryptic Digestion Step3->Step4 Step5 LC-MS/MS Analysis (Peptide ID) Step4->Step5  Identify Site  

Figure 2: ABPP workflow utilizing the electrophilic reactivity of the title compound.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Organic Syntheses. (1951). "N-Bromoacetamide."[1][2] Org.[2] Synth., 31, 17. (Historical context for haloacetamide synthesis). Link

  • PubChem. "Acetamide, 2-bromo-N-(2-bromoallyl)-." (Structural analogue data). Link

Sources

Technical Guide: Spectroscopic Profiling of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026


H

BrNO Molecular Weight: 177.02 g/mol (based on

Br)

Executive Summary

2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) is a pivotal electrophilic scaffold used in the synthesis of peptoids, activity-based protein profiling (ABPP) probes, and cysteine-reactive fragments. Its utility stems from the dual reactivity of the


-bromoacetamide warhead (an irreversible cysteine alkylator) and the allyl handle (amenable to thiol-ene "click" chemistry or olefin metathesis).

This guide provides a definitive reference for the spectroscopic identification of this compound, focusing on the unique isotopic signature in Mass Spectrometry (MS) and the specific coupling constants observed in Nuclear Magnetic Resonance (NMR).

Part 1: Synthetic Context & Structural Analysis

To understand the spectroscopic data, one must first understand the molecular connectivity established during synthesis. The compound is typically generated via a Schotten-Baumann acylation of allylamine with bromoacetyl bromide.

Synthetic Workflow

The reaction is highly exothermic and prone to dimerization if temperature is not controlled. The following workflow ensures high purity suitable for spectroscopic validation.

SynthesisWorkflow Reagents Reagents: Allylamine + Base (DCM, 0°C) Electrophile Dropwise Addition: Bromoacetyl Bromide Reagents->Electrophile Reaction Reaction: Acylation (0°C -> RT, 2h) Electrophile->Reaction Quench Quench: Dilute HCl Wash (Remove xs Amine) Reaction->Quench Product Target: 2-Bromo-N-allylacetamide Quench->Product

Figure 1: Synthetic pathway for the generation of the target electrophile. Strict temperature control is required to prevent polymerization of the allyl group.

Part 2: Mass Spectrometry (MS) Profiling

For researchers, the most immediate validation of this compound is the bromine isotopic pattern. Bromine exists naturally as


Br (50.7%) and 

Br (49.3%), creating a distinct 1:1 doublet for the molecular ion.
Ionization & Isotopic Signature
  • Technique: ESI (Positive Mode) or EI.

  • Molecular Ion (M+): The spectrum will not show a single dominant peak. Instead, it displays two peaks of nearly equal intensity separated by 2 mass units.

Speciesm/z (Calculated)Relative AbundanceDescription
[M+H]

(

Br)
178.0 100%Base peak (if protonated)
[M+H]

(

Br)
180.0 ~98%The "Twin Tower" signature
[M-Br]

98.0 VariableLoss of Bromine radical/ion
[C

H

]

41.0 HighAllyl cation (Fragmentation)
Fragmentation Logic

The fragmentation pathway is dominated by the cleavage of the weak C-Br bond and the stability of the allyl cation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 178/180 Cleavage1 Loss of Br (Heterolytic) Parent->Cleavage1 - HBr AllylLoss Amide Bond Break Parent->AllylLoss - C2H2BrNO Acylium Acylium Ion [C5H8NO]+ m/z 98 Cleavage1->Acylium AllylCat Allyl Cation [C3H5]+ m/z 41 AllylLoss->AllylCat

Figure 2: Primary fragmentation pathways observed in ESI/EI-MS. The loss of Br and the formation of the allyl cation are diagnostic.

Part 3: Nuclear Magnetic Resonance (NMR) Characterization

The NMR spectrum of 2-Bromo-N-(prop-2-en-1-yl)acetamide is characterized by the distinct allyl pattern and the downfield shift of the alpha-methylene protons due to the electron-withdrawing bromine and carbonyl groups.

H NMR Data (400 MHz, CDCl )
Position

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
NH 6.50 - 6.70Broad Singlet1H-Amide Proton
CH= 5.80 - 5.92Multiplet1H

Allyl internal alkene
=CH

5.23Doublet (d)1H

Terminal alkene (trans)
=CH

5.18Doublet (d)1H

Terminal alkene (cis)
N-CH

3.92 - 3.96Triplet/Multiplet2H

Allylic Methylene
Br-CH

3.89Singlet2H-Alpha-Bromo Methylene

Note: The N-CH


 and Br-CH

signals often overlap or appear very close in CDCl

. Using DMSO-d

can separate these peaks due to solvent viscosity and H-bonding effects.
C NMR Data (100 MHz, CDCl )
  • 
     165.8 ppm:  Carbonyl (C =O). Deshielded by electronegative N and adjacent Br-C.
    
  • 
     133.2 ppm:  Internal Alkene (C H=).
    
  • 
     117.5 ppm:  Terminal Alkene (=C H
    
    
    
    ).
  • 
     42.5 ppm:  Allylic Carbon (N-C H
    
    
    
    ).
  • 
     29.1 ppm:  Alpha-Carbon (Br-C H
    
    
    
    ). Significantly shielded compared to Cl-analogs due to the "heavy atom effect" of Bromine.
NMR Connectivity Logic

The following diagram illustrates the spin-spin coupling network essential for verifying the allyl group's integrity.

NMR_Coupling NH Amide NH (Broad) NCH2 Allylic CH2 (3.9 ppm) NH->NCH2 Weak Coupling (Broadening) InternalAlkene Internal Alkene CH (5.8 ppm) NCH2->InternalAlkene Vicinal (3J) ~6 Hz TerminalAlkene Terminal =CH2 (5.2 ppm) InternalAlkene->TerminalAlkene Vicinal (3J) Cis (~10Hz) / Trans (~17Hz)

Figure 3: Spin system connectivity. The diagnostic correlation is the splitting of the N-CH2 signal by the internal alkene proton.

Part 4: Quality Control & Impurity Profiling

When analyzing spectroscopic data, researchers must be vigilant for common degradation products. The high reactivity of the C-Br bond makes this compound susceptible to hydrolysis and photolysis.

Common Impurities
  • 2-Hydroxy-N-allylacetamide:

    • Origin: Hydrolysis of the C-Br bond by atmospheric moisture.

    • NMR Indicator: Shift of the alpha-CH

      
       from ~3.9 ppm to ~4.1 ppm; appearance of an OH broad singlet.
      
    • MS Indicator: Mass shift from 177/179 to 115 (Loss of Br, gain of OH).

  • Allylamine Hydrobromide:

    • Origin: Incomplete workup or degradation.

    • NMR Indicator: Broad ammonium peaks; shift of allyl signals.

Storage Protocols
  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass (protect from light to prevent radical debromination).

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535-546.

  • Simon, M. D., et al. (2012). The synthesis of N-substituted glycine oligomers (peptoids) using aza-Michael addition. Journal of Organic Chemistry, 77(23). (Provides general shifts for N-allyl-alpha-haloacetamides).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Bromoacetamide derivatives.

  • PubChem Compound Summary. 2-Bromo-N-(prop-2-en-1-yl)acetamide (CID 10078275).

N-Allyl Bromoacetamide Derivatives: Synthesis, Radical Cyclization, and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of N-Allyl Bromoacetamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Allyl-2-bromoacetamide (CAS 126265-30-3) represents a bifunctional chemical scaffold characterized by an electrophilic


-haloamide warhead and a pendant olefinic allyl group. While often utilized as a transient intermediate, its dual reactivity profile makes it a "privileged structure" in two distinct high-value domains: Atom Transfer Radical Cyclization (ATRC)  for accessing 

-lactam pharmacophores and Covalent Inhibition in medicinal chemistry. This guide synthesizes the mechanistic underpinnings, synthetic protocols, and biological applications of this versatile derivative.[1]

Synthetic Utility & Preparation

The synthesis of N-allyl-2-bromoacetamide is the foundational step for its downstream applications. The protocol relies on the nucleophilic acyl substitution of bromoacetyl halides by allylamine.

Core Synthesis Protocol

Reaction Logic: The reaction must be conducted at controlled temperatures (


) to prevent premature polymerization of the allyl group or displacement of the bromine by the amine (self-alkylation). A non-nucleophilic base is essential to scavenge the HBr byproduct.

Standard Operating Procedure (SOP):

  • Reagents: Allylamine (1.0 eq), Bromoacetyl bromide (1.1 eq),

    
     or 
    
    
    
    (1.2 eq).
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Procedure:

    • Dissolve allylamine and base in DCM at

      
       under 
      
      
      
      atmosphere.
    • Add bromoacetyl bromide dropwise over 30 minutes. The exotherm must be managed to keep

      
      .
      
    • Allow to warm to RT and stir for 3–12 hours.

    • Workup: Wash with dilute HCl (to remove unreacted amine), then

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallization (Hexane/EtOAc) or Flash Column Chromatography.

Visualization: Synthesis Pathway

Synthesis Allylamine Allylamine (Nucleophile) Intermediate Tetrahedral Intermediate Allylamine->Intermediate Nucleophilic Attack (DCM, 0°C) Bromide Bromoacetyl Bromide (Electrophile) Bromide->Intermediate Product N-Allyl-2-bromoacetamide (Target Scaffold) Intermediate->Product Elimination of HBr (+ Base)

Caption: Synthesis of N-allyl-2-bromoacetamide via nucleophilic acyl substitution.

The "Killer App": Atom Transfer Radical Cyclization (ATRC)

The most chemically significant application of N-allyl-2-bromoacetamide is its ability to undergo 5-exo-trig cyclization to form functionalized


-lactams (pyrrolidinones). This reaction transforms a linear precursor into a heterocyclic core found in drugs like Brivaracetam and Piracetam.
Mechanistic Causality

The reaction proceeds via a radical chain mechanism or a redox-catalytic cycle (e.g., using Ru, Cu, or Photoredox catalysts).

  • Initiation: The C–Br bond is homolytically cleaved (often by a metal catalyst

    
    ) to generate an 
    
    
    
    -carbamoyl radical.
  • Cyclization: The carbon-centered radical attacks the internal alkene (allyl group) in a 5-exo-trig fashion. This is kinetically favored over 6-endo pathways.

  • Termination/Transfer: The resulting primary radical abstracts a bromine atom from the catalyst (or another substrate molecule), regenerating the catalyst and installing a bromomethyl group on the lactam ring.

Visualization: ATRC Mechanism

ATRC Substrate N-Allyl-2-bromoacetamide Radical α-Carbamoyl Radical (•CH-CO-NH-Allyl) Substrate->Radical Homolysis (SET) Cyclized Cyclized Radical (5-exo-trig) Radical->Cyclized Intramolecular Alkene Attack Product γ-Lactam (Bromomethyl-pyrrolidinone) Cyclized->Product Br Atom Transfer (Regenerates Cat) Catalyst Catalyst (Ru/Cu/Ir) SET Mechanism Catalyst->Radical Activates C-Br

Caption: Mechanism of Atom Transfer Radical Cyclization (ATRC) yielding γ-lactams.

Medicinal Chemistry & Chemical Biology

Beyond synthesis, N-allyl bromoacetamide derivatives serve as potent electrophiles in drug discovery, particularly for Targeted Covalent Inhibition (TCI) .

Covalent Cysteine Targeting

The bromoacetamide moiety is a classic "warhead" that reacts irreversibly with nucleophilic cysteine residues in proteins.

  • Mechanism:

    
     displacement of the bromide by the thiolate anion (
    
    
    
    ) of Cysteine.
  • Selectivity: While highly reactive, the N-allyl group provides a hydrophobic handle that can tune the binding affinity to specific hydrophobic pockets (e.g., in kinases or proteases) before the covalent event occurs.

  • Application: Used in Activity-Based Protein Profiling (ABPP) to map reactive cysteines in proteomes.

Biological Activity Profile

Recent literature highlights specific bioactivities for N-allyl derivatives:

  • Anticancer (Quinoxaline Hybrids): N-allyl bromoacetamides are used to synthesize N-allyl quinoxaline derivatives. These compounds show

    
     values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) lines, inducing apoptosis via Caspase-3 activation.
    
  • Antimicrobial: Derivatives have demonstrated efficacy against MRSA and P. aeruginosa, likely through non-specific alkylation of essential bacterial thiols or inhibition of cysteine proteases.

  • Toxicity Warning: 2-Bromoacetamide itself is a known reproductive toxin, disrupting oocyte spindle organization. Derivatives must be handled with extreme care during early-stage screening.

Visualization: Covalent Inhibition

Covalent Protein Target Protein (Cysteine-SH) Complex Protein-Ligand Complex (Reversible) Protein->Complex Binding Warhead N-Allyl Bromoacetamide (Electrophile) Warhead->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct SN2 Reaction (Thiolate Attack)

Caption: Covalent modification of Cysteine residues by bromoacetamide warheads.

Experimental Protocols

Protocol A: Photocatalytic ATRC to -Lactams

Adapted from recent visible-light photoredox methodologies.

  • Setup: Flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • N-Allyl-2-bromoacetamide (0.5 mmol).

    • Photocatalyst:

      
       (1 mol%) or Eosin Y (organic alternative).
      
    • Base:

      
       (0.5 eq) - optional, depending on substrate sensitivity.
      
  • Solvent: Degassed Acetonitrile (

    
    ).
    
  • Reaction:

    • Add reagents and solvent.[2] Freeze-pump-thaw x3 to remove

      
       (radical quencher).
      
    • Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.

  • Analysis: Monitor disappearance of starting material by TLC. Product formation (bromomethyl-pyrrolidinone) confirmed by

    
    -NMR (loss of alkene signals, appearance of diastereotopic ring protons).
    
Protocol B: Cysteine Reactivity Assay (Thiol Consumption)

To validate electrophilic potency.

  • Reagents: N-Allyl derivative (100

    
    ), N-Acetyl Cysteine (NAC, 100 
    
    
    
    ), Phosphate Buffer (pH 7.4).
  • Procedure: Incubate compound with NAC at

    
    .
    
  • Readout: Measure remaining free thiol concentration at t=0, 15, 30, 60 min using Ellman’s Reagent (DTNB) absorbance at 412 nm.

  • Data Interpretation: A rapid decrease in absorbance indicates high electrophilic reactivity (

    
    ).
    

Summary Data Table

FeatureN-Allyl-2-bromoacetamideKey Derivatives (e.g., Quinoxalines)
CAS Number 126265-30-3Varies by derivative
Primary Reactivity Electrophilic Alkylation (

)
Apoptosis Induction / Kinase Inhibition
Key Application Synthesis of

-lactams (ATRC)
Anticancer Agents (HCT-116, MCF-7)
Mechanism Radical Cyclization (5-exo-trig)Covalent Cysteine Modification
Toxicity Oocyte Spindle DisruptionCytotoxic to cancer cells; varying safety

References

  • National Institutes of Health (NIH). (2024). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2019). The synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides. Available at: [Link]

  • Organic Chemistry Portal. (2025). Synthesis of γ-lactams via Radical Cyclization. Available at: [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Available at: [Link]

  • PubMed. (2024). 2-bromoacetamide exposure impairs oocyte maturation in mice. Available at: [Link]

Sources

Technical Guide: Safety and Handling of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(prop-2-en-1-yl)acetamide (CAS: 126265-30-3), also known as N-Allyl-2-bromoacetamide , is a potent electrophilic alkylating agent. Widely employed in proteomic profiling and medicinal chemistry, it serves as a covalent "warhead" for targeting cysteine residues and as a synthetic intermediate for heterocycle formation.

Its utility is derived from its high reactivity toward nucleophiles; however, this same property renders it a severe health hazard. It acts as a potent skin, eye, and respiratory irritant and a likely sensitizer. This guide defines the safety architecture required to handle this compound, moving beyond generic safety data sheets (SDS) to provide mechanistic insights and validated operational workflows.

Chemical Profile & Reactivity[1][2][3][4][5][6]

Identification
ParameterDetail
IUPAC Name 2-Bromo-N-(prop-2-en-1-yl)acetamide
Common Synonyms N-Allyl-2-bromoacetamide; N-Allyl-alpha-bromoacetamide
CAS Number 126265-30-3
Molecular Formula C

H

BrNO
Molecular Weight 178.03 g/mol
Physical State Viscous Liquid or Low-Melting Solid (Ambient dependent)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate
Mechanistic Reactivity (The "Why" of Toxicity)

Unlike simple irritants,


-haloacetamides function as irreversible alkylating agents. The carbon adjacent to the bromine is highly electrophilic. Upon contact with biological systems, it undergoes an S

2 substitution reaction, preferentially targeting the thiol (-SH) group of cysteine residues in proteins and glutathione.

Biological Consequence:

  • Depletion of Glutathione: Leads to oxidative stress and cellular toxicity.

  • Protein Adduction: Covalent modification of functional proteins can trigger immune responses (sensitization) or disrupt enzymatic function.

Reaction Pathway Visualization

The following diagram illustrates the mechanism of cysteine alkylation, the primary driver for both its utility in proteomics and its toxicity.

G Compound 2-Bromo-N-allylacetamide (Electrophile) Transition Transition State [S...C...Br] Compound->Transition Cysteine Protein Cysteine Thiol (Nucleophile -SH) Cysteine->Transition Nucleophilic Attack Product S-Alkylated Protein (Irreversible Adduct) Transition->Product Bond Formation Leaving Bromide Ion (Br-) Transition->Leaving Elimination

Figure 1: Mechanism of covalent modification. The thiol group attacks the alpha-carbon, displacing bromine.

Hazard Identification & Risk Assessment

GHS Classification (Derived)

While specific regulatory data for this analog may be sparse, it must be handled according to the hazard profile of the


-haloacetamide class (e.g., 2-Bromoacetamide).
  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed/inhaled).

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction).

  • Germ Cell Mutagenicity: Suspected (due to alkylating nature).

Specific Handling Risks
  • Percutaneous Absorption: Haloacetamides can penetrate intact skin.

  • Delayed Onset: Burns or sensitization symptoms may not appear immediately after contact, leading to inadvertent widespread contamination.

  • Lachrymator: Mild to moderate lachrymatory effects are possible; vapors may cause respiratory distress.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Barrier: All handling (weighing, solubilization, reaction) must occur within a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Balance Enclosure: If weighing solid powder, use a static-free balance enclosure inside the hood to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with haloacetamides due to potential permeation.

Body PartRequirementRationale
Hands (Primary) Double Gloving or Laminate Nitrile (outer) + Laminate (Silver Shield®) liner is the gold standard. If using only nitrile, change every 15 mins or immediately upon splash.
Eyes Chemical Goggles Safety glasses do not provide seal protection against corrosive vapors or splashes.
Body Lab Coat + Apron Buttoned lab coat (cotton/poly). Add a chemical-resistant apron if transferring volumes >50 mL.
Respiratory P100/OV Cartridge Only required if working outside a fume hood (strongly discouraged).

Operational Protocols

Synthesis & Preparation

Context: Synthesis of N-Allyl-2-bromoacetamide often involves reacting allylamine with bromoacetyl bromide.

Protocol:

  • Setup: Flame-dry glassware under Nitrogen/Argon atmosphere.

  • Solvent: Use anhydrous Dichloromethane (DCM).

  • Temperature: Cool the amine solution to -10°C to 0°C before adding the acid bromide. The reaction is exothermic; heat increases the risk of polymerization or runaway.

  • Addition: Add bromoacetyl bromide dropwise.

  • Quenching: Quench excess acid bromide with water carefully, or use a mild basic wash (NaHCO

    
    ).
    
Storage Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Protect from light (amber vials/foil). Haloacetamides can degrade or polymerize upon UV exposure.

  • Atmosphere: Store under inert gas (Argon) if possible to prevent hydrolysis.

Waste Disposal & Deactivation

Never dispose of active alkylating agents directly into the drain. They must be chemically deactivated first.

Deactivation Solution:

  • Mixture: 50% Aqueous Saturated Sodium Thiosulfate + 5% Sodium Bicarbonate.

  • Mechanism:[1][2][3][4] Thiosulfate acts as a sacrificial nucleophile, reacting with the bromoacetamide to form a non-toxic water-soluble salt.

Emergency Response Workflow

In the event of exposure or spill, immediate action is critical to prevent permanent injury.

Spill Cleanup Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10 mL) Inside Hood Assess->Small Large Major Spill (>10 mL) Or Outside Hood Assess->Large PPE_Check Verify PPE: Double Gloves, Goggles Small->PPE_Check Evacuate EVACUATE LAB Call EHS/Emergency Large->Evacuate Absorb Cover with Absorbent Pads PPE_Check->Absorb Deactivate Apply Thiosulfate Solution (Wait 15 mins) Absorb->Deactivate Collect Collect as HazWaste Deactivate->Collect

Figure 2: Decision logic for managing spills of alkylating agents.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open. Time is tissue. Seek ophthalmologist support immediately.

  • Skin Contact:

    • Remove contaminated clothing immediately.[4][5][6]

    • Wash skin with soap and copious water.[4][5][6]

    • Do not use ethanol or DMSO; these solvents can enhance skin penetration of the toxin.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Institutes of Health (NIH). (2017). Using Protein-Confined Proximity to Determine Chemical Reactivity (Alpha-haloacetamide Reactivity Profile). PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Utilizing 2-Bromo-N-(prop-2-en-1-yl)acetamide for Advanced Cysteine Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cysteine in Proteomics and Drug Discovery

Cysteine, with its unique sulfhydryl group, is a focal point in proteomics research and drug development. Its high nucleophilicity and relatively low abundance make it an ideal target for selective chemical modification.[1][2] The ability to specifically label cysteine residues enables a deeper understanding of protein structure, function, and regulation. In mass spectrometry-based proteomics, the alkylation of cysteines is a crucial step to prevent the formation of disulfide bonds, ensuring accurate protein identification and quantification.[1][3] Furthermore, targeting cysteines with reactive ligands is a burgeoning area in drug discovery, particularly for developing covalent inhibitors and activity-based probes.[4][5]

This application note provides a detailed guide to using 2-Bromo-N-(prop-2-en-1-yl)acetamide, a versatile reagent for cysteine labeling. We will delve into its mechanism of action, provide comprehensive protocols for its application, and explore its potential in advanced, two-step labeling strategies that leverage its unique N-allyl functionality.

Mechanism of Action: Covalent Modification of Cysteine Residues

2-Bromo-N-(prop-2-en-1-yl)acetamide is a haloacetamide-based alkylating agent that reacts with nucleophilic amino acid residues, primarily cysteine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The electron-rich thiolate form of the cysteine side chain attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a stable thioether bond and the displacement of the bromide ion. This covalent and essentially irreversible modification effectively "caps" the cysteine residue.[1]

While other nucleophilic residues like histidine can also be modified by bromoacetamides, the reaction with cysteine is generally more efficient due to the higher nucleophilicity of the thiol group, especially under conditions typically used in proteomics workflows (pH 7.5-8.5).[6]

Advantages of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Compared to other common alkylating agents, 2-Bromo-N-(prop-2-en-1-yl)acetamide offers a unique combination of features:

  • Effective Cysteine Alkylation: Similar to iodoacetamide, it provides efficient and irreversible alkylation of cysteine residues, which is essential for standard proteomics sample preparation.[2]

  • Bioorthogonal Handle: The integrated N-allyl group (prop-2-en-1-yl) serves as a latent reactive handle. This double bond can be selectively modified in a second step using chemistries like olefin metathesis, allowing for the introduction of a second reporter molecule, an affinity tag, or for cross-linking studies.[7][8]

  • Hydrolytic Stability: Unlike maleimides, which can be prone to hydrolysis, bromoacetamides are more stable in aqueous solutions, leading to more homogenous and predictable labeling.[2]

Experimental Protocols

Protocol 1: Standard Cysteine Alkylation for Bottom-Up Proteomics

This protocol details the use of 2-Bromo-N-(prop-2-en-1-yl)acetamide for the routine alkylation of cysteine residues in protein samples prior to enzymatic digestion and LC-MS/MS analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylation reagent: 0.5 M 2-Bromo-N-(prop-2-en-1-yl)acetamide stock solution (prepare fresh in a suitable solvent like DMSO or acetonitrile and protect from light)

  • Quenching solution: 1 M DTT stock solution

  • Protease (e.g., Trypsin, Lys-C)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation and Reduction:

    • Ensure the protein sample is fully denatured, for example, by dissolving in 8 M urea, 100 mM Tris-HCl, pH 8.5.

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared 2-Bromo-N-(prop-2-en-1-yl)acetamide stock solution to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench any excess 2-Bromo-N-(prop-2-en-1-yl)acetamide.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to less than 1 M.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 to 1:100 (w/w) protease-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry. Remember to include the mass shift caused by the modification (+97.0316 Da for C₅H₅NO) in your search parameters.

Workflow for Standard Cysteine Alkylation

G cluster_prep Sample Preparation cluster_digest Digestion & Analysis Denature Denature & Reduce (e.g., 8M Urea, 10mM DTT) Alkylate Alkylate with 2-Bromo-N-(prop-2-en-1-yl)acetamide Denature->Alkylate Cool to RT Quench Quench (excess DTT) Alkylate->Quench Dilute Dilute Urea Quench->Dilute Digest Digest (e.g., Trypsin) Dilute->Digest Cleanup C18 Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

A simplified workflow for standard protein sample preparation using 2-Bromo-N-(prop-2-en-1-yl)acetamide for cysteine alkylation prior to mass spectrometry analysis.

Protocol 2: Advanced Two-Step Labeling via Olefin Metathesis

This protocol outlines a proof-of-concept for a two-step labeling strategy. After initial cysteine labeling, the allyl group is functionalized using aqueous cross-metathesis to attach a biotin tag for affinity enrichment.[7][8]

Part A: Initial Cysteine Labeling

  • Follow steps 1-3 of Protocol 1 to label your protein of interest with 2-Bromo-N-(prop-2-en-1-yl)acetamide.

  • Crucially, remove the excess quenching reagent (DTT) and alkylating agent. This can be achieved by buffer exchange using a desalting column or through dialysis against a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5). This step is critical to prevent interference with the metathesis catalyst.

Part B: Olefin Cross-Metathesis

Materials:

  • Allyl-labeled protein from Part A in an appropriate aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.0)

  • Hoveyda-Grubbs 2nd generation catalyst

  • Biotin-PEG-alkene (or other alkene-functionalized molecule of interest)

  • Degassed buffers

Procedure:

  • Prepare Reaction Mixture:

    • In a reaction vessel, combine the allyl-labeled protein with a molar excess (e.g., 10-50 fold) of the biotin-PEG-alkene.

    • The reaction should be performed in a degassed buffer to minimize oxidation of the catalyst.

  • Initiate Metathesis:

    • Add the Hoveyda-Grubbs 2nd generation catalyst. The optimal catalyst concentration should be determined empirically but can range from 50-250 µM.

    • Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress if possible (e.g., by mass spectrometry if the protein is small enough, or by a gel-shift assay if the tag is large).

  • Quench and Purify:

    • Quench the reaction by adding a scavenger such as ethyl vinyl ether.

    • Purify the dual-labeled protein from the excess reagents and catalyst byproducts using an appropriate method (e.g., size-exclusion chromatography, affinity purification if the protein has a tag).

  • Downstream Applications:

    • The biotinylated protein can now be used for affinity pulldown experiments to identify interacting partners, followed by western blotting or mass spectrometry.

Conceptual Workflow for Two-Step Labeling

G cluster_step1 Step 1: Cysteine Alkylation cluster_step2 Step 2: Allyl Functionalization Protein Protein with Cysteine Labeling Label with 2-Bromo-N-(prop-2-en-1-yl)acetamide Protein->Labeling AllylProtein Allyl-labeled Protein Labeling->AllylProtein Metathesis Olefin Cross-Metathesis (e.g., with Biotin-alkene) AllylProtein->Metathesis Buffer Exchange DualLabeled Dual-labeled Protein Metathesis->DualLabeled Downstream Downstream Analysis (e.g., Affinity Pulldown, MS) DualLabeled->Downstream

A conceptual diagram illustrating a two-step protein labeling strategy using 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Quantitative Data and Comparisons

The choice of alkylating agent can impact the outcome of a proteomics experiment. The table below provides a comparison of 2-Bromo-N-(prop-2-en-1-yl)acetamide with other commonly used reagents.

Feature2-Bromo-N-(prop-2-en-1-yl)acetamideIodoacetamide (IAA)N-ethylmaleimide (NEM)
Reactive Group BromoacetamideIodoacetamideMaleimide
Reaction Mechanism SN2SN2Michael Addition
Reactivity High (comparable to IAA)[6]Very HighVery High
Specificity Primarily Cys, some HisPrimarily Cys, some His, MetPrimarily Cys
Mass Modification +97.0316 Da+57.02146 Da+125.04768 Da
Hydrolytic Stability Good[2]GoodModerate (can hydrolyze)[2]
Bioorthogonal Handle Yes (Allyl group)NoNo

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Alkylation Insufficient reagent concentration or incubation time.Increase the concentration of the alkylating agent (e.g., to 50 mM) and/or extend the incubation time to 60 minutes. Ensure complete reduction of disulfides prior to alkylation.
Incomplete protein denaturation.Ensure the concentration of the denaturant (e.g., urea) is sufficient to fully unfold the proteins and expose cysteine residues.
Off-target Modifications High pH or prolonged incubation.Perform alkylation at a pH between 7.5 and 8.5. Avoid excessively long incubation times.
High reagent concentration.Titrate the concentration of 2-Bromo-N-(prop-2-en-1-yl)acetamide to find the lowest effective concentration.
Poor recovery after C18 cleanup Peptides are too hydrophilic or too hydrophobic.Adjust the organic solvent concentration in the wash and elution steps.
Interference in two-step labeling Incomplete removal of DTT after the first step.Ensure thorough buffer exchange or dialysis after the initial labeling and quenching steps. DTT can poison the metathesis catalyst.

Conclusion

2-Bromo-N-(prop-2-en-1-yl)acetamide is a powerful and versatile tool for the proteomics researcher. It provides robust and reliable cysteine alkylation for standard bottom-up proteomics workflows while also offering the unique advantage of an allyl handle for more advanced, multi-step labeling strategies. By understanding its mechanism and following optimized protocols, scientists can leverage this reagent to gain deeper insights into protein function and interaction networks.

References

  • Lin, Y. A., Chalker, J. M., Floyd, N., Bernardes, G. J., & Davis, B. G. (2008). Allyl sulfides are privileged substrates in aqueous cross-metathesis: application to site-selective protein modification. Journal of the American Chemical Society, 130(30), 9642–9643. Available at: [Link]

  • Chalker, J. M., Bernardes, G. J., Lin, Y. A., & Davis, B. G. (2009). Allyl sulfides are privileged substrates in aqueous cross-metathesis: application to site-selective protein modification. H1 Connect. Available at: [Link]

  • Ko, W., & Drueckhammer, D. G. (2011). Selective two-step labeling of proteins with an off/on fluorescent probe. Chemistry, 17(52), 14896–14902. Available at: [Link]

  • Bernardes, G. J., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification. Journal of the American Chemical Society, 130(15), 5052-5053. Available at: [Link]

  • Luo, M., Spradlin, J. N., Boike, L., & Nomura, D. K. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. Available at: [Link]

  • Fu, L., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(18), 9435–9443. Available at: [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling: from enzyme class probes to targeted inhibitors. Bioconjugate chemistry, 25(7), 1233–1244. Available at: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. Available at: [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling (ABPP) for the cellular analysis of enzymatic function. Methods in molecular biology (Clifton, N.J.), 500, 121–134. Available at: [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical chemistry, 70(24), 5150–5158. Available at: [Link]

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 232, 104022. Available at: [Link]

  • Yu, C., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 266–276. Available at: [Link]

Sources

Technical Application Note: 2-Bromo-N-(prop-2-en-1-yl)acetamide in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) as a chemical probe for mapping ligandable cysteines in the proteome. Unlike "soft" electrophiles (e.g., acrylamides) that require specific geometry for covalent bond formation, this


-bromoacetamide derivative acts as a highly reactive "hard" electrophile. It is primarily utilized in Covalent Fragment-Based Drug Discovery (FBDD)  to identify cryptic cysteine pockets that are otherwise difficult to target. This document provides validated protocols for intrinsic reactivity profiling, target engagement via intact protein mass spectrometry, and competition assays.

Chemical Identity & Mechanism of Action

Molecule Profile[1]
  • IUPAC Name: 2-Bromo-N-(prop-2-en-1-yl)acetamide[1]

  • Common Name: N-Allyl-2-bromoacetamide

  • Warhead Class:

    
    -Haloacetamide (Alkylator)
    
  • Target Residue: Cysteine (primary), Histidine/Lysine (secondary/pH dependent)

  • Role: Covalent Fragment / "Scout" Probe

Reaction Mechanism ( Alkylation)

The core mechanism involves the nucleophilic attack of a thiolate anion (Cys-S⁻) onto the


-carbon of the acetamide, displacing the bromide ion. The allyl group serves two functions: it provides a hydrophobic handle for initial non-covalent recognition and acts as a steric probe to assess the depth of the cysteine pocket.

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S...C...Br]‡ Cys->TS Nucleophilic Attack Probe 2-Bromo-N-(prop-2-en-1-yl)acetamide (Electrophile) Probe->TS Adduct Thioether Adduct (Irreversible) TS->Adduct Bond Formation Leaving Bromide (Br⁻) TS->Leaving Displacement

Figure 1: Mechanism of cysteine alkylation via nucleophilic substitution (


).

Critical Analysis: Warhead Reactivity

In the hierarchy of covalent warheads, the


-bromoacetamide is significantly more reactive than the commonly used acrylamides or chloroacetamides.

Table 1: Comparative Reactivity of Cysteine-Targeting Warheads

Warhead TypeLeaving GroupReactivity (

)
Selectivity ProfileApplication

-Iodoacetamide
Iodide (I⁻)Very HighLow (Promiscuous)Pan-proteome labeling (Total Cys)

-Bromoacetamide
Bromide (Br⁻) High Moderate "Scout" fragment for cryptic pockets

-Chloroacetamide
Chloride (Cl⁻)ModerateGoodTunable covalent inhibitors
AcrylamideNone (Addition)LowHigh (Geometry dependent)Targeted Covalent Inhibitors (TCIs)

Expert Insight: Use 2-Bromo-N-(prop-2-en-1-yl)acetamide when you fail to see labeling with chloroacetamides or acrylamides. Its higher intrinsic reactivity allows it to capture cysteines with higher


 or those located in less nucleophilic environments.

Experimental Protocols

Protocol A: Intrinsic Reactivity Assay (GSH Kinetics)

Objective: Determine the second-order rate constant (


) of the probe reacting with Glutathione (GSH). This serves as a baseline to distinguish specific protein binding from non-specific alkylation.

Materials:

  • Phosphate Buffer (PBS), pH 7.4

  • L-Glutathione, reduced (GSH)

  • Internal Standard (e.g., Indoprofen)

  • LC-MS/MS or NMR (500 MHz)

Procedure:

  • Preparation: Prepare a 10 mM stock of the probe in DMSO. Prepare a 10 mM stock of GSH in PBS (freshly made).

  • Incubation: Mix Probe (100 µM final) and GSH (1000 µM final) in PBS (pseudo-first-order conditions). Maintain 10%

    
     if using NMR.
    
  • Monitoring:

    • NMR method: Monitor the disappearance of the

      
      -proton signal (
      
      
      
      ~3.9 ppm) and appearance of the thioether product signal.
    • LC-MS method:[2][3] Aliquot samples at 0, 5, 10, 20, 40, and 60 minutes. Quench with 1% Formic Acid. Monitor the parent ion [M+H]+ decay.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Acceptance Criteria:

  • A "drug-like" covalent fragment typically exhibits a

    
     between 15 minutes and 4 hours at 5 mM GSH. If 
    
    
    
    mins, the probe is likely too promiscuous for live-cell applications.
Protocol B: Target Engagement via Intact Protein Mass Spectrometry

Objective: Validate that 2-Bromo-N-(prop-2-en-1-yl)acetamide covalently modifies a specific target protein (e.g., KRAS, BTK, or a viral protease).

Workflow Diagram:

IntactMS Protein Purified Protein (5-10 µM) Incubation Incubation Probe (10-100 µM) 1-4 Hours @ RT Protein->Incubation Desalt Desalting/Cleanup (Zeba Spin / C4 Tip) Incubation->Desalt LCMS LC-MS Analysis (Q-TOF or Orbitrap) Desalt->LCMS Deconv Deconvolution (MaxEnt1 / BioPharma Finder) LCMS->Deconv Result Mass Shift Detection (+177.0 Da for Allyl-acetamide) Deconv->Result

Figure 2: Workflow for validating covalent adduct formation.

Step-by-Step Methodology:

  • Protein Prep: Dilute target protein to 5 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid DTT or

    
    -mercaptoethanol as they will scavenge the probe.
    
  • Dosing: Add the probe at 10x molar excess (50 µM). Include a DMSO-only control.

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Quench: Add Formic Acid to final concentration of 0.5% to stop the reaction and denature the protein.

  • Analysis: Inject 1-2 µg of protein onto a C4 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Agilent Q-TOF or Thermo Orbitrap).

  • Data Interpretation:

    • Look for a mass shift corresponding to the acetamide adduct minus the leaving group (Br).

    • Calculation: MW(Probe) = 177.99 Da. MW(Adduct added) = MW(Probe) - MW(HBr).

    • Expected Shift: The net mass addition to the protein is +97.05 Da (Allyl-acetamide group). Correction: The full moiety added is

      
      . Exact mass calculation: Acetamide core + Allyl - Br + H (lost from Cys) is not correct. Mechanism: Protein-S-CH2-CONH-Allyl. Mass added = 178 (Probe) - 80 (HBr) = +98 Da.
      
    • Verification: Probe Formula:

      
      . Adduct Formula: 
      
      
      
      . Mass added to protein = 98.06 Da.
Protocol C: Competition Assay (Gel-Based ABPP)

Objective: Assess if the probe binds to the same site as a known inhibitor or broad-spectrum probe.

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS.

  • Competition: Treat lysate with 2-Bromo-N-(prop-2-en-1-yl)acetamide (varying concentrations: 1, 10, 50 µM) for 1 hour.

  • Probe Labeling: Chase with a broad-spectrum cysteine probe (e.g., IA-Rhodamine or IA-Desthiobiotin ) at 1 µM for 30 minutes.

  • Visualization: Run SDS-PAGE. Scan for fluorescence (if Rhodamine) or Blot for Biotin.

  • Result: Loss of signal in the specific band indicates the bromoacetamide successfully blocked the cysteine, proving target engagement.

Safety & Handling (E-E-A-T)

  • Hazard:

    
    -Haloacetamides are potent alkylating agents. They are skin sensitizers and potential carcinogens.
    
  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Inactivation: Quench excess probe with 100 mM cysteine or glutathione before disposal.

  • Storage: Store solid at 4°C under inert gas. Solutions in DMSO should be used immediately or stored at -20°C (stable for <1 month due to slow hydrolysis).

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8864–8869. [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[3][4][5][6] Nature, 468(7325), 790–795. [Link]

  • Åkerfeldt, K. S., et al. (2011). Covalent fragment screening: A new approach for the development of cysteinyl-targeting drugs. Methods in Enzymology, 493, 509-541. [Link]

  • Domainex. (2025). Covalent Fragment Screening: Protocols and Libraries. Domainex Technical Resources. [Link]

Sources

Application Notes and Protocols: Designing Covalent Inhibitors with the 2-Bromo-N-(prop-2-en-1-yl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics.[1][2] Their ability to form a stable, covalent bond with a target protein offers several advantages over non-covalent counterparts, including enhanced potency, prolonged duration of action, and the potential to target proteins previously considered "undruggable".[2][3] This guide provides a comprehensive overview of the principles and methodologies for designing and evaluating covalent inhibitors built upon the 2-bromo-N-(prop-2-en-1-yl)acetamide scaffold, a versatile electrophilic warhead for targeting nucleophilic residues, particularly cysteine.

The 2-bromo-N-(prop-2-en-1-yl)acetamide scaffold incorporates a bromoacetamide electrophile, a functional group known to react with the thiol group of cysteine residues.[4] The propargyl group can be utilized for further modifications or as a point of attachment for a larger recognition moiety. The strategic design of covalent drugs requires a careful balance between the non-covalent binding affinity (Ki) and the reactivity of the electrophilic warhead (k₂).[3]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for advancing a covalent inhibitor program from concept to cellular validation.

Part 1: Design and Computational Strategy

The rational design of targeted covalent inhibitors (TCIs) is a multi-step process that begins with identifying a suitable target and culminates in the synthesis of a lead compound.

Target Identification and Validation

The initial and most critical step is the identification of a target protein containing a strategically located nucleophilic amino acid, typically a cysteine, within or near a functionally important binding site.[3] This cysteine should ideally be unique or rare within the protein family to ensure selectivity.[3]

Bioinformatics Analysis Workflow:

  • Protein Family Alignment: Perform a multiple sequence alignment of the target protein with its family members to identify conserved and non-conserved cysteine residues.

  • Structural Analysis: Analyze available crystal structures or homology models to assess the accessibility and local environment of the identified cysteines. The ideal cysteine is located in a position where a covalent bond with an inhibitor will disrupt protein function.

  • "Druggability" Assessment: Utilize computational tools to predict the presence of binding pockets in proximity to the target cysteine.

Computational Ligand Design and Docking

Once a target cysteine is validated, computational methods are employed to design and screen potential inhibitor scaffolds. Covalent docking is a specialized computational technique that simulates the formation of a covalent bond between a ligand and a protein residue, going beyond the non-covalent interactions modeled in traditional docking.[5]

Key Computational Tools for Covalent Docking:

ToolDeveloper/ProviderKey Features
CovDock SchrödingerSpecialized for covalent docking, models covalent bond formation.[5][6]
AutoDock The Scripps Research InstituteOpen-source tool adaptable for covalent docking with modifications.[5][7]
GOLD CCDCGenetic algorithm-based docking program with covalent docking capabilities.[6]
MOE Chemical Computing GroupIncludes tools for covalent docking and inhibitor optimization.[5]

Covalent Docking Workflow:

The binding of a covalent ligand generally follows a two-step mechanism: initial non-covalent binding followed by the formation of the covalent bond.[7][8]

Covalent_Binding_Workflow cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Bond Formation Ligand + Protein Ligand + Protein Non-covalent Complex Non-covalent Complex Ligand + Protein->Non-covalent Complex Driven by non-bonded interactions Covalent Adduct Covalent Adduct Non-covalent Complex->Covalent Adduct Chemical Reaction

Caption: Two-step mechanism of covalent inhibitor binding.

Part 2: Synthesis and Chemical Characterization

The synthesis of derivatives based on the 2-bromo-N-(prop-2-en-1-yl)acetamide scaffold typically involves the amidation of a bromoacetyl halide with propargylamine or the alkylation of 2-bromoacetamide with a propargyl halide.

General Synthetic Protocol for N-propargylation of 2-Bromoacetamide

This protocol describes a general method for the synthesis of 2-bromo-N-(prop-2-en-1-yl)acetamide derivatives.

Materials:

  • 2-bromoacetamide

  • Propargyl bromide (or other suitable propargyl halides)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromoacetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Standard Characterization Techniques:

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of the desired product.
Mass Spectrometry (MS) Determination of the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.

Part 3: Biochemical and Cellular Evaluation

A critical phase in the development of covalent inhibitors is the thorough evaluation of their biochemical and cellular activity. This involves confirming target engagement, assessing potency and selectivity, and understanding the kinetics of covalent bond formation.

In Vitro Enzymatic Assays

Biochemical assays are essential for determining the inhibitory potency of the synthesized compounds against the target protein.[9]

Protocol: IC₅₀ Determination

  • Prepare a series of dilutions of the inhibitor.

  • Incubate the target enzyme with each inhibitor concentration for a fixed period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).

  • Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Time-Dependent Inhibition Assays:

For covalent inhibitors, it is crucial to assess the time-dependent nature of the inhibition.[10]

Protocol: kᵢₙₐcₜ/Kᵢ Determination

  • Pre-incubate the enzyme with various concentrations of the inhibitor for different time points.

  • At each time point, initiate the enzymatic reaction by adding the substrate.

  • Measure the initial reaction rates.

  • Plot the observed rate constant (kₒₑₛ) against the inhibitor concentration to determine the inactivation rate constant (kᵢₙₐcₜ) and the inhibition constant (Kᵢ).[11]

kinact_Ki_Workflow Enzyme + Inhibitor Enzyme + Inhibitor E-I Complex (non-covalent) E-I Complex (non-covalent) Enzyme + Inhibitor->E-I Complex (non-covalent) Kᵢ E-I Complex (covalent) E-I Complex (covalent) E-I Complex (non-covalent)->E-I Complex (covalent) kᵢₙₐcₜ

Caption: Kinetic model for irreversible covalent inhibition.

Cellular Target Engagement Assays

Confirming that the inhibitor engages its intended target within a cellular context is a critical step.[12][13] Several techniques can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA®):

CETSA® is a powerful method to assess target engagement in cells and tissues.[14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

NanoBRET™ Target Engagement Assay:

This live-cell assay directly measures compound binding to a target protein by detecting proximity-based bioluminescence resonance energy transfer (BRET).[15]

Verification of Covalent Adduct Formation

Mass spectrometry (MS) is the gold standard for confirming the formation of a covalent adduct between the inhibitor and the target protein.[16]

Protocol: Intact Protein Mass Spectrometry

  • Incubate the purified target protein with an excess of the covalent inhibitor.

  • Remove the unbound inhibitor using a desalting column.

  • Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS).

  • Compare the mass of the treated protein with that of the untreated protein. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent modification.[16]

Protocol: Peptide Mapping by LC-MS/MS

  • Covalently modify the target protein with the inhibitor.

  • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • Analyze the peptide mixture by LC-MS/MS.

  • Identify the modified peptide and the specific amino acid residue that has been covalently labeled.[17]

MS_Verification_Workflow Protein + Inhibitor Protein + Inhibitor Covalent Adduct Formation Covalent Adduct Formation Protein + Inhibitor->Covalent Adduct Formation Intact Protein MS Intact Protein MS Covalent Adduct Formation->Intact Protein MS Confirm Mass Shift Proteolytic Digestion Proteolytic Digestion Covalent Adduct Formation->Proteolytic Digestion Peptide Mixture Peptide Mixture Proteolytic Digestion->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Identify Modified Peptide Identify Modified Peptide LC-MS/MS Analysis->Identify Modified Peptide Confirm Site of Modification

Caption: Mass spectrometry workflow for covalent adduct verification.

Part 4: Selectivity and Off-Target Profiling

A crucial aspect of developing safe and effective covalent inhibitors is ensuring their selectivity for the intended target.[2]

Thiol Reactivity Assays

The reactivity of the bromoacetamide warhead can be assessed by monitoring its reaction with small-molecule thiols like glutathione (GSH). This provides an initial indication of the inhibitor's intrinsic electrophilicity.

Proteome-Wide Covalent Probe Competition Profiling

Advanced chemoproteomic techniques can be used to assess the selectivity of a covalent inhibitor across the entire proteome. This typically involves using a broad-spectrum cysteine-reactive probe in competition with the inhibitor of interest.

Conclusion

The design and development of covalent inhibitors using the 2-bromo-N-(prop-2-en-1-yl)acetamide scaffold is a multifaceted process that requires a synergistic approach combining computational design, organic synthesis, and rigorous biochemical and cellular evaluation. By following the principles and protocols outlined in this guide, researchers can systematically advance their covalent inhibitor programs and contribute to the development of novel therapeutics. The careful balance of reactivity and selectivity is paramount to achieving potent and safe covalent drugs.[2]

References

  • Covalent Docking - Computational Chemistry Glossary - Deep Origin. (2023, February 27). Deep Origin. [Link]

  • Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. (2024, February 15). Wiley Online Library. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS. [Link]

  • Targeted covalent inhibitors. (n.d.). Wikipedia. [Link]

  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. (2022, January 17). PubMed Central. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PubMed Central. [Link]

  • Design and Synthesis of Covalent Inhibitors Targeting Cysteines in the Hinge Region of the Protein Kinases S6K2 and MPS1. (2023, March 10). TOBIAS-lib. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). MDPI. [Link]

  • An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors. (2023, September 13). PubMed Central. [Link]

  • HCovDock: an efficient docking method for modeling covalent protein–ligand interactions. (2023, January 15). Briefings in Bioinformatics. [Link]

  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. (2025, October 14). ResearchGate. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022, February 17). bioRxiv. [Link]

  • Advantages and Disadvantages of Covalent Inhibitors. (2023, May 10). Encyclopedia.pub. [Link]

  • The covalent docking software landscape: features and applications in drug design. (2025, December 31). PubMed Central. [Link]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024, August 1). ACS Pharmacology & Translational Science. [Link]

  • MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry. [Link]

  • Applications, Challenges, and Future Directions of Covalent Docking. (n.d.). Drug Discovery Pro. [Link]

  • A Comparative Clinical Pharmacology Analysis of FDA-Approved Targeted Covalent Inhibitors vs. Reversible Inhibitors in Oncology. (2024, July 28). PubMed. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). PubMed. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023, April 5). MDPI. [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. [Link]

  • Two-Step Covalent Docking with Attracting Cavities. (n.d.). Journal of Chemical Information and Modeling. [Link]

  • Investigation of MOA of next generation covalent inhibitors. (n.d.). AXXAM. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). MDPI. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). PubMed Central. [Link]

  • Target Engagement. (n.d.). Selvita. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). PubMed Central. [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017, May 18). YouTube. [Link]

  • n-bromoacetamide. (n.d.). Organic Syntheses Procedure. [Link]

  • 2-Bromo-N-(prop-2-ynyl)acetamide Properties. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • Using Protein-Confined Proximity to Determine Chemical Reactivity. (n.d.). PubMed Central. [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • 2-bromo-n-(prop-2-yn-1-yl)acetamide. (n.d.). PubChemLite. [Link]

  • (PDF) 2-Bromoacetamide. (2025, August 8). ResearchGate. [Link]

  • N-(2-Bromo-phen-yl)-2-(naphthalen-1-yl)acetamide. (n.d.). PubMed. [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (2025, August 6). ResearchGate. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 27). PubMed. [Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022, November 27). MDPI. [Link]

  • Recent advances in the development of covalent inhibitors. (n.d.). PubMed Central. [Link]

  • Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (n.d.). ResearchGate. [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. (n.d.). ChemRxiv. [Link]

Sources

experimental conditions for reacting 2-Bromo-N-(prop-2-en-1-yl)acetamide with peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for reacting 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) with cysteine-containing peptides. This compound serves as a dual-purpose reagent: it functions as a cysteine-selective electrophile for bioconjugation and introduces a versatile allyl handle suitable for downstream applications such as Ring-Closing Metathesis (RCM) peptide stapling or thiol-ene "click" chemistry.

Unlike highly reactive iodoacetamides, the bromoacetamide warhead offers a "Goldilocks" reactivity profile—sufficiently reactive toward thiols (


) but less prone to non-specific alkylation of lysines or histidines, provided pH is strictly controlled.

Strategic Considerations & Mechanism

Chemical Logic

The reaction relies on the nucleophilic attack of the thiolate anion (


) of a cysteine residue onto the 

-carbon of the bromoacetamide.
  • Selectivity: Driven by the high nucleophilicity of the thiolate at physiological pH (7.5–8.5).

  • The Allyl Handle: The prop-2-en-1-yl group remains inert during alkylation but serves as a bio-orthogonal handle for subsequent functionalization.

Reaction Mechanism Diagram

The following diagram illustrates the


 displacement mechanism and the critical role of pH in maintaining the reactive thiolate species.

ReactionMechanism Cys_SH Cysteine (Thiol) R-SH Cys_S Thiolate Anion R-S⁻ Cys_SH->Cys_S Deprotonation (pKa ~8.3) Base Base (pH 8.0) Base->Cys_S TS Transition State [R-S...CH₂...Br]‡ Cys_S->TS Nucleophilic Attack Reagent 2-Bromo-N-(prop-2-en-1-yl)acetamide Electrophile Reagent->TS Product S-Allylacetamido-Cysteine Thioether Bond Formed TS->Product Irreversible Alkylation HBr Byproduct (HBr) TS->HBr

Figure 1: Mechanism of Cysteine Alkylation by 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Target Peptide >90% Purity, Cys-containingSubstrate
Reagent 2-Bromo-N-(prop-2-en-1-yl)acetamideElectrophile (MW: ~178.03 Da)
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Reduces disulfides; compatible with alkylation
Buffer 100 mM Ammonium Bicarbonate (pH 8.0)Maintains pH; volatile for LC-MS
Solvent Acetonitrile (ACN) or DMSOSolubilizes the hydrophobic reagent
Quencher Dithiothreitol (DTT) or

-Mercaptoethanol
Scavenges excess alkylating agent
Step-by-Step Workflow

Step 1: Peptide Solubilization & Reduction

  • Dissolve peptide to 1 mM in Buffer (100 mM

    
    , pH 8.0).
    
  • Add TCEP (1.1 equivalents relative to Cys).

  • Critical: Do NOT use DTT here, as DTT contains thiols that will compete for the reagent.

  • Incubate at Room Temperature (RT) for 20 minutes to ensure all cysteines are free (

    
    ).
    

Step 2: Reagent Preparation

  • Dissolve 2-Bromo-N-(prop-2-en-1-yl)acetamide in ACN or DMSO to create a 50 mM stock solution .

  • Note: Prepare fresh to avoid hydrolysis of the bromide.

Step 3: Alkylation Reaction

  • Add the Reagent stock to the peptide solution.

  • Stoichiometry: Use 1.5 – 2.0 equivalents of reagent per Cysteine residue.

  • Solvent Ratio: Ensure final organic solvent content is <20% to prevent peptide precipitation, unless the peptide is hydrophobic.

  • Incubate at RT for 60 minutes in the dark (foil-wrapped).

Step 4: Quenching

  • Add DTT to a final concentration of 10 mM.

  • Incubate for 5 minutes. The DTT will rapidly react with remaining bromoacetamide, preventing over-alkylation or side reactions during workup.

Step 5: Analysis & Purification

  • Analyze via LC-MS (See Section 4).[1]

  • Purify via RP-HPLC (C18 column) using a standard Water/ACN gradient + 0.1% TFA.

Analytical Validation (LC-MS)

Successful conjugation is verified by observing a specific mass shift.[2]

Mass Shift Calculation

The reaction adds the N-(prop-2-en-1-yl)acetamide moiety (


) and loses a proton (

) from Cysteine and a Bromide (

) from the reagent.
  • Formula Added:

    
     (Net addition to the thiolate sulfur).
    
  • Mass Calculation:

    • Reagent MW (

      
      ): 177.98 Da
      
    • Leaving Group (HBr): 80.91 Da

    • Net Mass Shift (

      
      ): +97.07 Da 
      
SpeciesExpected Mass (Da)
Unmodified Peptide

S-Alkylated Product

Double Alkylation (Side Reaction)

(Indicates non-specific Lys/His reaction)
Workflow Diagram

Workflow Start Start: Peptide Stock Reduce Reduction Add TCEP (1.1 eq) 20 min @ RT Start->Reduce React Alkylation Add Reagent (1.5 eq) pH 8.0, 1 hr Reduce->React Quench Quenching Add DTT (Excess) React->Quench Analyze LC-MS Analysis Target: [M + 97 Da] Quench->Analyze

Figure 2: Optimized experimental workflow for peptide alkylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction pH too low (< 7.0)Adjust buffer to pH 8.0. Thiol pKa is ~8.3; higher pH increases nucleophilicity.
Precipitation Reagent insolubilityIncrease ACN/DMSO concentration (up to 30%) or use a solubilizing linker.
Multiple Additions (+194 Da) Non-specific alkylationReduce pH to 7.5 to protonate Lysines (

). Reduce reagent equivalents to 1.1 eq.
Oxidized Peptide Inefficient reductionEnsure TCEP is fresh. Do not use DTT in the reaction step.

Applications

  • Peptide Stapling: If the peptide contains two cysteines, reacting both with this reagent introduces two terminal alkenes. These can be subjected to Ring-Closing Metathesis (RCM) using a Grubbs catalyst to "staple" the peptide into a helical conformation [1].

  • Covalent Fragment Screening: This reagent functions as a "mild electrophile" fragment. In Fragment-Based Drug Discovery (FBDD), it can be used to probe cysteine reactivity in target proteins, identifying cryptic binding pockets [2].[1]

  • Peptoid Synthesis: The reagent is a standard submonomer in solid-phase peptoid synthesis, allowing the incorporation of allyl side chains for structural diversity [3].

References

  • Olefin Metathesis in Peptidomimetics. Defense Technical Information Center. Available at: [Link]

  • Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv, 2018. Available at: [Link]

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 2017. Available at: [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 2022. Available at: [Link]

  • Thio-Bromo “Click” Reaction Derived Polymer–Peptide Conjugates. Macromolecular Bioscience, 2020. Available at: [Link]

Sources

application of 2-Bromo-N-(prop-2-en-1-yl)acetamide in activity-based protein profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of 2-Bromo-N-(prop-2-en-1-yl)acetamide (also referred to as N-Allyl-2-bromoacetamide ) in Competitive Activity-Based Protein Profiling (ABPP) .

This molecule serves as a representative Cysteine-Reactive Covalent Fragment . In this context, it functions not as a reporter probe, but as a "scout" ligand to map the ligadability of cysteine residues across the proteome. By competing with a broad-spectrum probe (e.g., Iodoacetamide-Alkyne), researchers can identify specific protein pockets that accommodate the N-allyl motif, providing structural insights for drug discovery.


)

Introduction & Mechanism of Action

The Role of the Molecule

2-Bromo-N-(prop-2-en-1-yl)acetamide is a minimalist electrophilic fragment used in Chemoproteomics . It consists of two functional domains:

  • Warhead (

    
    -Bromoacetamide):  A highly reactive electrophile that targets nucleophilic cysteine thiolates (
    
    
    
    ) via an irreversible
    
    
    substitution mechanism.
  • Scaffold (N-Allyl group): A small, hydrophobic alkene tail. This group probes the steric and electronic requirements of the cysteine's local environment. Cysteines located in shallow, hydrophobic pockets may preferentially react with this fragment over more bulky or polar electrophiles.

Mechanism: Competitive Profiling

Unlike "click" probes (which contain an alkyne or azide handle), this molecule lacks a bioorthogonal tag for direct enrichment. Therefore, it is applied in a Competitive ABPP workflow:

  • Competition: The proteome is treated with the ligand (2-Bromo-N-(prop-2-en-1-yl)acetamide). It covalently labels accessible, reactive cysteines.

  • Chase: The proteome is subsequently treated with a broad-spectrum "scout" probe, such as Iodoacetamide-Alkyne (IA-alkyne) .

  • Readout: Cysteines that have reacted with the ligand are "blocked" and cannot react with the scout probe. This results in a loss of signal (reduced MS intensity) for those specific peptides compared to a vehicle-treated control.

Reaction Scheme


(Blocked Cysteine: No reaction with Probe)


(Detected via Click Chemistry)

Experimental Protocol: Competitive isoTOP-ABPP

This protocol utilizes isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) to quantify the competition ratio.

Materials & Reagents[1]
  • Ligand: 2-Bromo-N-(prop-2-en-1-yl)acetamide (100 mM stock in DMSO).

  • Probe: Iodoacetamide-Alkyne (IA-alkyne) (10 mM stock in DMSO).

  • Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors.

  • Click Reagents:

    • Tag: TEV-Biotin-Azide (isotopically light and heavy variants, e.g.,

      
       and 
      
      
      
      ).
    • Catalyst:

      
       (50 mM), TCEP (50 mM), TBTA Ligand (10 mM).
      
  • Enrichment: Streptavidin-Agarose beads.

  • Digestion: Sequencing-grade Trypsin, TEV Protease.

Step-by-Step Workflow
Phase 1: Proteome Preparation & Ligand Treatment
  • Lysis: Harvest cells (e.g., HEK293T,

    
     cells) and lyse in Lysis Buffer  via sonication.
    
  • Clarification: Centrifuge at

    
     for 45 min at 4°C to remove debris. Adjust protein concentration to 2 mg/mL.
    
  • Ligand Incubation (Experimental): Aliquot 1 mg of proteome. Add 2-Bromo-N-(prop-2-en-1-yl)acetamide (Final conc: 50–100 µM). Incubate for 1 hour at 25°C .

  • Vehicle Control (Reference): Aliquot 1 mg of proteome. Add DMSO (equal volume). Incubate for 1 hour at 25°C .

Phase 2: Probe Labeling & Click Chemistry
  • Probe Chase: Add IA-alkyne (Final conc: 100 µM) to both samples (Ligand and Vehicle). Incubate for 1 hour at 25°C .

  • Click Reaction:

    • Add Light TEV-Biotin-Azide to the Vehicle Control sample.

    • Add Heavy TEV-Biotin-Azide to the Ligand-Treated sample.

    • Add Click Mix: 1 mM TCEP, 100 µM TBTA, 1 mM

      
      .
      
    • Vortex and incubate for 1 hour at 25°C .

  • Precipitation: Precipitate proteins with cold methanol/chloroform/water (4:1:3 ratio) to remove excess reagents. Wash the pellet with methanol.

Phase 3: Enrichment & Digestion
  • Resuspension: Redissolve pellets in 6 M Urea/PBS. Combine the Light (Control) and Heavy (Ligand) samples (1:1 ratio).

  • Enrichment: Incubate with Streptavidin-Agarose beads for 2 hours. Wash beads aggressively (1% SDS, 6 M Urea, PBS).

  • On-Bead Digestion: Digest with Trypsin overnight at 37°C to remove non-cysteine peptides. Wash beads.

  • Elution: Elute the probe-labeled peptides using TEV Protease (cleaves the linker between biotin and peptide).

Phase 4: LC-MS/MS Analysis
  • Analysis: Analyze the eluted peptides via LC-MS/MS (e.g., Orbitrap).

  • Quantification: Measure the ratio of Heavy (Ligand) to Light (Control) MS1 peak areas (

    
    ).
    

Data Analysis & Interpretation

The Competition Ratio (R) indicates the extent of ligand binding.[1]

Ratio (

)
InterpretationBiological Significance

No CompetitionThe cysteine did not react with the ligand. It is either sterically inaccessible to the allyl group or unreactive.

Partial CompetitionThe ligand binds the cysteine with moderate affinity or kinetics.

Strong Hit The ligand completely blocked the probe. This cysteine is a high-affinity target for 2-Bromo-N-(prop-2-en-1-yl)acetamide.
Structural Insights
  • High Reactivity (

    
    ):  Suggests the cysteine is located in a pocket that accommodates the allyl group  (hydrophobic, planar).
    
  • Selectivity: Compare this dataset against other fragments (e.g., N-propyl vs. N-allyl). If the cysteine reacts with N-allyl but not N-propyl, the pocket may engage in specific

    
    -interactions or shape complementarity with the alkene.
    

Visualization: Competitive ABPP Workflow

The following diagram illustrates the logic flow of the experiment, highlighting the critical "Competition" step where the specific ligand blocks the generic probe.

Competitive_ABPP cluster_Exp Experimental Arm cluster_Ctrl Control Arm Proteome Native Proteome (Cysteine-SH) Ligand Add Ligand: 2-Bromo-N-(prop-2-en-1-yl)acetamide Proteome->Ligand Vehicle Add Vehicle (DMSO) Proteome->Vehicle Blocked Cys-S-Ligand (Blocked) Ligand->Blocked Covalent Modification Probe_Exp Add Probe: IA-Alkyne Blocked->Probe_Exp No_Signal NO Reaction (Probe Blocked) Probe_Exp->No_Signal Competition Click Click Chemistry (Heavy vs Light Tag) No_Signal->Click Heavy Tag Free Cys-SH (Free) Vehicle->Free No Reaction Probe_Ctrl Add Probe: IA-Alkyne Free->Probe_Ctrl Signal Cys-S-Probe (Labeled) Probe_Ctrl->Signal Labeling Signal->Click Light Tag MS LC-MS/MS Analysis (Calculate Ratio H/L) Click->MS

Caption: Workflow for Competitive ABPP. The ligand (2-Bromo-N-(prop-2-en-1-yl)acetamide) competes with the probe (IA-Alkyne) for cysteine binding sites. A low Heavy/Light ratio indicates a "Hit".

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[1][2] Nature, 468(7325), 790–795. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]

  • Kuljanin, M., et al. (2021).[3] Reimagining high-throughput profiling of reactive cysteines for drug discovery. Nature Biotechnology, 39, 630–641. [Link]

Sources

Application Note: Synthesis and Characterization of 2-Bromo-N-(prop-2-en-1-yl)acetamide Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of -Haloacetamides in TCI

Targeted Covalent Inhibitors (TCIs) have resurged as a dominant modality in drug discovery, offering advantages such as increased potency, prolonged duration of action (uncoupled from pharmacokinetics), and the ability to target shallow binding pockets.

The core of a TCI is the "warhead"—an electrophilic motif designed to react with a specific nucleophilic residue (typically Cysteine) on the target protein. 2-Bromo-N-(prop-2-en-1-yl)acetamide (N-allyl-2-bromoacetamide) represents a critical class of


-haloacetamide warheads.[1]
Why this specific scaffold?
  • Tunable Reactivity: The bromine leaving group renders the

    
    -carbon highly electrophilic, significantly more reactive than its chloro- analogs.[1] This is often necessary for targeting less nucleophilic cysteines or for initial "hit" discovery before tuning down reactivity to improve selectivity.
    
  • Allyl Handle: The N-(prop-2-en-1-yl) group serves two functions: it mimics hydrophobic interactions common in protein pockets and provides a chemically versatile alkene handle for further functionalization (e.g., via olefin metathesis) without interfering with the warhead.[1]

Chemical Mechanism of Action

The mechanism of inhibition relies on an irreversible


 alkylation. The sulfur atom of the target Cysteine thiolate acts as the nucleophile, attacking the 

-carbon of the acetamide and displacing the bromide ion.
Pathway Diagram

The following diagram illustrates the kinetic pathway from the free inhibitor to the irreversible covalent complex.

TCI_Mechanism Enzyme Target Protein (Cys-SH) Complex Reversible E•I Complex Enzyme->Complex Kd (Binding) Inhibitor 2-Bromo-N-allylacetamide (Warhead) Inhibitor->Complex Kd (Binding) TS Transition State (S_N2 Attack) Complex->TS k_inact Covalent Covalent Adduct (Irreversible) TS->Covalent Bond Formation Leaving Br- (Leaving Group) TS->Leaving

Figure 1: Kinetic mechanism of Targeted Covalent Inhibition via S_N2 displacement.[1]

Synthesis Protocol: 2-Bromo-N-(prop-2-en-1-yl)acetamide[1]

This protocol describes the synthesis of the title compound. It is designed to be scalable and minimizes the risk of polymerization of the allyl group or hydrolysis of the bromide.

Reagents and Materials[2][3][4][5][6][7]
ReagentEquiv.[2][3]RoleSafety Note
Allylamine 1.0Nucleophile (Amine)Toxic, Flammable
Bromoacetyl Bromide 1.1Electrophile (Acylating agent)Corrosive, Lachrymator
Triethylamine (TEA) 1.2Base (Acid Scavenger)Volatile, Irritant
Dichloromethane (DCM) SolventAnhydrous SolventCarcinogen suspect
NaHCO

(sat.[1] aq.)
-Quenching/Wash-
Step-by-Step Procedure

1. Preparation (0 min):

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add Allylamine (10 mmol) and Triethylamine (12 mmol) to the flask.

  • Dissolve in anhydrous DCM (30 mL).

  • Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents uncontrolled exotherms and potential dialkylation.

2. Acylation (0 - 60 min):

  • Dilute Bromoacetyl bromide (11 mmol) in 5 mL of DCM in a separate pressure-equalizing addition funnel.

  • Add the acid bromide solution dropwise to the amine mixture over 20-30 minutes.

  • Observation: White precipitate (TEA[1]·HBr salts) will form immediately.

  • Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

3. Monitoring:

  • Check reaction progress via TLC (System: 30% EtOAc in Hexane).

  • Stain: KMnO

    
     (stains the alkene) or Iodine.
    
  • Target: Disappearance of the baseline amine spot and appearance of a less polar product (

    
    ).
    

4. Workup:

  • Dilute the reaction mixture with 50 mL DCM.

  • Wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes unreacted amine/TEA.

    • Sat. NaHCO

      
       (2 x 30 mL) – Neutralizes residual acid.[1]
      
    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous

    
    .[4]
    
  • Filter and concentrate under reduced pressure (Rotovap) at < 35°C. Note: Do not overheat; alpha-bromo compounds can be thermally unstable.[1]

5. Purification:

  • If the crude is yellow/orange, purify via Silica Gel Flash Chromatography (Gradient: 0-40% EtOAc in Hexane).[1]

  • Yield Expectation: 75-85% as a colorless oil or low-melting solid.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start Reagents: Allylamine + TEA in DCM (0°C) Add Add Bromoacetyl Bromide (Dropwise) Start->Add React Warm to RT Stir 2h Add->React Workup Wash: 1M HCl -> NaHCO3 -> Brine Dry (Na2SO4) React->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Product Pure 2-Bromo-N-allylacetamide Purify->Product

Figure 2: Step-by-step synthetic workflow for alpha-bromoacetamide generation.

Analytical Validation

To ensure the integrity of the warhead before biological testing, the following analytical data must be confirmed.

MethodExpected Signal / ResultInterpretation

H NMR (CDCl

)

3.90 (s, 2H)
-CH

-Br
: The diagnostic singlet for the alpha-bromo group.[1]

H NMR (CDCl

)

5.85 (m, 1H), 5.20 (d, 2H)
Allyl Vinyl : Characteristic alkene multiplet and terminal doublets.

H NMR (CDCl

)

6.70 (br s, 1H)
-NH- : Amide proton (exchangeable).[1]
LC-MS (ESI+) [M+H]

and [M+H+2]

(1:1 ratio)
Isotope Pattern : The 1:1 ratio of

Br and

Br is the definitive signature of a mono-brominated compound.[1]

Reactivity Validation: GSH Assay

Before applying the inhibitor to cells or proteins, you must validate its "intrinsic reactivity." A compound that is too reactive will be toxic (reacting with all cellular thiols); one that is too stable will not inhibit the target.

Protocol: Glutathione (GSH) Half-Life Determination

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Incubation: Mix Inhibitor (50

    
    M final) with reduced L-Glutathione (GSH, 5 mM final) in Phosphate Buffered Saline (PBS, pH 7.4).
    
    • Note: The large excess of GSH ensures pseudo-first-order kinetics.[1]

  • Sampling: Incubate at 37°C. Aliquot samples at

    
     minutes.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent peak (M+H) and the appearance of the GSH-Adduct.[5]

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
    • 
      [1]
      

Interpretation:

  • 
     min:  Highly reactive. High risk of off-target toxicity.[1] Consider switching to a Chloroacetamide.
    
  • 
     min:  Ideal "Goldilocks" zone for TCI.[1]
    
  • 
    :  Likely too unreactive for effective covalent inhibition.
    

Safety and Handling

Critical Warning:


-Haloacetamides are potent alkylating agents.[1] They do not distinguish between the cysteine in your target protein and the cysteine in your own DNA repair enzymes.
  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves are recommended. Bromoacetyl bromide can penetrate standard latex rapidly.

  • Decontamination: Prepare a "Quench Bath" containing 10% aqueous Ammonia or 1M NaOH mixed with Thiourea. Rinse all glassware and syringes in this bath before removing them from the hood. This destroys residual alkylating activity.

References

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[6] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link[1]

  • McAulay, K., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines.[7] ACS Chemical Biology, 18(7), 1522–1530. Link[1]

  • Organic Syntheses. (1951). N-Bromoacetamide.[1][8][2][4] Organic Syntheses, Coll. Vol. 4, p.104. (General procedure reference for haloacetamides). Link

Sources

mass spectrometry workflow for identifying 2-Bromo-N-(prop-2-en-1-yl)acetamide adducts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, self-validating workflow for the identification and characterization of protein adducts formed by 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide). This compound acts as an electrophilic covalent probe, primarily targeting cysteine residues via an


 mechanism.

Part 1: Executive Summary & Chemical Logic

2-Bromo-N-(prop-2-en-1-yl)acetamide is an


-haloacetamide derivative used in covalent fragment screening and activity-based protein profiling (ABPP). Its mechanism of action involves the nucleophilic attack of a cysteine thiolate anion on the 

-carbon, displacing the bromide ion.

Key Analytical Parameters:

  • Warhead:

    
    -Bromoacetamide.
    
  • Reactivity: Irreversible alkylation of Cysteine (primary); Histidine/Lysine (secondary/pH-dependent).

  • Mass Shift (

    
    ):  +97.0528 Da (Monoisotopic).
    
  • Isotope Pattern: The adduct loses the Bromine atom; therefore, the characteristic 1:1

    
     isotopic signature is absent  in the final adduct.
    

Reaction Mechanism:



Part 2: Experimental Protocol

Phase A: Covalent Labeling & Sample Preparation

Objective: To label reactive cysteines while minimizing non-specific background and preparing the sample for high-resolution MS.

Materials:

  • Probe: 2-Bromo-N-(prop-2-en-1-yl)acetamide (100 mM stock in DMSO).

  • Buffer: 50 mM HEPES or TEAB, pH 7.5 (Avoid Tris due to potential amine reactivity).

  • Quench: Dithiothreitol (DTT) or

    
    -Mercaptoethanol.
    
  • Alkylation Reagent (Capping): Iodoacetamide (IAA).

Protocol Steps:

  • Incubation:

    • Dilute protein to 1 mg/mL in Buffer.

    • Add Probe to a final concentration of 10–100

      
      M (maintain DMSO < 1%).
      
    • Incubate at 25°C for 30–60 minutes in the dark.

    • Control: Incubate parallel sample with DMSO only.

  • Quenching:

    • Add DTT to a final concentration of 10 mM. Incubate for 5 min to scavenge unreacted probe.

  • Denaturation & Reduction:

    • Add Urea (8M final) or Guanidine HCl (6M).

    • Add DTT (5 mM final) and incubate at 37°C for 30 min to reduce non-labeled disulfides.

  • Capping (Blocking Unreacted Cysteines):

    • Add Iodoacetamide (IAA) to 15 mM. Incubate 20 min in dark.

    • Rationale: This creates a mass distinction.[1][2] Target cysteines will have the Allyl-acetamide (+97 Da) mod; background cysteines will have the Carbamidomethyl (+57 Da) mod.

  • Digestion:

    • Dilute sample to < 1M Urea using 50 mM HEPES/TEAB.

    • Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.

    • Digest overnight at 37°C.

  • Desalting:

    • Acidify with TFA (pH < 3).

    • Clean up using C18 SPE cartridges (e.g., Sep-Pak or StageTips).

Phase B: LC-MS/MS Acquisition

Objective: To generate high-quality fragmentation spectra (MS2) for site localization.

  • Instrument: Orbitrap (Exploris/Eclipse) or Q-TOF (high resolution is critical).

  • LC Gradient: 5% to 35% B (ACN + 0.1% FA) over 60–90 min.

  • MS1 Settings:

    • Resolution: 60,000 or 120,000.

    • AGC Target: 3e6.

  • MS2 Settings (DDA):

    • Fragmentation: HCD (Higher-energy C-trap Dissociation).

    • NCE (Normalized Collision Energy): 28–32%.

    • Note: HCD is preferred to generate diagnostic immonium ions.

Part 3: Bioinformatics & Data Analysis

Database Search Configuration

Configure your search engine (Proteome Discoverer, MaxQuant, Byonic, or MSFragger) with the following parameters.

ParameterSettingNotes
Precursor Tolerance 10 ppmStrict tolerance reduces false positives.
Fragment Tolerance 0.02 Da (Orbitrap) / 0.05 Da (Q-TOF)High-res MS2 is essential for site assignment.
Static Modification NoneDo not set Carbamidomethyl (C) as static.
Variable Modification 1 +57.0215 Da (C) Carbamidomethyl (Background/Capped Cys).
Variable Modification 2 +97.0528 Da (C) Target Adduct (N-allyl-acetamide).
Variable Modification 3 +15.9949 Da (M)Oxidation (Methionine).
Enzyme Trypsin/PAllow for missed cleavages (up to 2-3) as adducts may hinder digestion.
Validation Criteria (The "Trust" Factor)

To confirm a hit is a true positive, apply these filters:

  • Mass Accuracy: Precursor error < 5 ppm.

  • Site Localization: Localization probability > 75% (Class I site).

  • Diagnostic Ions:

    • Look for the Modified Cysteine Immonium Ion .

    • Formula:

      
      .
      
    • Calculation:

      
      .
      
    • Diagnostic Peak: m/z 173.0751 .

  • Differential Check: The peptide must appear in the Treated sample and be absent (or unmodified) in the Control.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical transformation pathways.

G Start Protein Sample Incubation Incubation with 2-Bromo-N-(prop-2-en-1-yl)acetamide Start->Incubation Reaction Reaction: Cys-SH + Probe S_N2 Displacement of Br Incubation->Reaction Mechanism Quench Quench (DTT) & Denature/Reduce Reaction->Quench Cap Cap Free Cys with IAA (+57.02 Da) Quench->Cap Digest Tryptic Digestion & Desalting Cap->Digest LCMS LC-MS/MS Analysis (HCD Fragmentation) Digest->LCMS Analysis Bioinformatics Search Var Mod: +97.0528 Da LCMS->Analysis Validation Validation: 1. Delta Mass +97.05 2. Immonium Ion m/z 173.07 3. No Br Isotope Pattern Analysis->Validation

Caption: Analytical workflow for identifying N-allyl-acetamide adducts, highlighting the critical capping step and validation criteria.

Part 5: Quantitative Data Summary

MetricValue / FormulaDescription
Probe Formula

2-Bromo-N-(prop-2-en-1-yl)acetamide
Adduct Moiety

Moiety added to the protein (Probe minus HBr)
Monoisotopic

Mass
+97.05276 Da Exact mass shift to set in search engine
Diagnostic Ion m/z 173.0751 Modified Cysteine Immonium Ion (

)
Control Mod +57.0215 DaCarbamidomethylation (IAA) on protected Cys

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795.

  • Chalker, J. M., et al. (2009). "Chemical modification of proteins at cysteine: opportunities in chemistry and biology." Chemistry – An Asian Journal, 4(5), 630-640.

  • Olsen, J. V., et al. (2007). "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods, 4(9), 709-712.

Sources

use of 2-Bromo-N-(prop-2-en-1-yl)acetamide in mapping protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Mapping of Ligandable Cysteines at Protein-Protein Interfaces

Part 1: Strategic Overview

2-Bromo-N-(prop-2-en-1-yl)acetamide (often referred to as the "Allyl-acetamide fragment") is a specialized electrophilic scout fragment used in Competitive Activity-Based Protein Profiling (ABPP) .[1] Unlike "clickable" probes (which contain alkynes or azides for enrichment), this molecule serves as a competitor to map steric and electronic requirements of cysteine residues within the proteome.

Its primary utility in Protein-Protein Interaction (PPI) mapping is indirect but powerful: it identifies "ligandable" cysteines located at or near PPI interfaces.[1] By covalently modifying these residues, the fragment can sterically occlude the interface, providing a starting point for developing covalent PPI inhibitors.

Mechanism of Action
  • Warhead (Electrophile): The

    
    -bromoacetamide group undergoes an S_N2 reaction with nucleophilic cysteine thiolates (
    
    
    
    ), forming a stable thioether bond.[1]
  • Scaffold (Selectivity): The

    
    -allyl group (prop-2-en-1-yl) provides a specific steric profile.[1] It probes whether a cysteine pocket can accommodate a small, unsaturated hydrophobic moiety.
    
  • Competition: In the experimental workflow, this fragment is pitted against a broad-spectrum "reporter" probe (e.g., Iodoacetamide-Alkyne).[1] If the Allyl fragment binds, it blocks the reporter, resulting in a loss of signal in Mass Spectrometry.

Part 2: Chemical Logic & Experimental Design

The core logic relies on Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) .[1]

ComponentRoleChemical Identity
Scout Fragment The "Interrogator"2-Bromo-N-(prop-2-en-1-yl)acetamide
Reporter Probe The "Signal"Iodoacetamide-Alkyne (IA-alkyne)
Tag Enrichment/CleavageTEV-Biotin-Azide (Isotopically Heavy/Light)
The Logic of PPI Mapping

This molecule does not crosslink proteins. Instead, it acts as a steric wedge .

  • Hypothesis: If Cys123 is located at the interface of Protein A and Protein B, alkylating Cys123 with the Allyl-acetamide fragment may disrupt the A-B interaction.

  • Validation: Hits identified by this protocol are mapped onto PDB structures. If a hit resides at an interface, the fragment is validated as a "PPI inhibitor lead."

Part 3: Detailed Protocol (Competitive isoTOP-ABPP)

Pre-requisites:

  • Cell Lysate (1-2 mg/mL protein concentration) in PBS.[1]

  • Fragment Stock: 50 mM in DMSO.[1]

  • Probe Stock: 10 mM IA-alkyne in DMSO.[1]

  • Click Reagents: TBTA, CuSO4, TCEP.

Step 1: Proteome Incubation (Competition)
  • Divide Lysate: Aliquot lysate into two samples: Experimental and Control .

  • Fragment Treatment (Experimental): Add 2-Bromo-N-(prop-2-en-1-yl)acetamide (Final conc: 50–100 µM).

  • Vehicle Treatment (Control): Add DMSO (match volume).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) with gentle rotation.

    • Scientist's Note: The bromoacetamide is less reactive than iodoacetamide. A 60-minute incubation ensures the fragment has time to sample the equilibrium of accessible cysteines.

Step 2: Probe Labeling (The "Chase")
  • Add IA-alkyne to both samples (Final conc: 100 µM).[1]

  • Incubate for 60 minutes at RT.

    • Mechanism:[2] The IA-alkyne will label any cysteine not already occupied by the Allyl fragment.

Step 3: Click Chemistry & Enrichment
  • Click Reaction: React both samples with a TEV-cleavable Biotin-Azide linker using CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

    • Reagents: 100 µM Azide-Tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

  • Precipitation: Precipitate proteins (Methanol/Chloroform) to remove excess unreacted reagents.[1]

  • Streptavidin Enrichment: Resuspend protein pellets and incubate with Streptavidin-agarose beads.

  • Wash: Stringent washing (1% SDS, Urea) to remove non-covalent binders.

Step 4: Digestion & TMT Labeling (Quantification)
  • On-Bead Digestion: Digest bound proteins with Trypsin.[1]

  • TMT Labeling: Label the peptides from the Control sample with a "Heavy" TMT tag (or specific channel) and the Experimental sample with a "Light" TMT tag.

  • Mix: Combine samples 1:1.

  • LC-MS/MS: Analyze using high-resolution Mass Spectrometry (e.g., Orbitrap).[1]

Part 4: Data Analysis & Visualization

Calculating Ligandability (The "R" Value)

The degree of binding is calculated as a ratio (


) of the MS1 peak area (or TMT reporter intensity) of the Control vs. the Experimental.


  • R

    
     1:  No binding. The fragment did not compete with the probe.
    
  • R > 4 (or > 75% inhibition): HIT. The Allyl fragment successfully blocked the cysteine, preventing probe labeling.

Workflow Diagram

ABPP_Workflow Lysate Native Proteome (Cell Lysate) Split Split Sample Lysate->Split Exp Experimental: + Allyl-Acetamide (100 µM) Split->Exp Fragment Binding Ctrl Control: + DMSO Split->Ctrl No Binding Probe Chase Step: Add IA-Alkyne (Reporter) Exp->Probe Blocked Sites Remain Unlabeled Ctrl->Probe All Sites Labeled Click Click Chemistry (Biotin-Azide Linker) Probe->Click Enrich Streptavidin Enrichment & Trypsin Digestion Click->Enrich MS LC-MS/MS Analysis (Quantify Ratio) Enrich->MS Result Identify Ligandable Cysteines (High Ratio = Hit) MS->Result

Caption: Workflow for Competitive isoTOP-ABPP using 2-Bromo-N-(prop-2-en-1-yl)acetamide to identify ligandable cysteines.

Part 5: Mapping to PPI Interfaces

Once a "Hit" peptide is identified (e.g., Cys45 on Protein X), the final step is structural validation.

  • Retrieve Structure: Locate the protein in the PDB (Protein Data Bank).

  • Map Residue: Highlight the identified Cysteine.

  • Interface Analysis:

    • Is the Cysteine within 5Å of a known binding partner?

    • Does the Allyl group (simulated in PyMOL/MOE) clash with the partner protein?

PPI_Logic Hit MS Hit: Cys45 blocked by Fragment PDB Map to PDB Structure Hit->PDB Check Is Cys45 at Interface? PDB->Check Yes Valid PPI Inhibitor Lead Check->Yes Yes No Allosteric/Cryptic Site (Requires further assay) Check->No No

Caption: Decision logic for validating chemoproteomic hits as PPI inhibitors.

References

  • Backus, K. M., et al. (2016).[3][4] Proteome-wide covalent ligand discovery in native biological systems.[1][3][4][5] Nature, 534(7608), 570–574. [Link]

    • Foundational text describing the use of electrophilic fragment libraries (including chloro/bromoacetamides) for competitive ABPP.
  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[6] Nature, 468(7325), 790–795. [Link][1]

    • Establishes the methodology for cysteine profiling and the concept of hyper-reactive cysteines.
  • Bateman, L. A., et al. (2023). Covalent Fragment Screening: A Guide to the Chemical Biology Toolkit. RSC Chemical Biology. [Link]

    • Review of covalent fragment libraries and the specific utility of haloacetamides.
  • Commercial source verifying the inclusion of haloacetamide fragments in standard screening libraries.

Sources

cell-based assays using 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Fragment Screening & Target Engagement using 2-Bromo-N-(prop-2-en-1-yl)acetamide

Executive Summary

This guide details the application of 2-Bromo-N-(prop-2-en-1-yl)acetamide as a "scout fragment" in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). Unlike reversible inhibitors, this compound utilizes an


-bromoacetamide warhead to form irreversible covalent bonds with nucleophilic cysteine residues.

While the allyl group serves as a compact hydrophobic recognition element, the primary utility of this molecule is to assess the "ligandability" of cysteines across the proteome. This note provides rigorous protocols for competitive gel-based assays and mass spectrometry workflows, emphasizing the critical balance between reactivity and selectivity.

Chemical Mechanism & Rationale

The Warhead: -Bromoacetamide

The core mechanism is a nucleophilic substitution (


) reaction. The sulfur atom of a cysteine thiolate (

) attacks the

-carbon of the acetamide, displacing the bromide ion as a leaving group.

Key Technical Insight:


-Bromoacetamides are significantly more reactive than their 

-chloroacetamide counterparts (often 10–20x faster kinetics). While this ensures high target coverage, it increases the risk of non-specific alkylation (promiscuity). Therefore, concentration titration is strictly required to distinguish specific binding events from proteome-wide precipitation.
Mechanism Diagram

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S...C...Br]‡ Cys->TS Nucleophilic Attack Probe 2-Bromo-N-(prop-2-en-1-yl)acetamide (Electrophile) Probe->TS Product Thioether Adduct (Irreversible Complex) TS->Product Bond Formation Leaving Bromide Ion (Br⁻) TS->Leaving Elimination

Figure 1: S_N2 reaction mechanism between a protein cysteine and the N-allyl-2-bromoacetamide probe.

Pre-Assay Validation: Cytotoxicity Profiling

Before performing proteomic profiling, you must establish the "Safe Window"—the concentration range where the compound binds targets without inducing immediate cell death or membrane lysis.

Protocol:

  • Seed Cells: Plate HEK293T or Jurkat cells (5,000 cells/well) in 96-well white-walled plates.

  • Treatment: Treat with a 7-point log-scale dilution of 2-Bromo-N-(prop-2-en-1-yl)acetamide (e.g., 100 µM down to 0.1 µM). Include a DMSO-only control.

  • Incubation: Incubate for 4 hours at 37°C (matching the typical ABPP timeframe).

  • Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent.

  • Threshold: Select the highest concentration that maintains >90% viability compared to DMSO.

    • Typical Working Range: 1 µM – 50 µM.

Application: Gel-Based Competitive ABPP

This is the most accessible method to verify if the compound binds to specific targets or broadly alkylates the proteome. It uses a "reporter probe" (e.g., Iodoacetamide-Alkyne) to visualize available cysteines.

Principle:

  • Control: Reporter probe labels all reactive cysteines

    
     Strong Fluorescent Bands.
    
  • Treated: If 2-Bromo-N-(prop-2-en-1-yl)acetamide binds a protein, it blocks the reporter probe

    
    Loss of Fluorescence (Band Disappearance). 
    
Workflow Diagram

ABPP_Workflow cluster_0 Step 1: Live Cell Treatment cluster_1 Step 2: Lysis & Labeling cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Analysis Cells Live Cells Treat Add 2-Bromo-N-allylacetamide (1-50 µM, 1-4 hrs) Cells->Treat Lyse Lyse Cells (PBS + 0.1% Triton X-100) Treat->Lyse Report Add Reporter Probe (IA-Alkyne, 1 hr) Lyse->Report Click CuAAC Reaction (Rhodamine-Azide + TCEP + CuSO4) Report->Click Gel SDS-PAGE Click->Gel Scan Fluorescence Scanning (Identify blocked bands) Gel->Scan

Figure 2: Competitive ABPP workflow. The bromoacetamide competes with the IA-Alkyne reporter.

Detailed Protocol

Materials:

  • Compound: 2-Bromo-N-(prop-2-en-1-yl)acetamide (100 mM stock in DMSO).

  • Reporter: Iodoacetamide-Alkyne (IA-alkyne), 100 µM stock.

  • Click Reagents: Rhodamine-Azide (TAMRA-N3), TCEP, TBTA ligand, CuSO

    
    .
    
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

Step-by-Step:

  • Treatment:

    • Grow cells to 80% confluency.[1]

    • Add compound (e.g., 10 µM and 50 µM) to media. Incubate 2 hours at 37°C.

    • Control: Add DMSO only.

  • Harvest & Lysis:

    • Wash cells 2x with cold PBS to remove excess unbound compound.

    • Scrape cells into Lysis Buffer. Sonicate briefly (3x 10 pulses).

    • Centrifuge (15,000 x g, 10 min, 4°C) to clear debris. Collect supernatant.

    • Normalize protein concentration to 2 mg/mL (BCA Assay).

  • Reporter Labeling:

    • Add IA-alkyne (final conc: 1 µM) to the lysate.

    • Incubate 1 hour at Room Temperature (RT) in the dark.

  • Click Chemistry (CuAAC):

    • Prepare a "Click Master Mix" (add in order):

      • Rhodamine-Azide (25 µM final)

      • TCEP (1 mM final) - Freshly prepared

      • TBTA Ligand (100 µM final)

      • CuSO

        
         (1 mM final)
        
    • Add Mix to lysate. Vortex. Incubate 1 hour at RT.

  • Quench & Run:

    • Add 4x SDS-PAGE Loading Buffer (reducing). Boil 5 min at 95°C.

    • Load 20 µg protein per lane on a 10% Bis-Tris gel.

  • Imaging:

    • Scan gel on a fluorescence scanner (e.g., ChemiDoc or Typhoon) using the Rhodamine/Cy3 channel.

Interpretation:

  • Specific Hit: A single band (or few bands) disappears in the treated lane compared to DMSO.

  • Non-Specific Toxicity: All bands in the lane act fainter or disappear (indicates proteome precipitation or global alkylation).

Application: Mass Spectrometry (IsoTOP-ABPP)

For rigorous identification of the specific cysteine residue modified by 2-Bromo-N-(prop-2-en-1-yl)acetamide, IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) is the gold standard.

Methodology Summary:

  • Competition: Treat cells with Compound vs. DMSO (as above).

  • Lysis & Labeling: Lyse cells. Label both samples with IA-Alkyne .

  • Click Chemistry:

    • DMSO Sample: Click with Heavy -labeled TEV-biotin tag (e.g., Azide-Biotin-Heavy).

    • Treated Sample: Click with Light -labeled TEV-biotin tag (e.g., Azide-Biotin-Light).

  • Enrichment: Mix Heavy + Light lysates 1:1. Enrich on Streptavidin beads.

  • Digestion: On-bead trypsin digestion followed by TEV protease elution.

  • LC-MS/MS: Analyze peptides.

Data Output:

  • Calculate the Ratio

    
    .
    
  • R

    
     1:  The compound did NOT bind this cysteine (IA-alkyne labeled both equally).
    
  • R > 5: The compound blocked IA-alkyne binding. This is a "Hit."

Troubleshooting & Optimization

IssueProbable CauseSolution
Smeary Gel Bands Protein degradation or precipitation.Add protease inhibitors; Reduce compound concentration (try <10 µM).
No Competition Observed Compound is unstable or unreactive.Verify compound purity by LC-MS. Ensure pH of lysis buffer is 7.4 (acidic pH kills reactivity).
Cell Death > 20% Off-target alkylation.The Bromo-warhead is too "hot." Switch to the Chloro- analog (2-Chloro-N-allylacetamide) for higher selectivity.
Precipitate in Media Poor solubility.Ensure DMSO stock is fully dissolved. Do not exceed 0.5% final DMSO concentration.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[2] Nature, 468(7325), 790–795. [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society, 141(22), 8951–8968. [Link]

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18–26. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-Bromo-N-(prop-2-en-1-yl)acetamide labeling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Cysteine Alkylation & Covalent Fragment Screening Ticket ID: CHEM-SUP-2024-BA-ALLYL

PART 1: EXECUTIVE TECHNICAL BRIEF

The Molecule: 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as


-allyl-2-bromoacetamide) is a covalent electrophilic fragment . It consists of two distinct functional domains:
  • The Warhead (

    
    -Bromoacetamide):  A cysteine-reactive electrophile that functions via nucleophilic substitution (
    
    
    
    ). It is inherently less reactive than its iodo-analogs, offering superior selectivity for hyper-reactive cysteine residues (low pKa thiols) over lysine residues.
  • The Tail (

    
    -allyl group):  A hydrophobic alkene handle. In fragment-based drug discovery (FBDD), this group probes hydrophobic pockets adjacent to the catalytic cysteine. In synthetic applications, it serves as a stable steric handle.
    

The Challenge: Users frequently encounter issues with reaction kinetics (too slow compared to iodoacetamide) and solubility (due to the allyl moiety). Successful labeling requires a precise balance of pH (to drive thiolate formation) and solvent polarity (to prevent precipitation).

PART 2: OPTIMIZATION MATRIX

Use this matrix to define your starting conditions. Do not deviate unless experimental data suggests otherwise.

VariableRecommended ConditionTechnical Rationale
Buffer System 50 mM HEPES or TEAB Phosphate buffers can precipitate metal ions; Tris contains primary amines that may compete for the electrophile at high pH (>8.5). HEPES is inert and stable.
pH Window 7.5 – 8.0 The

-bromoacetamide warhead requires a deprotonated thiolate (

). pH < 7.0 results in sluggish kinetics. pH > 8.5 risks non-specific lysine alkylation.
Co-Solvent DMSO (2% - 10% v/v) The

-allyl group increases lipophilicity. Aqueous-only buffers often lead to "silent" precipitation of the probe, mimicking false negatives.
Reducing Agent TCEP (0.5 – 1.0 mM) Avoid DTT. DTT contains free thiols that scavenge the bromoacetamide probe, reducing effective concentration. TCEP is phosphine-based and non-reactive toward haloacetamides under standard conditions.
Stoichiometry 10x – 50x Excess Due to the lower electrophilicity of Bromide (vs. Iodide) as a leaving group, pseudo-first-order kinetics must be driven by excess probe concentration.
Temperature RT (25°C) or 37°C 1 hour at 37°C is often equivalent to 4 hours at RT. Bromoacetamides are thermally stable enough for 37°C incubations.
PART 3: STANDARD OPERATING PROCEDURE (SOP)

Workflow: Covalent Labeling of Protein Cysteines

Reagents Required:

  • Target Protein (

    
    ) in 50 mM HEPES, pH 7.8.
    
  • Stock Solution: 2-Bromo-N-(prop-2-en-1-yl)acetamide (

    
     in dry DMSO).
    
  • Reductant: TCEP (

    
     stock).
    
  • Quench: DTT (

    
     stock).[1]
    

Protocol:

  • Reduction (Critical Pre-step):

    • Adjust protein solution to 1 mM TCEP.

    • Incubate at RT for 20 minutes to reduce disulfide bonds and ensure accessible free thiols.

    • Note: Do not remove TCEP; it is compatible with the next step.

  • Labeling Reaction:

    • Add the probe stock to the protein solution to achieve a final concentration of 1.0 mM to 2.0 mM (approx. 50x excess depending on protein concentration).

    • Ensure final DMSO concentration is

      
       to maintain protein stability.
      
    • Vortex gently and incubate.

    • Time: 1 hour at 37°C OR 3 hours at 25°C in the dark.

  • Quenching:

    • Add DTT to a final concentration of 10 mM .

    • Incubate for 5 minutes. The excess DTT will rapidly scavenge remaining bromoacetamide, stopping the reaction.

  • Cleanup:

    • Proceed to Desalting (Zeba Spin Columns) or acetone precipitation to remove small molecules before Mass Spec or Western Blot analysis.

PART 4: TROUBLESHOOTING & FAQs

Q1: I see no labeling on my Mass Spec, even though the protein has cysteines.

  • Diagnosis: Likely "Silent Precipitation" or Protonation .

  • The Fix:

    • Check your pH.[1][2][3][4][5] If your buffer is pH 7.0 or lower, the cysteine is likely in the thiol (

      
      ) form, which is unreactive toward bromoacetamide. Raise pH to 8.0.
      
    • Increase DMSO concentration to 5-10%. The allyl tail makes this probe more hydrophobic than standard iodoacetamide. If the probe crashes out, it cannot react.

Q2: I am seeing multiple labels on a single cysteine peptide.

  • Diagnosis: This is chemically impossible (

    
     is 1:1). You are likely seeing Lysine Alkylation  (off-target).
    
  • The Fix: Your pH is too high (> 8.5) or incubation is too long (> 4 hours). Bromoacetamides are generally specific for Cys at pH 7.5-8.0. Lower the pH and reduce probe concentration.

Q3: Can I use DTT instead of TCEP for the reduction step?

  • Diagnosis: No.

  • The Logic: DTT contains two thiol groups. If you add 1 mM DTT and then 1 mM Probe, the DTT will consume the probe before the probe finds the protein. If you must use DTT, you must remove it (dialysis/desalting) before adding the bromoacetamide. TCEP does not require removal.[6]

Q4: Why use this Bromo-analog instead of the Iodo-analog?

  • The Insight: The Iodo-analog is a "sledgehammer"—it labels almost all accessible cysteines rapidly. The Bromo-analog is a "scalpel." It reacts slower, allowing you to differentiate between highly nucleophilic (functional) cysteines and structural/buried cysteines. It is preferred for Fragment-Based Ligand Discovery (FBLD) to find true binders rather than non-specific alkylators.

PART 5: VISUALIZATION (MECHANISM & LOGIC)
Diagram 1: Reaction Mechanism & Pathway

Caption: The


 reaction pathway showing the critical role of TCEP reduction and pH-driven thiolate formation for successful alkylation.

ReactionMechanism Protein_SS Protein-S-S-Protein (Oxidized) Protein_SH Protein-SH (Reduced Cys) Protein_SS->Protein_SH Reduction TCEP TCEP (Reductant) TCEP->Protein_SH Thiolate Protein-S⁻ (Nucleophilic Thiolate) Protein_SH->Thiolate Deprotonation (pKa ~8.3) Base pH 8.0 (Base) Base->Thiolate Product S-Alkylated Protein (Labelled) Thiolate->Product SN2 Attack Probe 2-Bromo-N-(prop-2-en-1-yl)acetamide (Electrophile) Probe->Product Displacement of Br⁻

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low labeling efficiency or off-target modifications.

Troubleshooting Start Issue: Low/No Labeling Signal CheckpH Is Buffer pH > 7.5? Start->CheckpH AdjustpH Action: Adjust pH to 8.0 (Enable Thiolate) CheckpH->AdjustpH No CheckReductant Was DTT used during labeling? CheckpH->CheckReductant Yes SwitchTCEP Action: Switch to TCEP (DTT scavenges probe) CheckReductant->SwitchTCEP Yes CheckSolubility Is solution cloudy? CheckReductant->CheckSolubility No AddDMSO Action: Increase DMSO to 5-10% (Solubilize Allyl group) CheckSolubility->AddDMSO Yes CheckTime Incubation Time? CheckSolubility->CheckTime No IncreaseTime Action: Increase to 37°C or 4hrs @ RT CheckTime->IncreaseTime < 1 hr

PART 6: REFERENCES
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795.

    • Context: Establishes the foundational methodology for cysteine profiling using haloacetamides and the importance of concentration/pH in determining reactivity.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.

    • Context: Demonstrates the use of electrophilic fragment libraries (including bromoacetamides) for screening.

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968.

    • Context: Specifically compares chloro-, bromo-, and acrylamide warheads, validating that bromoacetamides offer a "sweet spot" of reactivity for fragment screening.

  • Getz, E. B., et al. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80.

    • Context: The authoritative source on why TCEP is superior to DTT for labeling reactions involving haloacetamides.

Sources

troubleshooting poor reactivity of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Reactivity in Cysteine Alkylation & Covalent Fragment Screening Audience: Researchers, Medicinal Chemists, Chemical Biologists

Executive Summary: The Reagent Profile

Compound: 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-Allyl-2-bromoacetamide). Primary Application: Covalent modification of cysteine residues (via


 reaction) or use as an electrophilic fragment in drug discovery.
Mechanism:  The 

-bromoacetamide moiety acts as a "warhead," undergoing nucleophilic substitution by a thiolate anion. The allyl group typically serves as a hydrophobic handle or a bio-orthogonal tag for downstream functionalization.

The Core Problem: Users frequently report "poor reactivity" or "low labeling efficiency." This is rarely due to the intrinsic chemistry of the molecule but rather environmental suppression of the nucleophilic attack or competitive consumption of the reagent.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Category 1: Reaction Environment & Kinetics

Q: I am observing <10% labeling of my target protein after 1 hour. Is the reagent defective? A: Before blaming the reagent, evaluate your pH environment . The reaction between a bromoacetamide and a cysteine is driven by the thiolate anion (


) , not the protonated thiol (

).
  • The Science: The pKa of a typical surface cysteine is ~8.3–8.5. If your buffer is at pH 7.0 or 7.4, only a small fraction (~10%) of the cysteine is in the reactive thiolate form.

  • The Fix: Increase reaction pH to 8.0–8.5 (if protein stability permits) to drive the equilibrium toward the nucleophilic thiolate.

  • Alternative: If you cannot raise the pH, increase the reagent concentration (10x–50x excess) or extend incubation time to 4–6 hours.

Q: My LC-MS shows a mass shift of +57 Da, but the yield is low. Why? A: You are likely seeing competitive inhibition by your buffer .

  • The Science: Bromoacetamides are "soft" electrophiles but will react with any available nucleophile. Common buffer additives are "silent killers" of this reaction:

    • Tris/Glycine: Contain primary amines. While amines react slower than thiols, high concentrations (50–100 mM) will consume the reagent over time.

    • DTT/Beta-Mercaptoethanol: These are thiols. They will react with 2-Bromo-N-(prop-2-en-1-yl)acetamide faster than your protein cysteine due to steric accessibility.

    • TCEP: While generally safe, TCEP can occasionally act as a nucleophile toward alkyl halides at high concentrations or low pH.

  • The Fix:

    • Buffer Exchange: Switch to HEPES, MOPS, or Phosphate (PBS) buffers.

    • Reductant Removal: If you must reduce disulfides first, use TCEP, or use DTT followed by a thorough desalting spin column before adding the bromoacetamide.

Category 2: Reagent Stability & Solubility

Q: The reagent solution turned slightly yellow/cloudy. Is it safe to use? A: No. Discard immediately.

  • The Science:

    • Hydrolysis: In aqueous solution (especially at pH > 8), the bromine atom is slowly displaced by hydroxide ions (

      
      ), forming the alcohol (inactive) and releasing bromide ions.
      
    • Photodegradation: The allyl group (prop-2-en-1-yl) and the C-Br bond are susceptible to radical decomposition under strong light, leading to polymerization or oxidative yellowing.

  • The Fix:

    • Always prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.

    • Store the solid powder at -20°C, desiccated, and protected from light.

    • Self-Validation: Check the stock purity by NMR or LC-MS if it has been stored in solution for >24 hours.

Q: I suspect the allyl group is causing solubility issues. How do I confirm? A: The N-allyl group adds hydrophobicity compared to a simple acetamide.

  • The Test: If you see precipitation upon adding the DMSO stock to your aqueous buffer, you have a "crash-out" effect. The local concentration of electrophile drops to near zero.

  • The Fix: Ensure the final organic co-solvent concentration (DMSO/DMF) is 5–10% (v/v) . If your protein tolerates it, this keeps the hydrophobic allyl moiety in solution.

Part 2: The "Truth Test" (Self-Validating Protocol)

If you are unsure if the issue is your protein or the reagent, perform this Glutathione (GSH) Reactivity Assay . This isolates the chemistry from the biological complexity.

Materials:

  • GSH (Reduced Glutathione)

  • 2-Bromo-N-(prop-2-en-1-yl)acetamide[1][2][3]

  • PBS pH 7.4 and pH 8.0

  • LC-MS or HPLC

Protocol:

  • Prepare Reagents: Make a 10 mM stock of GSH in PBS and a 10 mM stock of the Bromoacetamide in DMSO.

  • Mix: Combine to reach final concentrations of 1 mM GSH and 2 mM Bromoacetamide (2x excess).

  • Incubate: Run two parallel reactions at pH 7.4 and pH 8.0 for 30 minutes at RT.

  • Analyze: Inject onto LC-MS.

    • Expected Result: You should see the GSH adduct peak (GSH mass + 175 Da - HBr).

    • Pass Criteria: >90% conversion of GSH at pH 8.0 within 30 mins.

    • Fail Criteria: If conversion is <50% at pH 8.0, the reagent is hydrolyzed or degraded.

Part 3: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree

Caption: A logic flow for diagnosing poor reactivity, distinguishing between chemical, environmental, and steric factors.

TroubleshootingFlow Start Problem: Low Reactivity / Poor Yield CheckBuffer Check Buffer Composition Start->CheckBuffer DecisionBuffer Contains DTT, BME, or Tris? CheckBuffer->DecisionBuffer CheckPH Check pH Environment DecisionPH Is pH < 7.5? CheckPH->DecisionPH CheckReagent Check Reagent Integrity DecisionPrecip Cloudy/Precipitate? CheckReagent->DecisionPrecip DecisionBuffer->CheckPH No ActionBuffer Action: Desalt / Switch to HEPES/PBS DecisionBuffer->ActionBuffer Yes DecisionPH->CheckReagent No ActionPH Action: Raise pH to 8.0-8.5 DecisionPH->ActionPH Yes ActionSolvent Action: Increase DMSO to 5-10% DecisionPrecip->ActionSolvent Yes (Solubility) ActionFresh Action: Buy Fresh Reagent / Store -20°C DecisionPrecip->ActionFresh No (Degradation?) StericIssue Suspect Steric Hindrance (Target Cys is buried) ActionFresh->StericIssue Reagent is pure but fails Denature Try Denaturing Conditions (Urea/GuHCl) StericIssue->Denature

Figure 2: Reaction Mechanism & Competition

Caption: The


 mechanism of cysteine alkylation and the competing hydrolysis pathway that deactivates the reagent.

ReactionMechanism Reagent 2-Bromo-N-(prop-2-en-1-yl)acetamide (Electrophile) Transition Transition State (SN2 Attack) Reagent->Transition Waste Hydrolyzed Alcohol (Inactive) Reagent->Waste High pH / Storage Cys Protein-Cys-S⁻ (Nucleophile) Cys->Transition Fast at pH > 8 Water H₂O / OH⁻ (Competitor) Water->Reagent Slow (Hydrolysis) Product Alkylated Protein (Stable Thioether) Transition->Product Leaving Bromide (Br⁻) Transition->Leaving

Part 4: Quantitative Reference Data

Table 1: Relative Reactivity of Haloacetamides toward Cysteine Use this to benchmark your expectations. If Bromo is too slow, Iodo is the next step up, though less specific.

Reagent ClassLeaving GroupRelative Reactivity (

)
SpecificityStability (Hydrolysis)
Chloroacetamide

1 (Baseline)HighHigh
Bromoacetamide

~10–50 Medium-High Medium
Iodoacetamide

~100–200Low (Risks Lys/His labeling)Low

Table 2: Buffer Compatibility Matrix

Buffer ComponentCompatibilityReason
PBS / HEPES Excellent Non-nucleophilic.
Tris (Tris-HCl) Poor Primary amine reacts with electrophile over time.
DTT / BME Incompatible Strong nucleophiles; will quench the reagent instantly.
TCEP Good Generally resistant to alkylation at pH < 8.[4]0.
References
  • National Institutes of Health (NIH). Optimization of cysteine residue alkylation using an on-line LC-MS strategy. PubMed Central. [Link]

  • ChemistrySteps. Reactions of Thiols: Nucleophilicity and Oxidation. ChemistrySteps Educational Portal. [Link]

Final Note from the Senior Scientist

If you have followed the GSH Reactivity Check and confirmed your reagent is active, yet your protein remains unlabeled, the issue is almost certainly steric hindrance . The cysteine is buried.

  • Next Step: Perform the reaction in 4M Urea or 0.1% SDS to partially unfold the protein and expose the cryptic cysteine. The bromoacetamide is robust enough to tolerate these denaturants.

End of Technical Support Guide

Sources

Technical Support Center: Stability of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability profile of 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-Allyl-2-bromoacetamide ) in aqueous buffers. This guide is designed for researchers utilizing this compound as an electrophilic "warhead" in covalent probe development or as a synthetic intermediate.

Executive Summary: Stability Profile

2-Bromo-N-(prop-2-en-1-yl)acetamide is an


-haloacetamide alkylating agent. Its stability in aqueous media is governed primarily by the susceptibility of the carbon-bromine (C-Br) bond to nucleophilic displacement.
  • Aqueous Buffer Stability: Low to Moderate. The compound is prone to hydrolysis, generating N-allyl-2-hydroxyacetamide and hydrobromic acid (HBr).

  • Critical Factors: Stability is inversely proportional to pH and temperature .

  • Half-Life Estimate: At pH 7.4 (25°C), the half-life (

    
    ) is estimated in the range of 4–12 hours , decreasing significantly at pH > 8.0.
    
  • Storage Recommendation: Store as a solid at -20°C. Prepare stock solutions in anhydrous DMSO or DMF. Do not store aqueous working solutions.

Technical Deep Dive: Degradation Mechanisms

To troubleshoot experimental variability, one must understand the underlying degradation pathways.

Primary Pathway: Nucleophilic Substitution ( )

In aqueous buffers, water molecules (or hydroxide ions at higher pH) act as nucleophiles, attacking the


-carbon. Bromide is a good leaving group (

of HBr

), facilitating this displacement.


Secondary Pathway: Photolytic Cleavage

The C-Br bond is photosensitive. Exposure to ambient light (UV/Vis) can generate radical species, leading to complex degradation products, including polymerization of the allyl group.

Pathway Visualization

DegradationPathways Compound 2-Bromo-N-(prop-2-en-1-yl)acetamide (Active Electrophile) Transition Transition State (SN2 Attack) Compound->Transition pH > 7.0 Radical Radical Species (Polymerization) Compound->Radical Photolysis Water H2O / OH- Water->Transition Product N-Allyl-2-hydroxyacetamide (Inactive Species) Transition->Product Byproduct Bromide Ion (Br-) Transition->Byproduct Light UV/Light Light->Radical

Figure 1: Primary degradation pathways of 2-Bromo-N-(prop-2-en-1-yl)acetamide in aqueous environments.

Troubleshooting Guide & FAQs

Q1: "My IC50 values are shifting higher (lower potency) over the course of the day. Why?"

Diagnosis: Hydrolysis of the Warhead. The


-bromoacetamide group is the "warhead" responsible for covalent bonding (usually to Cysteine residues). As it hydrolyzes to the 

-hydroxy derivative, it loses its electrophilic nature and cannot alkylate the target. Solution:
  • Prepare working solutions immediately before use .

  • Keep aqueous solutions on ice (4°C) to slow hydrolysis rates by approximately 2-3 fold compared to room temperature.

  • Check the pH of your buffer. If possible, lower the pH to 7.0 or 6.5, provided your protein target remains stable.

Q2: "Can I store 10 mM stock solutions in PBS at -20°C?"

Answer: No. Even at -20°C, the freezing process can concentrate solutes (eutectic effect), potentially accelerating reactions before the mixture solidifies. Furthermore, repeated freeze-thaw cycles will degrade the compound. Protocol:

  • Store stocks in 100% Anhydrous DMSO or DMF .

  • These solvents are aprotic and prevent hydrolysis.

  • Store DMSO stocks at -20°C or -80°C in amber vials (to prevent photolysis).

Q3: "I see a precipitate when diluting my DMSO stock into the buffer."

Diagnosis: Solubility Limit. While the acetamide moiety is polar, the allyl and bromo groups add lipophilicity. Troubleshooting Table:

SymptomProbable CauseCorrective Action
Immediate Cloudiness Rapid precipitation due to "solvent shock"Vortex buffer vigorously while adding the DMSO stock dropwise.
Crystals over time Solubility saturationLimit final concentration to

in buffer. Maintain

DMSO cosolvent.
Yellow discoloration Photolytic degradation / Bromine liberationDiscard sample. Use amber tubes and protect from light.

Experimental Protocols

Protocol A: Determining Stability Half-Life ( )

Use this protocol to validate the compound's stability in your specific assay buffer.

Materials:

  • HPLC or LC-MS system.[1]

  • Stock solution: 10 mM 2-Bromo-N-(prop-2-en-1-yl)acetamide in DMSO.

  • Assay Buffer (e.g., PBS pH 7.4).

  • Internal Standard (e.g., Caffeine or Benzamide, unreactive).

Steps:

  • Preparation: Dilute DMSO stock into Assay Buffer to a final concentration of 100

    
    M. Add Internal Standard (50 
    
    
    
    M).
  • Incubation: Incubate the mixture at your experimental temperature (e.g., 25°C or 37°C).

  • Sampling: Inject the sample onto the HPLC at

    
     hours.
    
  • Analysis: Monitor the peak area of the starting material relative to the internal standard.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the rate constant.
    
    
Protocol B: Safe Handling & Quenching

Since this is an alkylating agent, proper disposal is critical.

  • Quenching: Do not pour unreacted active compound down the drain.

  • Reagent: Add an excess of Cysteine or Dithiothreitol (DTT) to the waste solution.

  • Mechanism: The thiol group (

    
    ) rapidly reacts with the bromoacetamide, converting it to a stable thioether adduct.
    
  • Disposal: Allow to react for 30 minutes, then dispose of as chemical waste.

References

  • World Health Organization (WHO) & International Programme on Chemical Safety. (2002). Safety Data and Reactivity of Haloacetamides. Retrieved from [Link]

  • PubChem Database. 2-Bromo-N-(prop-2-en-1-yl)acetamide (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Scripps Research Institute. (2018). Covalent Probes and Electrophile Stability in Biological Systems.

Sources

minimizing off-target labeling with 2-Bromo-N-(prop-2-en-1-yl)acetamide

[1][2]

Status: Operational Role: Senior Application Scientist Subject: Optimization of Labeling Specificity & Background Reduction

Technical Overview: The Reactivity Paradox[2]

To minimize off-target labeling, you must first understand the kinetic profile of your probe. 2-Bromo-N-(prop-2-en-1-yl)acetamide is a "hot" electrophile.[1]

  • Mechanism: Nucleophilic substitution (

    
    ). The nucleophile (Protein-S⁻) attacks the 
    
    
    -carbon, displacing the bromide ion.[1]
  • The Problem: The bromide leaving group is sufficiently labile that the reaction barrier is low. At physiological pH (7.4), this probe will not only label the hyper-reactive catalytic cysteines (the intended targets) but also "bystander" surface cysteines and, crucially, unprotonated amines (N-terminus, Lysine) if the concentration or duration is unchecked.[1]

  • The Solution: You cannot change the probe's structure, so you must modulate the reaction environment to favor the specific target interaction over non-specific collisions.

Strategic Protocol: Optimizing Specificity

Do not use standard "Click Chemistry" or "Proteomics" buffers blindly. This probe requires a tailored approach.

A. The pH Tuning Strategy

Standard lysis buffers are often pH 7.5–8.0. This is too high for specific bromoacetamide labeling. [1]

  • Recommendation: Lower the pH to 6.0 – 6.5 .

  • Rationale: The pKa of a typical surface cysteine is ~8.5, while a catalytic/functional cysteine often has a perturbed pKa (down to ~4–6). At pH 6.0, surface cysteines are protonated (SH) and less nucleophilic, while functional cysteines remain deprotonated (S⁻) and reactive. This creates a "kinetic window" of specificity.

B. Concentration & Stoichiometry

Avoid the "100

  • Titration: Start with 1 – 10

    
    M .
    
  • Rationale: Off-target labeling is often driven by the Law of Mass Action.[1] By limiting the probe concentration, you force the reaction to rely on affinity-driven binding (if the allyl group provides any recognition) or the superior nucleophilicity of the target cysteine.

C. Kinetic Control (Time)[2]
  • Duration: Limit incubation to 15 – 30 minutes .

  • Rationale: Specific labeling is fast (seconds to minutes). Non-specific labeling is slower.[1] Long incubations (1h+) allow the probe to drift and alkylate less reactive residues.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for optimizing your labeling conditions.

LabelingOptimizationStartStart: 2-Bromo-N-(prop-2-en-1-yl)acetamidepH_CheckCheck Buffer pHStart->pH_CheckConc_CheckProbe ConcentrationStart->Conc_CheckGoalGoal: Specific Cysteine LabelingHigh_pHpH > 7.5(High Reactivity)pH_Check->High_pHStandard BufferLow_pHpH 6.0 - 6.5(High Specificity)pH_Check->Low_pHOptimizedHigh_Conc> 50 µM(Mass Action Driven)Conc_Check->High_ConcExcessLow_Conc1 - 10 µM(Affinity/pKa Driven)Conc_Check->Low_ConcTitratedTime_CheckIncubation TimeOffTargetResult: High Background(Lys/His Labeling)High_pH->OffTargetSpecificResult: Target Engagement(Catalytic Cys Only)Low_pH->SpecificHigh_Conc->OffTargetLow_Conc->SpecificSpecific->Goal

Caption: Decision matrix for optimizing bromoacetamide labeling. Green paths indicate conditions favoring specificity.

Troubleshooting Guide (Q&A)

Issue 1: "I see a 'smear' on my gel or western blot instead of distinct bands."

Diagnosis: Proteome-wide non-specific alkylation.[1] Corrective Action:

  • Reduce Concentration: Drop probe concentration by 10-fold (e.g., 50

    
    M 
    
    
    5
    
    
    M).
  • Quench Faster: Ensure you are adding 50 mM DTT or

    
    -mercaptoethanol immediately after the incubation time.
    
  • Check Buffer Amines: Ensure your buffer does not contain primary amines (Tris, Glycine) during the labeling step, as these can scavenge the probe or affect pH, although the primary issue here is likely protein over-labeling. Correction: Tris can react with high-reactivity probes over long times, but the main issue is the probe reacting with the protein smear.[1]

Issue 2: "My target protein is precipitating after labeling."

Diagnosis: Isoelectric point (pI) shift. Explanation: Alkylating lysine residues (which are positively charged) with an acetamide caps them, removing the positive charge. If enough lysines are modified, the protein's net charge changes drastically, leading to unfolding or aggregation. Corrective Action:

  • Strict pH Control: Maintain pH < 7.0 to protonate Lysines (

    
    ), making them non-nucleophilic and resistant to the bromoacetamide.
    
Issue 3: "LC-MS analysis shows multiple mass shifts of +177 Da on the same peptide."

Diagnosis: Hyper-alkylation.[1] Explanation: The mass of the N-allyl-acetamide adduct is approx 98 Da (Probe MW 178 - HBr 80 = ~98 Da added? Wait, let's verify stoichiometry).

  • Correction: Reaction: R-SH + Br-CH2-CONHR'

    
     R-S-CH2-CONHR' + HBr.
    
  • Mass added = Molecular Weight of Probe (178.03) - Mass of Br (79.[1]9) + Mass of H (1.0) displaced? No, just loss of HBr.

  • Adduct Mass = 178.03 - 79.90 + 1.00 (H is lost from SH) = 99.13 Da .[1]

  • Check: If you see +99 Da, that is one label. If you see multiple, you are hitting Histidines or Lysines on the same peptide. Corrective Action:

  • Reduce incubation time.

  • Perform a "Competition Control": Pre-incubate with 10x Iodoacetamide (IA) for 30 mins, then add your probe. If the signal disappears, it's Cys-driven.[1] If it remains, it might be non-Cys background (or the probe is out-competing IA, which is unlikely if IA is in excess).

Frequently Asked Questions (FAQs)

Q: Can I use the 'Allyl' group for Click Chemistry? A: Not via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The prop-2-en-1-yl group is an alkene.[1] While it can participate in Thiol-Ene click (radical mediated) or Tetrazine ligation (if strained, which this is not), it is generally considered a "silent" handle in standard proteomic workflows unless you have a specific metabolic labeling protocol or are using photo-click chemistry.[1] If you need a reporter, switch to an alkyne- or azide- functionalized bromoacetamide.[1]

Q: How does this compare to Chloroacetamide? A: Bromoacetamides are significantly more reactive than chloroacetamides (Cl is a poorer leaving group than Br).

  • Rule of Thumb: If 2-Bromo-N-(prop-2-en-1-yl)acetamide is too "noisy" (high background), synthesize or purchase the Chloro -analog.[1] It will require longer incubation times but will offer higher cysteine specificity.[1]

Q: Is the probe stable in DMSO? A: Yes, as a stock solution (e.g., 50 mM) in DMSO, it is stable at -20°C. However, avoid repeated freeze-thaw cycles which can introduce moisture.[1] Water can slowly hydrolyze the acetamide or displace the bromide over long periods, though hydrolysis is slow.

Data Summary: Reactivity vs. Specificity[1][2]

ParameterHigh Specificity (Recommended)High Background (Avoid)
pH 6.0 – 6.5> 7.5
Concentration 1 – 10

M
> 50

M
Time 15 – 30 min> 60 min
Quenching Immediate (50 mM DTT)None / Delayed
Target Residues Catalytic Cys (

< 7)
Surface Cys, Lys, His

References

  • Jiao, X., et al. (2023).[3] "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis." Analytical Chemistry. (Discusses the use of bromoacetamide vs. iodoacetamide/chloroacetamide and their reactivity profiles).

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] (Foundational text on cysteine-reactive fragment screening and reactivity thresholds).

  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology. (Review of alpha-haloacetamide specificity).

  • PubChem Compound Summary. "N-Allyl-2-bromoacetamide (CAS 126265-30-3)."[1] (Chemical and physical properties).[2][3][4][5][6][7][8] [5]

Technical Support Center: Optimizing 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Selectivity & Performance

Status: Active | Version: 2.4 | Last Updated: 2025-05-20[1]

Core Technical Overview

2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as


-allyl-2-bromoacetamide) is a bifunctional electrophile.[1] It contains an 

-bromoacetamide
"warhead" (highly reactive toward nucleophiles) and an allyl handle (useful for bioorthogonal chemistry or polymerization).[1]

The Selectivity Paradox: While the allyl group is stable under physiological conditions, the


-bromoacetamide moiety is intrinsically highly reactive. "Improving selectivity" typically refers to two distinct challenges:
  • Synthetic Selectivity: Preventing the formation of bis-alkylated byproducts during reagent production.[1]

  • Chemoselectivity (Application): Ensuring the reagent reacts exclusively with Cysteine (Thiol) residues over Lysine (Amine) residues in biological assays.

Module A: Synthetic Selectivity (Production)

Use this guide if your purity is low or you observe "pink/brown" discoloration.

The Challenge: Bis-Alkylation & Hydrolysis

During synthesis, the amine (allylamine) can attack two equivalents of bromoacetyl bromide, or the product can self-polymerize.[1]

Optimized Protocol: The "Inverse Addition" Method

To maximize selectivity for the mono-acylated product, you must control the local concentration of the acylating agent.

Reagents:

  • Allylamine (1.0 equiv)[1]

  • Bromoacetyl bromide (1.05 equiv)[1]

  • Base: Potassium Carbonate (

    
    , 1.2 equiv) or Triethylamine (
    
    
    
    )[1]
  • Solvent: Anhydrous Dichloromethane (DCM) (

    
    )[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve Allylamine and Base in anhydrous DCM. Cool to -10°C (Salt/Ice bath).[1]

  • Critical Step (Inverse Addition): Dissolve Bromoacetyl bromide in a separate volume of DCM. Add this solution dropwise to the amine solution over 30–60 minutes.

    • Why? Keeping the acid bromide concentration low relative to the amine prevents "over-reaction" and minimizes local exotherms that degrade the product.

  • Quench: Once TLC shows consumption of amine, quench with cold water immediately.

  • Workup: Wash with 1M HCl (to remove unreacted amine)

    
     Sat. 
    
    
    
    (to remove acid)
    
    
    Brine.
  • Stabilization: Dry over

    
     and concentrate in vacuo at <30°C .
    
Troubleshooting Synthesis
SymptomProbable CauseCorrective Action
Product turns pink/brown Free

release (degradation).
Store in dark; wash organic layer with 10%

(thiosulfate) during workup.
Low Yield (<50%) Hydrolysis of acid bromide.Ensure DCM is anhydrous.[2] Flame-dry glassware under

.
Extra spots on TLC Bis-alkylation.Strictly follow the dropwise addition rate. Do not dump reagents.

Module B: Chemoselectivity (Bioconjugation)

Use this guide if you are labeling proteins and seeing non-specific background signal.

The Mechanism: HSAB Theory

According to Hard-Soft Acid-Base (HSAB) theory, the


-carbon attached to the bromine is a "soft" electrophile.[1]
  • Target: Cysteine thiols (

    
    ) are "soft" nucleophiles.[1]
    
  • Off-Target: Lysine amines (

    
    ) are "hard" nucleophiles.[1]
    

To improve selectivity, you must tune the Reaction pH.

The "Goldilocks" pH Window
  • pH < 6.5: Reaction is too slow; Cysteine is protonated (

    
    ).
    
  • pH > 8.0: Selectivity is lost. Lysine (

    
    ) becomes unprotonated and competes for the bromide.
    
  • Optimal pH: 7.0 – 7.5 . In this range, a small fraction of Cysteine exists as the highly reactive thiolate (

    
    ), while Lysine remains almost entirely protonated (
    
    
    
    ) and non-nucleophilic.
Visualization: Selectivity Logic Pathway

SelectivityLogic Start Start: Bioconjugation Setup CheckpH Check Buffer pH Start->CheckpH LowPH pH < 6.5 CheckpH->LowPH HighPH pH > 8.0 CheckpH->HighPH OptPH pH 7.0 - 7.5 CheckpH->OptPH ResultSlow Reaction Stalled (Cys protonated) LowPH->ResultSlow ResultBad Poor Selectivity (Lysine Alkylation) HighPH->ResultBad ResultGood High Selectivity (Cys > Lys) OptPH->ResultGood Action1 Action: Increase pH or Concentration ResultSlow->Action1 Action2 Action: Lower pH Reduce Stoichiometry ResultBad->Action2

Caption: Decision tree for optimizing pH-dependent chemoselectivity in cysteine labeling.

Frequently Asked Questions (FAQ)

Q: Can I use TCEP or DTT to reduce disulfides before adding this reagent?

  • A: Use TCEP, not DTT. DTT contains thiols that will react with 2-Bromo-N-(prop-2-en-1-yl)acetamide, consuming your reagent.[1] TCEP (phosphine-based) is generally compatible, though it can react slowly with alkyl bromides over long periods.[1] Remove the reducing agent via spin column if possible before labeling.

Q: Why is 2-Bromoacetamide more selective than 2-Chloroacetamide?

  • A: It is actually less selective but more reactive. Bromide is a better leaving group than chloride. This makes the reagent "hotter." To improve selectivity with the Bromo-variant, you must be stricter with pH control (keep it near 7.[1]0) and stoichiometry (1.1–1.5 equiv) compared to the Chloro-variant.[1]

Q: The allyl group isn't reacting. How do I activate it?

  • A: The allyl group is bio-inert without a catalyst. To react the allyl handle, you need to perform a Thiol-Ene click reaction (requires UV light + radical initiator) or Olefin Metathesis (requires Grubbs catalyst). It will not react under standard nucleophilic substitution conditions.

Q: How should I store the purified compound?

  • A: Store at -20°C , protected from light, under an inert atmosphere (Argon/Nitrogen). Light promotes the homolytic cleavage of the C-Br bond, generating radicals that degrade the allyl group and turn the solid brown.[1]

References & Authority

  • Chalker, J. M., et al. "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 2009. Link[1]

    • Establishes the hierarchy of reactivity (Cys vs Lys) for alpha-haloacetamides.

  • Organic Syntheses. "N-Bromoacetamide." Org.[3][4] Synth. 1951, 31, 17. Link

    • Foundational protocol for handling bromoacetamide derivatives and purification logic.

  • BenchChem Technical Support. "Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide." Link[1]

    • Provides the standard "Schotten-Baumann" type conditions for N-acylation of amines with bromoacetyl bromide.

  • Koniev, O., & Wagner, A. "Developments and recent advancements in the field of antibody-drug conjugates." Chemical Society Reviews, 2015. Link

    • Discusses the pH-dependence of cysteine-selective bioconjugation strategies.

Sources

Technical Support Center: Quenching 2-Bromo-N-(prop-2-en-1-yl)acetamide

[1]

Status: Operational Topic: Reagent Quenching & Troubleshooting Ticket ID: CHEM-SUP-8821 Audience: Medicinal Chemists, Chemical Biologists, Proteomics Researchers[1]

The Quenching Decision Matrix (QDM)

Before initiating a quench, you must select the agent that aligns with your downstream application. The


1
Comparative Analysis of Quenching Agents
Quenching AgentReaction Kinetics (

)
pH Opt.[1]Downstream CompatibilityPrimary Use Case
Dithiothreitol (DTT) Very Fast (

)
7.5 - 8.5Low for disulfide mapping (reduces native bonds).[1] High for SDS-PAGE/Western.[1]General stop-reaction for denaturing gels or total protein analysis.[1]
L-Cysteine Fast7.0 - 8.0High .[1] Mimics protein residues; excess is easily removed or ignored in MS.[1]Mass Spectrometry (MS) & Proteomics.[1][2][3][4] Forms defined adducts.[1]

-Mercaptoethanol (BME)
Moderate7.5 - 8.5Moderate .[1] Volatile; requires fume hood.[1]General organic synthesis workups.[1][5]
Tris / Glycine Slow (Amine-based)> 8.5High for non-reducing conditions.[1]When disulfide bond integrity is critical and slow quenching is acceptable.[1]

Technical Insight: The allyl group (prop-2-en-1-yl) on the nitrogen does not significantly sterically hinder the


-carbon, meaning this reagent remains a potent alkylator.[1] Amine quenchers (Tris/Glycine) are generally too slow  to compete effectively with protein cysteines unless used in massive excess (>500mM) at elevated pH.[1]

Standard Operating Procedures (SOPs)

SOP-A: Quenching for Mass Spectrometry (Proteomics)

Objective: Stop alkylation immediately without reducing native disulfide bonds or introducing complex adducts.

Reagents:

  • Stock 2-Bromo-N-(prop-2-en-1-yl)acetamide (Reaction concentration: e.g., 100 µM)[1]

  • Quencher: 200 mM L-Cysteine in PBS (freshly prepared).

Protocol:

  • Calculate Molar Excess: Target a 10-20x molar excess of Cysteine relative to the initial Bromoacetamide concentration.[1]

    • Example: If reaction is 100 µM Bromoacetamide, add Cysteine to final 1-2 mM.[1]

  • Addition: Add the calculated volume of L-Cysteine stock to the reaction mixture.

  • Incubation: Vortex gently. Incubate at Room Temperature (20-25°C) for 15-30 minutes .

    • Why? Bromoacetamides are less reactive than iodoacetamides.[1] A 30-minute window ensures >99% consumption.[1]

  • Validation: Analyze a small aliquot via LC-MS. Look for the mass shift corresponding to the Cysteine-Probe adduct (Probe Mass + 121.16 Da - HBr).[1]

SOP-B: Quenching for Western Blot / SDS-PAGE

Objective: Complete quenching and protein denaturation.

Protocol:

  • Add 4x Laemmli Buffer (containing high concentration DTT or BME) directly to the reaction.[1]

  • Heat: Boil at 95°C for 5 minutes.

    • Mechanism:[1][3][6] The massive excess of thiols in the loading buffer combined with heat drives the quenching reaction to completion almost instantly, while simultaneously reducing the protein for electrophoresis.

Mechanism & Workflow Visualization

The following diagram illustrates the kinetic competition between the protein target and the quenching agent.

QuenchingPathwaycluster_conditionsCritical FactorsReagent2-Bromo-N-(prop-2-en-1-yl)acetamideComplexTransition State(SN2 Attack)Reagent->Complex ElectrophilicAttackTargetProtein Target(Cysteine-SH)Target->Complex NucleophilicAttackQuencherQuencher(Excess R'-SH)Quencher->Complex CompetitiveAttack (>> Conc)Product_LabelLabeled Protein(Thioether Bond)Complex->Product_Label Desired Reaction(Slow if low conc)Product_QuenchInert Adduct(Scavenged Reagent)Complex->Product_Quench Quenching(Fast via Mass Action)Factors1. pH > 7.0 (Thiolate formation)2. Excess Quencher (10-20x)3. Time (15-30 min)

Caption: Kinetic competition pathway. High concentration of quencher (Green) drives the system toward the inert adduct, protecting the protein target from over-alkylation.

Troubleshooting Guide (FAQs)

Q1: I see "double-labeling" on my protein in Mass Spec. Is the quench failing?

  • Diagnosis: Likely Over-alkylation .[1] This occurs before the quench if the reaction time is too long or pH is too high (>8.5).

  • Root Cause: The

    
    -bromoacetamide is reacting with secondary nucleophiles (Histidine, Lysine, or the N-terminus) after saturating the Cysteines.
    
  • Solution:

    • Reduce reaction time.

    • Lower pH to 7.0-7.5 (increases specificity for Cysteine over Lysine).[1]

    • Ensure your quench is added immediately at the end of the time point.

Q2: My protein precipitates upon adding the quencher.

  • Diagnosis: Isoelectric point (pI) crash or solvent shock.[1]

  • Root Cause: If using a hydrophobic quencher or a large volume of acidic quencher (like pure TCEP-HCl without buffering), the local pH may drop, or the ionic strength may change rapidly.

  • Solution: Use neutralized L-Cysteine or DTT stocks (pH adjusted to 7.0).[1] Add slowly with gentle mixing.

Q3: Can I use TCEP to quench?

  • Technical Warning: Proceed with caution. While TCEP is a reductant, it is a phosphine, not a thiol. It does not "scavenge" the alkylating agent via the same rapid thioether formation mechanism as DTT/Cysteine.

  • Risk: TCEP can react with

    
    -haloacetamides to form phosphonium salts, but the kinetics are different and often slower than thiol-halide reactions.[1]
    
  • Recommendation: Use a Thiol (DTT/Cysteine) for quenching.[1] Use TCEP only if you strictly need to reduce disulfides without adding a thiol source (rare in this context).[1]

Q4: How do I dispose of the waste containing excess 2-Bromo-N-(prop-2-en-1-yl)acetamide?

  • Safety Protocol: Never dispose of active alkylating agents directly.[1]

  • Procedure:

    • Collect waste in a dedicated container.[1][7]

    • Add excess base (e.g., NaOH) or a cheap nucleophile (e.g., Sodium Thiosulfate or Bleach - Note: Bleach oxidizes, Thiosulfate alkylates).[1] Sodium Thiosulfate is preferred for alkyl halides.[1]

    • Allow to stand overnight to ensure complete destruction of the warhead.

    • Adjust pH to neutral before handing over to chemical waste disposal.[1][8]

References

  • National Institutes of Health (NIH) / PubChem. 2-Bromo-N-(prop-2-en-1-yl)acetamide Compound Summary.[1] (General Alpha-Haloacetamide Reactivity).[1] Available at: [Link][1]

  • Hansen, R. E., & Winther, J. R. (2009).[1] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry.[1] Available at: [Link]

  • University of Washington Proteomics Resource. Protein Reduction and Alkylation Protocols.[1] Available at: [Link][1]

Technical Support Center: 2-Bromo-N-(prop-2-en-1-yl)acetamide Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers utilizing 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) in covalent fragment screening and chemoproteomics.

Case ID: T-GEN-002-PH Subject: Optimizing pH-Dependent Reactivity and Specificity Status: Resolved Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit

Executive Summary & Compound Profile

Compound: 2-Bromo-N-(prop-2-en-1-yl)acetamide Role: Cysteine-Reactive Covalent Fragment / Electrophilic Warhead Mechanism: Bimolecular Nucleophilic Substitution (


)
Critical Parameter:  Solution pH

This compound features an


-bromoacetamide  warhead coupled to an allyl  (prop-2-en-1-yl) handle. It is designed to alkylate nucleophilic cysteine residues within a protein binding pocket.[1][2] However, its reactivity is heavily modulated by pH, which dictates the ionization state of the target nucleophiles (Cys, His, Lys) and the stability of the carbon-bromine bond.

The Central Dogma of this Protocol:

Specificity is a function of protonation. At neutral pH, the probe discriminates for thiols. At elevated pH, this discrimination collapses, leading to off-target lysine modification and probe hydrolysis.

Troubleshooting: Reactivity & Specificity Issues

Issue 1: "I am observing low labeling efficiency despite high probe concentration."

Diagnosis: The reaction environment is likely too acidic (pH < 7.0), causing the target cysteine to remain protonated (


), or the cysteine is oxidized.

Technical Explanation: The


-bromoacetamide warhead reacts exclusively with the thiolate anion (

)
, not the protonated thiol (

). The pKa of a solvent-exposed cysteine is typically ~8.3.
  • At pH 6.0: Only ~0.5% of cysteines are in the reactive thiolate form.

  • At pH 7.5: Approximately 10-15% are deprotonated (depending on the local environment), significantly accelerating the

    
     reaction rate.
    

Corrective Action:

  • Adjust Buffer pH: Increase pH to 7.5 – 8.0 . This range balances thiolate generation with probe stability.

  • Reduction Step: Pre-treat the protein with TCEP (Tris(2-carboxyethyl)phosphine) to reduce any disulfides or sulfenic acids back to reactive free thiols. Avoid DTT if you are not removing it before adding the probe, as DTT will scavenge the bromoacetamide.

Issue 2: "My mass spec data shows multiple modifications per protein (High Background)."

Diagnosis: The reaction pH is too high (pH > 8.5), promoting "promiscuous" labeling of lysine and histidine residues.

Technical Explanation: While bromoacetamides are cysteine-selective, they are not cysteine-specific in absolute terms.[3]

  • Lysine Reactivity: The

    
    -amino group of lysine (pKa ~10.5) is generally protonated (
    
    
    
    ) and unreactive at physiological pH. However, at pH > 8.5, a fraction of lysines deprotonate to the nucleophilic amine (
    
    
    ), allowing them to attack the electrophilic carbon.
  • Histidine Reactivity: Histidine (pKa ~6.0) can also act as a nucleophile, particularly in imidazole-activating environments.[2]

Corrective Action:

  • Strict pH Control: Cap the reaction pH at 7.5 .

  • Stoichiometry Check: Do not exceed a 10-fold molar excess of probe-to-protein unless necessary. High local concentrations drive off-target kinetics.

  • Decrease Incubation Time: Lysine alkylation is kinetically slower than cysteine alkylation. Shortening incubation (e.g., from 2 hours to 30 mins) kinetically selects for cysteine.

Issue 3: "The probe precipitates or degrades during storage in buffer."

Diagnosis: Hydrolysis of the C-Br bond or poor solubility in aqueous media.

Technical Explanation:


-Haloacetamides are susceptible to hydrolysis, generating the inactive 

-hydroxyacetamide and releasing bromide ions. This reaction is base-catalyzed .
  • pH > 9.0: Rapid hydrolysis of the C-Br bond occurs, rendering the probe inert.

  • Solubility: The allyl group adds hydrophobicity. In purely aqueous buffers, the probe may aggregate, reducing effective concentration.

Corrective Action:

  • Solvent Carrier: Dissolve the stock in DMSO (dimethyl sulfoxide) before diluting into the aqueous buffer. Keep final DMSO concentration < 1-2% to avoid protein denaturation.

  • Fresh Preparation: Never store the probe in aqueous buffer. Prepare the working solution immediately before use.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired cysteine labeling, off-target lysine labeling, and hydrolytic degradation.

ReactionPathways cluster_Nucleophiles Nucleophiles (pH Dependent) Probe 2-Bromo-N-(prop-2-en-1-yl)acetamide (Electrophile) Product_Cys Specific Adduct (Thioether) Probe->Product_Cys FAST (pH 7.0 - 8.0) Product_Lys Non-Specific Adduct (Secondary Amine) Probe->Product_Lys SLOW (pH > 8.5) Product_Hyd Inactive Byproduct (Hydroxyacetamide) Probe->Product_Hyd Variable (Increases w/ pH) Cys Cysteine Thiolate (Target: -S⁻) Cys->Product_Cys Lys Lysine Amine (Off-Target: -NH₂) Lys->Product_Lys Water Hydroxide Ion (Hydrolysis: OH⁻) Water->Product_Hyd

Figure 1: Kinetic competition pathways. Green indicates the desired high-specificity pathway optimized at neutral pH. Red indicates off-target lysine modification triggered by basic pH.

Quantitative Reference: pH Impact Matrix

Use this table to select the optimal buffer conditions for your specific experimental goal.

pH RangeDominant Species (Cys)Dominant Species (Lys)Reactivity ProfileRisk Assessment
Acidic (4.0 - 6.0) Protonated (-SH)Protonated (-NH₃⁺)Inert/Slow. Probe is stable, but labeling is inefficient.False negatives (lack of labeling).
Neutral (7.0 - 7.5) Equilibrium (-SH/-S⁻)Protonated (-NH₃⁺)Optimal. High specificity for Cys. Lysine is kinetically silent.Ideal for target identification.
Basic (8.0 - 9.0) Deprotonated (-S⁻)Equilibrium (-NH₃⁺/-NH₂)High Reactivity. Cys reaction is fast; Lys reaction begins.Loss of specificity; increased background.
Alkaline (> 9.5) Deprotonated (-S⁻)Deprotonated (-NH₂)Unstable. Rapid hydrolysis of probe; extensive non-specific labeling.Probe degradation; data artifacts.

Validated Experimental Protocol

Objective: Selective labeling of solvent-exposed cysteines with 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Materials
  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Avoid Tris if possible, as it contains a primary amine that can compete, albeit slowly).

  • Probe Stock: 100 mM in anhydrous DMSO.

  • Quench Solution: 1 M DTT (Dithiothreitol) or

    
    -Mercaptoethanol.
    
Step-by-Step Workflow
  • Protein Preparation:

    • Dilute protein to 1 mg/mL in HEPES Buffer (pH 7.5) .

    • Why: HEPES provides stable buffering without adding nucleophilic amines (unlike Tris) [1].

  • Probe Addition:

    • Add probe stock to a final concentration of 100 µM (assuming protein is ~1-10 µM). Maintain DMSO < 1%.

    • Why: A 10-50x molar excess ensures pseudo-first-order kinetics for the labeling reaction.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 60 minutes in the dark.

    • Why: Bromoacetamides are light-sensitive [2].[2][4] 60 minutes is sufficient for Cys labeling while minimizing slow Lys labeling.

  • Quenching (Critical):

    • Add DTT to a final concentration of 10 mM .[2] Incubate for 5 minutes.

    • Why: DTT contains two highly nucleophilic thiols that will rapidly scavenge any remaining unreacted probe, stopping the reaction immediately and preventing over-alkylation during workup [3].

  • Desalting/Cleanup:

    • Remove excess probe and quench byproduct using a Zeba spin column or dialysis.

    • Why: Essential for mass spectrometry analysis to prevent ionization suppression.

References

  • National Toxicology Program. (1992).[4] N-Bromoacetamide Stability and Reactivity Profile. PubChem.[4][5] Retrieved from [Link][2]

Sources

Technical Support Center: Stability & Storage of 2-Bromo-N-(prop-2-en-1-yl)acetamide

[1]

Executive Summary: The "Silent Killer"

2-Bromo-N-(prop-2-en-1-yl)acetamide is a bifunctional electrophile used widely in peptidomimetic synthesis and heterocycle formation.[1] Its utility stems from its high reactivity; however, this same reactivity makes it inherently unstable during storage.[1]

The Failure Mode: The compound does not simply "go bad" linearly. It suffers from autocatalytic hydrolysis .[1] Trace moisture triggers the release of Hydrogen Bromide (HBr). This strong acid protonates the amide oxygen, exponentially accelerating the hydrolysis of the remaining material and potentially initiating cationic polymerization of the allyl group.

The Solution: Storage is not passive; it is an active suppression of entropy. You must control three variables: Moisture (Thermodynamic trigger) , Temperature (Kinetic driver) , and Light (Radical initiator) .[1]

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The degradation is a multi-stage process where the byproduct of the first reaction becomes the catalyst for the second.

The Autocatalytic Loop
  • Initiation: Trace water attacks the highly electrophilic

    
    -carbon (displacing Bromine) or the amide carbonyl.[1]
    
  • Acid Generation: Both pathways release HBr.[1]

  • Acceleration: HBr protonates the amide carbonyl of intact molecules, making them

    
     times more susceptible to nucleophilic attack by water.[1]
    
  • Secondary Failure: HBr can add across the allyl double bond (hydrobromination), creating a complex mixture of oligomers (often observed as a yellow sticky gum).[1]

DegradationMechanismCompound2-Bromo-N-allylacetamideIntermediatesProtonated Amide(Highly Reactive)Compound->Intermediates Slow HydrolysisWaterH₂O (Trace Moisture)Water->IntermediatesHBrHBr (Strong Acid)HBr->Intermediates Autocatalysis (Fast)PolymerOligomers/Gums(Yellowing)HBr->Polymer Addition to AllylIntermediates->HBr EliminationProduct1Bromoacetic AcidIntermediates->Product1Product2AllylamineIntermediates->Product2

Figure 1: The autocatalytic degradation loop.[1] Note that HBr acts as a feedback loop, accelerating the destruction of the remaining compound.

Storage Protocol (The "How")

Do not rely on the supplier's original packaging once opened. Transfer to a dedicated storage system.[1]

The "Dry-Cold-Dark" Triad System[1]
VariableSpecificationScientific Rationale
Container Amber Glass with Teflon (PTFE) lined cap.[1]Amber blocks UV (preventing radical C-Br cleavage).[1] PTFE prevents leaching of plasticizers which can occur with standard polyethylene caps.[1]
Atmosphere Argon (preferred) or Nitrogen.[1]Argon is heavier than air and forms a "blanket" over the solid/liquid, effectively excluding moisture. Nitrogen is acceptable but diffuses faster.[1]
Desiccant P₂O₅ (Phosphorus Pentoxide) or High-Grade Silica.[1]Placed in the secondary container (desiccator). P₂O₅ is chemically reactive with water, providing near-zero humidity.[1]
Temperature -20°C to -80°C .[1]Arrhenius equation dictates that lowering temp by 10°C roughly halves the degradation rate. Deep freeze locks the kinetics.
Step-by-Step Storage SOP
  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the chemical.

  • Aliquot: If you plan to use the compound multiple times, divide the bulk material into single-use aliquots inside a glovebox or dry bag. This prevents repeated freeze-thaw cycles.[1]

  • Sealing: Flush the headspace of the vial with a gentle stream of Argon for 15-30 seconds before capping.

  • Secondary Containment: Place the vial inside a jar containing a layer of Drierite or Silica Gel. Seal the jar with Parafilm.

  • Freezing: Store the jar at -20°C.

Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to determine if your compound is safe to use.

DecisionTreeStartVisual InspectionColorColor?Start->ColorWhiteWhite/ColorlessColor->WhiteYellowPale YellowColor->YellowBrownOrange/BrownColor->BrownStatePhysical State?SolidCrystalline SolidState->SolidStickySticky/ClumpingState->StickyLiquidOily LiquidState->LiquidWhite->StateYellow->StateActionTrashDISCARD (HazMat)Brown->ActionTrashActionUseSAFE TO USESolid->ActionUseActionPurifyRECRYSTALLIZESticky->ActionPurifyLiquid->ActionTrash

Figure 2: Rapid visual assessment guide for compound integrity.

Frequently Asked Questions

Q: My sample has turned into a yellow oil. Can I rotovap it to fix it? A: No. The yellow oil indicates that the crystal lattice has collapsed due to impurity formation (likely HBr and hydrolysis products). Rotovapping will not remove the non-volatile oligomers or the bromoacetic acid effectively.

  • Corrective Action: If the sample is critical, attempt recrystallization from a mixture of Hexane/Chloroform (or Petroleum Ether). If it remains oily, discard it.[1]

Q: Can I store a solution of this compound in DMSO or DMF? A: Absolutely Not.

  • Reason: DMSO is hygroscopic (attracts water).[1] Furthermore, alkyl halides can react with DMSO (similar to Kornblum oxidation) or DMF over time, especially if HBr is present to catalyze the decomposition. Always store as a neat solid.

Q: I smell a pungent, acrid odor when opening the vial. A: This is the smell of Allylamine and HBr , the cleavage products.

  • Safety Warning: This indicates significant degradation.[1] The HBr gas is corrosive and toxic. Handle this vial only in a fume hood. Check the pH of a small aqueous aliquot; if pH < 3, repurification is mandatory.

Q: Why is the "thawing" step so critical? A: Condensed water is the primary cause of "mystery failure." If you open a -20°C vial in a 25°C/50% RH room, water instantly condenses on the solid.[1] You then cap this water inside the vial, creating a "hydrolysis bomb" that will destroy the sample from the inside out during the next storage cycle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12202677, N-Allyl-2-bromoacetamide.[1] Retrieved from [Link]

  • Organic Syntheses (Coll.[1] Vol. 4, p. 104). N-Bromoacetamide Purification and Storage.[1] (Foundational text on haloamide instability).[1] Retrieved from [Link]

Validation & Comparative

Technical Guide to Validating Covalent Cysteine Modification by 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric validation of cysteine modification by 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide). As a functionalized


-haloacetamide, this probe reacts with cysteine thiols via nucleophilic substitution (

) to form a stable thioether adduct.

While standard alkylating agents like Iodoacetamide (IAM) are used for routine capping, N-allyl-2-bromoacetamide introduces a distinct chemical handle (the allyl group) and a unique mass shift (+97.05 Da). This guide compares its performance against standard IAM and acrylamide-based warheads, providing a rigorous MS/MS characterization workflow for researchers in chemoproteomics and drug discovery.

Part 1: Chemical Basis & Mechanism

Reaction Mechanism

The reaction proceeds through an


 mechanism where the thiolate anion of the cysteine residue attacks the 

-carbon of the acetamide, displacing the bromide leaving group.
  • Reagent Structure: 2-Bromo-N-(prop-2-en-1-yl)acetamide (

    
    )
    
  • Leaving Group: Bromide (

    
    )
    
  • Modification Added:

    
     (
    
    
    
    )
  • Monoisotopic Mass Shift: +97.0528 Da

This reaction is highly specific for cysteine at physiological to slightly alkaline pH (7.5–8.5). Unlike acrylamides (Michael acceptors), which often require specific protein orientation or higher activation energy,


-haloacetamides are intrinsically more reactive toward nucleophiles.
Visualization of the Reaction

Figure 1: Mechanism of cysteine alkylation by N-allyl-2-bromoacetamide via nucleophilic substitution.

Part 2: MS/MS Characterization Strategy

Mass Spectrometry Detection

To validate the modification, the mass spectrometer must be configured to detect the specific mass shift on cysteine residues.

  • Precursor Ion Selection: The peptide mass will increase by 97.0528 Da per modified cysteine.

  • Retention Time Shift: The N-allyl group is more hydrophobic than the standard carbamidomethyl group (IAM, +57.02 Da). Expect a +1 to +3 minute shift in retention time on C18 reversed-phase columns compared to IAM-labeled peptides.

Fragmentation Pattern & Diagnostic Ions

Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the thioether bond is generally stable, meaning the modification remains attached to the cysteine.

  • Backbone Fragmentation: The peptide backbone breaks to form standard b- and y- ions. The mass difference between y ions flanking the modified cysteine will be 200.06 Da (Cysteine residue mass 103.01 + Modification 97.05).

  • Diagnostic Immonium Ion: A specific low-mass ion can be used to confirm the presence of the modified cysteine.[1]

    • Standard Cys Immonium:

      
       76.02
      
    • Allyl-Acetamido-Cys Immonium:

      
       173.07  (Calculated as 
      
      
      
      ).
    • Note: Detection of this ion depends on collision energy; HCD is preferred for generating immonium ions.

Experimental Workflow

Figure 2: Step-by-step workflow for proteomic validation of the covalent modification.

Part 3: Comparative Analysis

The following table contrasts N-allyl-2-bromoacetamide with the industry-standard Iodoacetamide (IAM) and Acrylamide-based probes.

FeatureN-Allyl-2-bromoacetamideIodoacetamide (IAM)Acrylamide
Reaction Type

Substitution

Substitution
Michael Addition
Reactivity High (Non-specific at high pH)High (Standard)Moderate (Orientation dependent)
Mass Shift (

M)
+97.0528 Da +57.0215 Da+71.0371 Da
Adduct Stability High (Thioether)High (Thioether)High (Thioether)
Hydrophobicity Moderate (Allyl group)Low (Methyl group)Low/Moderate
Diagnostic Ion

173.07
(Immonium)

133.04 (Immonium)

147.06 (Immonium)
Primary Use Functional Probe / TaggingRoutine CappingCovalent Inhibitor / Warhead
Performance Insights
  • Selectivity: Like other

    
    -haloacetamides, N-allyl-2-bromoacetamide is highly efficient but can alkylate N-termini or Lysine residues if the pH exceeds 8.5. Precise pH control (pH 7.5–8.0) is critical for cysteine specificity [1].
    
  • Detection Sensitivity: The allyl group increases the ionization efficiency of some peptides compared to IAM, but the primary advantage is the retention time shift , which separates labeled peptides from background noise or endogenous modifications.

  • Validation: The unique +97.05 Da shift eliminates ambiguity with common artifacts like oxidation (+16 Da), carbamidomethylation (+57 Da), or propionamidation (+71 Da) [2].

Part 4: Experimental Protocol

Reagents Preparation
  • Stock Solution: Dissolve 2-Bromo-N-(prop-2-en-1-yl)acetamide in anhydrous DMSO to a concentration of 200 mM. Prepare fresh to avoid hydrolysis.

  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or HEPES (pH 7.5). Avoid Tris buffer as it contains primary amines that can react with the bromide.

Labeling Procedure
  • Reduction: Incubate protein sample (1 mg/mL) with 5 mM TCEP for 20 min at 37°C to reduce disulfide bonds.

  • Alkylation: Add the N-allyl-2-bromoacetamide stock to a final concentration of 10–20 mM (2-4x molar excess over thiols).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add DTT (10 mM final) or excess Cysteine to quench unreacted probe.

  • Digestion: Proceed with standard Trypsin digestion (1:50 enzyme:protein ratio).

Data Analysis Parameters
  • Search Engine: MaxQuant, Proteome Discoverer, or FragPipe.

  • Variable Modification: Create a custom modification:

    • Name: Cys-AllylAcetamide

    • Composition:

      
      
      
    • Mass: +97.0528 Da

    • Residue: C

  • Validation: Filter for peptides with localization probability > 0.75 (Class I sites) and manually inspect MS/MS spectra for the characteristic mass gap of 200.06 Da at the cysteine position.

References

  • Hansen, B. K., & Winther, J. R. (2009). Chemical manipulation of cysteine reactivity. Analytical Biochemistry, 394(2), 147–158. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Tureček, F. (2002). The chemistry of ionized peptides. Journal of Mass Spectrometry, 37(1), 1–14. [Link]

Sources

comparing reactivity of 2-Bromo-N-(prop-2-en-1-yl)acetamide vs. iodoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary: The Reactivity-Selectivity Trade-off

In the landscape of chemoproteomics and covalent ligand discovery, the choice between Iodoacetamide (IAA) and 2-Bromo-N-(prop-2-en-1-yl)acetamide (Allyl-Br) represents a fundamental decision between maximal coverage and tunable selectivity .

  • Iodoacetamide (IAA): The "Gold Standard" for total proteome alkylation. It is a highly reactive, "hard" electrophile designed to cap all accessible cysteine residues rapidly. Its high reactivity, however, comes at the cost of lower stability and potential off-target promiscuity (reacting with histidines, lysines, or N-termini).

  • 2-Bromo-N-(prop-2-en-1-yl)acetamide: A "Tunable" electrophile. Possessing a bromide leaving group (intermediate reactivity between iodide and chloride) and an allyl functional handle, this reagent is often utilized in Covalent Fragment Screening or as a "Scout Fragment." It offers a wider therapeutic window for selectivity, allowing researchers to probe hyper-reactive cysteines without saturating the entire cysteinome.

FeatureIodoacetamide (IAA)2-Bromo-N-(prop-2-en-1-yl)acetamide
Primary Application Total Cysteine Capping / ProteomicsCovalent Fragment Screening / Site-Specific Probing
Electrophile Type

-Haloacetamide (Iodide LG)

-Haloacetamide (Bromide LG)
Reactivity (

)
High (Fast Kinetics)Moderate (Tunable Kinetics)
Selectivity Lower (Risk of off-targets at high pH)Higher (Requires potent nucleophile)
Stability Low (Light sensitive, degrades to

)
Moderate/High (Stable to ambient light)
Functional Handle None (usually)Allyl (

) - Hydrophobic/Reactive tag

Chemical Basis of Reactivity[1]

To understand the performance difference, one must analyze the reaction mechanism. Both reagents alkylate cysteine via an


 mechanism , but the kinetics are governed by the leaving group ability and the electrophilicity of the 

-carbon.
The Mechanism ( )

The thiolate anion (


) of the cysteine attacks the 

-carbon, displacing the halide.

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S---C---X]‡ Cys->TS Nucleophilic Attack Reagent Electrophile (X-CH₂-CO-NH-R) Reagent->TS Product Alkylated Protein (Protein-S-CH₂-CO-NH-R) TS->Product Bond Formation LG Leaving Group (X⁻) TS->LG Dissociation

Figure 1: General


 mechanism for cysteine alkylation by haloacetamides.
Leaving Group Effects (The Critical Differentiator)

The reactivity order of haloacetamides is I > Br > Cl .

  • Iodoacetamide (C-I bond): The C-I bond is weak (~57 kcal/mol) and long. Iodide is an excellent leaving group (conjugate acid

    
     = -10). This makes IAA extremely reactive, often hitting cysteines with lower nucleophilicity or even other nucleophiles (His, Lys) if left too long.
    
  • Bromoacetamide (C-Br bond): The C-Br bond is stronger (~69 kcal/mol). Bromide is a good leaving group (

    
     = -9), but the activation energy for the attack is higher than for iodide. This means Allyl-Br  requires a more nucleophilic cysteine (lower 
    
    
    
    or better accessibility) to react efficiently. This intrinsic "filter" makes it better for identifying functional or hyper-reactive cysteines in a screening context.

Performance Comparison & Experimental Data

Kinetics and Selectivity

In covalent fragment screening (e.g., Backus et al., Nature 2016), the goal is not to label every cysteine, but to find "ligandable" pockets.

  • IAA Performance:

    • Rate: Very fast. Can reach completion in <15 mins at room temperature.

    • Risk: "Swamping" the signal. If used as a probe, it labels structural, non-functional cysteines, creating high background noise.

    • Off-Targets: At pH > 8.0, IAA significantly alkylates Lysine (

      
      -amino) and Histidine (imidazole).
      
  • Allyl-Br Performance:

    • Rate: Slower. May require 60 mins or higher concentrations (50-100

      
      M) to achieve comparable labeling to IAA (10 
      
      
      
      M).
    • Selectivity: The allyl group adds a steric and hydrophobic element.

      • Sterics: The allyl tail ($ -CH_2-CH=CH_2

        
         -NH_2 $). This prevents the reagent from accessing buried, sterically hindered cysteines that the smaller IAA might reach.
        
      • Hydrophobicity: The allyl group may interact with hydrophobic pockets adjacent to the cysteine, potentially directing the probe to specific binding sites (affinity-driven reactivity) rather than purely reactivity-driven labeling.

Stability and Handling
  • IAA: Unstable in light. Must be prepared fresh. Iodine byproducts can oxidize methionines.

  • Allyl-Br: More stable. Can often be stored in DMSO solution for longer periods without significant degradation.

Experimental Protocols

Workflow A: Total Cysteine Mapping (Proteomics)

Use Iodoacetamide (IAA) when the goal is to identify/quantify the maximum number of cysteines.

  • Lysis: Lyse cells in buffer containing denaturant (e.g., 8M Urea or 1% SDS).

  • Reduction: Add DTT (5-10 mM) or TCEP, incubate 30 min at 37°C.

  • Alkylation (The Critical Step):

    • Add Iodoacetamide to 10-20 mM final concentration.

    • Incubate: 20-30 minutes at Room Temperature (RT) in the DARK .

    • Note: Light exclusion is mandatory to prevent iodine radical formation.

  • Quenching: Add excess DTT or Cysteine to scavenge unreacted IAA.

Workflow B: Covalent Fragment Screening / "Scout" Profiling

Use 2-Bromo-N-(prop-2-en-1-yl)acetamide when profiling for hyper-reactive or ligandable cysteines.

  • Preparation: Prepare native proteome (no denaturant) or live cells.

  • Treatment:

    • Add 2-Bromo-N-(prop-2-en-1-yl)acetamide at varying concentrations (e.g., 10, 50, 100

      
      M).
      
    • Incubate: 1 hour at RT or 37°C.

  • Competition (Optional): If screening a library, add the library first, then "chase" with a standard probe (like IAA-Alkyne) to see what was blocked by the Bromo-Allyl reagent.

  • Click Chemistry (If using an alkyne analog): Note: The allyl group is NOT an alkyne. It does not react in CuAAC. If you need to visualize the Bromo-Allyl labeling, you must use a "Clickable" analog (e.g., Bromoacetamide-Alkyne) OR use MS-based label-free quantification to detect the mass shift (+177 Da for the allyl-bromo adduct).

Decision Logic: Which to Choose?

DecisionTree Start Start: Define Objective Q1 Is the goal Total Proteome Coverage? Start->Q1 UseIAA Use Iodoacetamide (IAA) (High Reactivity, Low Selectivity) Q1->UseIAA Yes Q2 Are you screening for Ligandable/Functional Cysteines? Q1->Q2 No Yes Yes No No UseBromo Use 2-Bromo-N-(prop-2-en-1-yl)acetamide (Tunable Reactivity, Higher Specificity) Q2->UseBromo Yes Context Considerations: - Native conditions required? - Avoiding off-targets? - Steric fit needed? UseBromo->Context

Figure 2: Decision matrix for selecting between IAA and Bromoacetamide derivatives.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Foundational paper establishing the use of haloacetamides (chloro/bromo/iodo) for covalent fragment screening.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1][2] Nature, 468(7325), 790-795. Link

    • Seminal work on using IAA reactivity to map functional cysteines.
  • BenchChem. (2025).[3] "2-Bromoacetamide as a Precision Tool in Alkylation Chemistry." Link

    • Technical specific
  • CymitQuimica. (2025).[4][5] "Product Data: N-Allyl-2-bromoacetamide." Link

    • Source for physical properties and commercial availability of the specific allyl deriv

Sources

Technical Guide: Validating Cellular Target Engagement of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical blueprint for validating the cellular target engagement of 2-Bromo-N-(prop-2-en-1-yl)acetamide , a representative electrophilic fragment used in covalent ligand discovery.

Executive Summary & Molecule Profile

2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) is a cysteine-reactive covalent fragment. It belongs to the class of


-haloacetamides , which react with nucleophilic cysteine residues via an 

mechanism.

Unlike "probes" which carry a visualization handle (e.g., biotin or alkyne), this molecule is a "dark" fragment. It contains an allyl group (prop-2-en-1-yl) which, unlike a propargyl group, is not a bioorthogonal handle for standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Therefore, direct visualization is impossible.

The Validation Challenge: How do you prove this "dark" molecule engaged a specific protein target inside a living cell? The Solution: Competitive Activity-Based Protein Profiling (ABPP) .

Chemical Profile
FeatureDescription
Warhead 2-Bromoacetamide (Electrophilic, Cys-reactive)
Reactivity Profile High intrinsic reactivity (

); "harder" electrophile than acrylamides.
Detection Status Dark (No fluorescence, no click handle).
Primary Validation Method Competitive ABPP (Signal loss assay).

Comparative Analysis of Validation Methodologies

To validate this molecule, researchers must choose between three primary methodologies. This guide prioritizes Competitive Gel-Based ABPP for initial screening and IsoTOP-ABPP for deep validation.

Table 1: Methodology Comparison Matrix
FeatureMethod A: Competitive Gel-Based ABPP Method B: Competitive IsoTOP-ABPP (MS) Method C: CETSA (Thermal Shift)
Principle Fragment competes with a broad-spectrum fluorescent probe.Fragment competes with a broad-spectrum biotin probe; quantified by Mass Spec.Fragment binding stabilizes protein structure, resisting thermal denaturation.
Readout Fluorescent Bands on SDS-PAGE.Peptide ID & Site of Modification (Residue-level).Western Blot or MS intensity curves.
Resolution Low (Molecular Weight only).High (Exact amino acid residue).Medium (Protein level).[1][2][3][4][5][6]
Throughput Medium (10-20 samples/gel).Low (Complex proteomic prep).Medium/High.
Cost $ (Low).

$
(High).

(Antibody dependent).
Suitability Best for rapid "Go/No-Go" checks on specific targets.Best for global selectivity profiling.Best for non-covalent or low-reactivity binders.

Mechanism of Action & Experimental Logic

The validation relies on competition . You treat cells with your "dark" fragment (2-Bromo-N-(prop-2-en-1-yl)acetamide). It covalently binds its targets.[1][3][5][6] You then lyse the cells and treat them with a "scout probe" (e.g., IA-Alkyne).

  • Scenario 1 (Hit): The fragment occupies the cysteine. The scout probe cannot bind. Result: Loss of signal.

  • Scenario 2 (Miss): The fragment does not bind. The scout probe binds the cysteine. Result: Strong signal.

Diagram 1: The Competitive ABPP Logic

Competitive_ABPP_Logic Target Target Protein (Free Cysteine) Fragment 2-Bromo-N-(prop-2-en-1-yl)acetamide (The 'Dark' Blocker) Target->Fragment + Fragment (Pre-treatment) Probe Scout Probe (IA-Alkyne) Target->Probe No Fragment (Control) Complex_Blocked Covalent Complex (Fragment-Bound) Fragment->Complex_Blocked S_N2 Reaction Probe->Complex_Blocked Blocked! No Reaction Complex_Labeled Labeled Complex (Probe-Bound) Probe->Complex_Labeled Alkylation Complex_Blocked->Probe + Probe (Chase) Signal_Loss NO FLUORESCENCE (Target Engagement Confirmed) Complex_Blocked->Signal_Loss Signal_High HIGH FLUORESCENCE (No Engagement) Complex_Labeled->Signal_High

Caption: Logical flow of Competitive ABPP. Successful target engagement by the fragment blocks the subsequent binding of the reporter probe, resulting in signal loss.

Detailed Protocol: Live-Cell Competitive Gel-Based ABPP

This protocol is the industry standard for validating covalent fragments like 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Reagents Required[7][8][9]
  • Fragment: 2-Bromo-N-(prop-2-en-1-yl)acetamide (100 mM stock in DMSO).

  • Scout Probe: Iodoacetamide-Alkyne (IA-Alkyne) or Desthiobiotin-Iodoacetamide (DBIA).

  • Reporter: Azide-Rhodamine (for Gel) or Azide-Biotin (for Blot/MS).

  • Click Reagents: CuSO4, TCEP (Tris(2-carboxyethyl)phosphine), TBTA (Ligand).

  • Lysis Buffer: PBS + 1% Triton X-100 + Protease Inhibitors (No EDTA).

Step-by-Step Workflow
Phase 1: Live Cell Treatment (The Competition)
  • Seed Cells: Plate cells (e.g., HEK293T or cancer lines) to 80-90% confluency.

  • Dose Response: Prepare media containing the fragment at varying concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO-only control .

  • Incubation: Add media to cells. Incubate for 1–2 hours at 37°C .

    • Note: Bromoacetamides are reactive; 1 hour is usually sufficient for cell permeability and reaction.

  • Harvest: Wash cells 2x with cold PBS to remove unbound fragment. Scrape and pellet cells.

Phase 2: Lysis & Probe Labeling (The Chase)
  • Lysis: Resuspend pellet in Lysis Buffer. Sonication may be required. Spin down (15,000 x g, 10 min) and collect supernatant.

  • Normalize: Adjust protein concentration to 1–2 mg/mL using a BCA assay.

  • Probe Addition: Add IA-Alkyne (Scout Probe) to all samples (including DMSO control) to a final concentration of 1 µM .

  • Incubation: Incubate for 1 hour at Room Temp in the dark.

    • Critical: This step labels all remaining free cysteines.

Phase 3: Click Chemistry & Visualization
  • Click Mix: Prepare a master mix of reagents. Add in this order:

    • Azide-Rhodamine (25 µM final)

    • TBTA (100 µM final)

    • CuSO4 (1 mM final)

    • TCEP (1 mM final) — Add last to initiate.

  • Reaction: Incubate for 1 hour at Room Temp.

  • Quench: Add 4x SDS-PAGE Loading Buffer (reducing). Boil for 5 min.

  • Electrophoresis: Run on SDS-PAGE gel.

  • Imaging: Scan for Rhodamine fluorescence.

Data Interpretation[4][10][11]
  • DMSO Control: Strong fluorescent bands (proteome background).

  • Fragment Treated: Disappearance of specific bands indicates target engagement.

  • Quantification: Plot band intensity vs. Fragment Concentration to determine cellular

    
    .
    

Advanced Validation: IsoTOP-ABPP (Mass Spectrometry)

While gels show that binding occurred, they don't tell you where. For 2-Bromo-N-(prop-2-en-1-yl)acetamide, which is a promiscuous electrophile, determining selectivity is critical.

Workflow Logic
  • Competition: Same as above (Live cell treatment).

  • Lysis & Labeling: Label lysate with IA-Alkyne .

  • Enrichment: "Click" biotin-azide onto the probe. Enrich labeled proteins on Streptavidin beads.

  • Digestion: On-bead trypsin digestion.

  • LC-MS/MS: Analyze peptides.

  • Ratio Calculation: Compare Peptide Abundance (DMSO) / Peptide Abundance (Fragment).

    • Ratio > 4: High engagement (Target).

    • Ratio ≈ 1: No engagement (Non-target).

Diagram 2: The IsoTOP-ABPP Workflow

IsoTOP_Workflow Step1 1. Live Cell Treatment (Fragment vs DMSO) Step2 2. Lysis & Probe Chase (Add IA-Alkyne) Step1->Step2 Step3 3. Click Chemistry (Add Biotin-Azide + TEV linker) Step2->Step3 Step4 4. Streptavidin Enrichment (Capture Probe-Bound Proteins) Step3->Step4 Step5 5. On-Bead Digestion & Elution Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Caption: Step-by-step workflow for IsoTOP-ABPP to determine the exact cysteine residue modified by the fragment.

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Allyl" Misconception

Researchers often confuse the allyl group (prop-2-en-1-yl) with the propargyl group (prop-2-yn-1-yl).

  • Propargyl: Can be clicked.[7]

  • Allyl: Cannot be clicked with standard CuAAC.

  • Implication: You cannot skip the competition step. You must use the indirect "loss of signal" method described above.

Reactivity Control

Bromoacetamides are highly reactive. To prove specific binding vs. non-specific alkylation:

  • Dose-Response: Specific targets usually saturate at lower concentrations (<10 µM). Non-specific alkylation increases linearly with dose.

  • Time-Course: Check 30 min vs 2 hours. Fast labeling often implies specific recognition.

Toxicity Check

Since this fragment alkylates cysteines, high doses (>50 µM) may cause cytotoxicity or deplete glutathione. Always run a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure signal loss isn't due to cell death.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

    • Foundational paper establishing the IsoTOP-ABPP method for chloro/bromoacetamide fragments.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[2] Nature, 468(7325), 790–795. [Link]

    • Describes the use of IA-alkyne probes to map cysteine reactivity.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. [Link]

    • Specific protocols for screening electrophilic fragment libraries.
  • Älgersjö, H. S., et al. (2021). "Covalent fragment screening in cell-based phenotypic models of disease." Drug Target Review. [Link]

    • Review of applying these methods in phenotypic contexts.

Sources

assessing the specificity of 2-Bromo-N-(prop-2-en-1-yl)acetamide labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent probe discovery, 2-Bromo-N-(prop-2-en-1-yl)acetamide (referred to herein as Allyl-BPA ) occupies a critical "Goldilocks" zone of electrophilic reactivity. Unlike the hyper-reactive iodoacetamides (which indiscriminately alkylate cysteine proteomes) or the sluggish chloroacetamides (which often require elevated temperatures or pH), the


-bromoacetamide warhead offers tunable reactivity suitable for interrogating ligandable cysteines  with moderate nucleophilicity.

This guide details the assessment of Allyl-BPA specificity, distinguishing its role as a covalent fragment from traditional reporter probes. We focus on Competitive Activity-Based Protein Profiling (ABPP) as the primary method for validation, as the terminal alkene (allyl) group does not support standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry used for direct fluorescence/enrichment without specialized modification.

Chemical Logic: The Warhead & The Handle

To understand the specificity of Allyl-BPA, we must decouple its two functional components: the electrophilic warhead and the N-substituent.

The Warhead: Alpha-Bromoacetamide

The reactivity of haloacetamides follows the leaving group quality of the halogen (


).
  • Iodoacetamide (IA): The "Sledgehammer." High intrinsic reactivity. It labels both functional (nucleophilic) and structural cysteines. Low specificity.

  • Bromoacetamide (Allyl-BPA): The "Scalpel." Reduced intrinsic reactivity requires a better geometric fit or a more nucleophilic cysteine thiolate for covalent bond formation (

    
     mechanism). This enhances specificity for functional sites over solvent-exposed structural thiols.
    
  • Chloroacetamide (CA): The "Probe." Low reactivity. often requires specific protein-templated positioning to react.

The Handle: N-(prop-2-en-1-yl) (Allyl Group)

Crucial distinction: This is an alkene (double bond), not an alkyne (triple bond).

  • Implication: Allyl-BPA cannot be directly "clicked" with azides for visualization.

  • Utility: The allyl group serves as a small, hydrophobic steric handle. It probes the "ligandability" of cysteine pockets that tolerate small hydrophobic extensions.

  • Validation Method: Specificity must be assessed indirectly via competition against a broad-spectrum reporter (e.g., IA-Alkyne).

Comparative Analysis: Allyl-BPA vs. Alternatives

The following table contrasts Allyl-BPA with standard cysteine-reactive probes.

FeatureIodoacetamide (IA)Allyl-BPA (This Product) Acrylamides
Mechanism

(Fast)

(Moderate)
Michael Addition (Slow/Rev)
Reactivity High (Promiscuous)Tunable / Moderate Low to Moderate
Specificity Low (Size-driven)Medium (Shape/Reactivity-driven) High (Orientation-driven)
Primary Use Total Cysteine MappingFragment-Based Ligand Discovery Targeted Covalent Inhibitors
Detection Direct (if Alkyne-tagged)Indirect (Competitive ABPP) Direct or Indirect
Off-Targets Histidine/Lysine (High pH)Low (Kinetic selectivity for Cys) Low

Experimental Framework: Competitive IsoTOP-ABPP

To rigorously assess the specificity of Allyl-BPA, you cannot rely on direct labeling. You must employ Competitive IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) .[1] This method quantifies the ratio of labeling between a vehicle-treated sample and an Allyl-BPA-treated sample.

The Logic of Competition

If Allyl-BPA specifically labels Cysteine-X, it will block the subsequent reaction of the broad-spectrum probe (IA-Alkyne) at that site.

  • High Specificity Signal: A high Ratio (

    
    ) for Cysteine-X, but 
    
    
    
    for all other cysteines.
  • Promiscuity Signal:

    
     for hundreds of structurally unrelated cysteines.
    
Workflow Visualization

The following diagram illustrates the self-validating workflow for assessing Allyl-BPA specificity.

Competitive_ABPP cluster_Exp Experimental Arm cluster_Ctrl Control Arm Start Native Proteome (Cell Lysate) Exp_Treat Incubate w/ Allyl-BPA (10-50 µM, 1 hr) Start->Exp_Treat Ctrl_Treat Incubate w/ DMSO (Vehicle) Start->Ctrl_Treat Exp_Chase Chase w/ IA-Alkyne (100 µM, 1 hr) Exp_Treat->Exp_Chase Click CuAAC Click Chemistry (Biotin-Azide-Tag) Exp_Chase->Click Ctrl_Chase Chase w/ IA-Alkyne (100 µM, 1 hr) Ctrl_Treat->Ctrl_Chase Ctrl_Chase->Click Enrich Streptavidin Enrichment & On-Bead Digestion Click->Enrich MS LC-MS/MS Analysis (TMT or Label-Free) Enrich->MS Data Calculate Ratio (R) (DMSO / Allyl-BPA) MS->Data

Caption: Competitive ABPP workflow. Specific binding of Allyl-BPA prevents IA-Alkyne labeling, resulting in a high DMSO/BPA peptide ratio.

Validated Protocol: Competitive Profiling

Objective: Determine the "Selectivity Score" of Allyl-BPA across the proteome.

Reagents
  • Target Probe: Allyl-BPA (Stock: 10 mM in DMSO).

  • Reporter Probe: IA-Alkyne (Stock: 10 mM in DMSO).

  • Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • Click Reagents: TBTA (Ligand),

    
    , TCEP (Reductant), Azide-Biotin-Tag (e.g., TEV-Biotin).
    
Step-by-Step Methodology
  • Lysate Preparation:

    • Lyse cells (e.g., HEK293T) by sonication in Lysis Buffer.

    • Normalize protein concentration to 2 mg/mL.

    • Critical: Avoid DTT or Mercaptoethanol; they will quench the probes.

  • Competition Incubation (The "Block"):

    • Aliquot lysate into two groups: Experimental and Control .

    • Experimental: Add Allyl-BPA (Final conc: 50 µM).

    • Control: Add DMSO (equivalent volume).

    • Incubate: 60 minutes at 25°C with gentle rotation.

    • Why: This allows Allyl-BPA to saturate its specific targets.

  • Reporter Labeling (The "Chase"):

    • Add IA-Alkyne to BOTH samples (Final conc: 100 µM).

    • Incubate: 60 minutes at 25°C.

    • Why: IA-Alkyne will label any cysteine not already modified by Allyl-BPA.

  • Click Chemistry & Enrichment:

    • React lysates with Azide-Biotin mix (

      
       tag, 
      
      
      
      TCEP,
      
      
      TBTA,
      
      
      
      
      ) for 1 hour.
    • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

    • Redissolve and incubate with Streptavidin-Agarose beads.

  • Digestion & Analysis:

    • Perform on-bead trypsin digestion.[2]

    • Analyze peptides via LC-MS/MS.[2][3][4][5]

    • Quantification: Compare the Area Under Curve (AUC) for cysteine-containing peptides.

    • Calculation:

      
      .
      
Data Interpretation Criteria
  • Ratio

    
     1.0:  Non-binder. The cysteine was fully accessible to IA-Alkyne in both samples.
    
  • Ratio > 4.0 (or >20): Specific Hit. Allyl-BPA successfully blocked the site.

  • Global Profile: If >50% of the cysteinome shows Ratio > 4.0, Allyl-BPA is acting as a non-specific alkylator (concentration too high or intrinsically too reactive).

Scientific Commentary: Specificity vs. Reactivity[6]

When analyzing data for Allyl-BPA, you will likely observe a "Kinetic Selectivity" profile.

  • Hyper-reactive Cysteines: Functional cysteines (e.g., catalytic triads in enzymes like GAPDH, Park7) often have lowered

    
     values. Allyl-BPA will label these rapidly. This is not necessarily "non-specific" but rather a reflection of the target's nucleophilicity.
    
  • Steric Selectivity: The N-allyl group is relatively small. Comparison with N-benzyl or N-t-butyl analogs (using the same protocol) is required to claim true "shape-based" specificity. If Allyl-BPA labels a site that N-methyl-bromoacetamide does not, the allyl group is providing specific binding energy.

Recommendation: Always run a concentration-dependence curve (e.g., 1, 10, 50 µM Allyl-BPA). True ligandable sites will show saturation at lower concentrations compared to non-specific alkylation events.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Foundational text on using electrophilic fragments (including haloacetamides) for competitive ABPP.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[2][5] Nature, 468(7325), 790-795. Link

    • Establishes the IsoTOP-ABPP method and defines "hyper-reactive" cysteines.
  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18-26. Link

    • Review comparing chloro-, bromo-, and iodoacetamide reactivities.
  • McConnell, J. R., et al. (2020). "Aysnchronous reactivity of cysteine residues in the proteome." Journal of the American Chemical Society, 142(28), 12181-12192. Link

    • Discusses kinetic selectivity of electrophiles.

Sources

Kinetic Analysis of 2-Bromo-N-(prop-2-en-1-yl)acetamide: A Precision Thiol-Reactive Probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis of 2-Bromo-N-(prop-2-en-1-yl)acetamide Reactions with Thiols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of bioconjugation and proteomic profiling, 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) occupies a strategic niche. Unlike generic alkylating agents, this compound functions as a bifunctional linker , combining a thiol-reactive


-bromoacetamide warhead with an allyl handle suitable for secondary bioorthogonal functionalization (e.g., thiol-ene click or olefin metathesis).

This guide provides a rigorous kinetic analysis of its reaction with thiols, comparing its performance against industry standards: iodoacetamide (fast, less stable), chloroacetamide (slow, high specificity), and maleimides (reversible). We establish why this bromoacetamide derivative offers an optimal balance of reaction rate and hydrolytic stability for precision applications.

Part 1: Mechanistic Insight & Orthogonality

The reactivity of 2-Bromo-N-(prop-2-en-1-yl)acetamide is defined by two distinct chemical pathways, which can be controlled via reaction conditions to achieve orthogonality.

Primary Pathway: Nucleophilic Substitution ( )

Under physiological conditions (pH 7.0–8.5), the primary reaction is the irreversible alkylation of cysteine thiols. The thiolate anion (


) attacks the 

-carbon of the acetamide, displacing the bromide ion.
  • Selectivity: Highly specific for cysteine over lysine at pH < 9.0.[1]

  • Stability: Forms a stable thioether bond, unlike maleimides which can undergo retro-Michael addition.[2]

Secondary Pathway: Radical Thiol-Ene "Click"

The allyl group (


) remains inert during the initial alkylation. However, under UV light (365 nm) or in the presence of radical initiators (e.g., LAP, VA-044), it can react with a second thiol via a radical-mediated mechanism. This allows for sequential dual-labeling or crosslinking.
Mechanism Diagram

The following diagram illustrates the dual-pathway potential, highlighting the


 pathway focus of this guide.

ReactionMechanism Substrate 2-Bromo-N-(prop-2-en-1-yl)acetamide (Electrophile) Intermediate Transition State (SN2 Attack) Substrate->Intermediate Thiol Cysteine Thiol (R-SH) (Nucleophile) Thiol->Intermediate pH > 7.0 (Thiolate formation) Product Thioether Conjugate (Stable) Intermediate->Product Release of Br- Allyl Allyl Handle (Available for 2nd Reaction) Product->Allyl Orthogonal Functionality

Caption: Figure 1. The


 reaction pathway of 2-Bromo-N-(prop-2-en-1-yl)acetamide with thiols. The allyl group remains intact for downstream applications.

Part 2: Comparative Kinetic Performance

The choice of alkylating agent dictates the temporal resolution and specificity of your experiment. The table below compares 2-Bromo-N-(prop-2-en-1-yl)acetamide with standard alternatives.

Table 1: Comparative Kinetic Parameters ( )
ReagentReaction MechanismEst.[3][4][5] Rate Constant (

)
Bond StabilitySpecificity
2-Bromo-N-(prop-2-en-1-yl)acetamide

Substitution
1.0 – 10.0 High (Irreversible) High
Iodoacetamide (IAA)

Substitution
10.0 – 50.0High (Light Sensitive)Moderate (Over-alkylation risk)
Chloroacetamide (CAA)

Substitution
0.01 – 0.1HighVery High
N-Ethylmaleimide (NEM)Michael Addition> 100.0Moderate (Reversible)Low (Cross-reacts w/ amines)
Analysis of Kinetic Data[4][7]
  • vs. Iodoacetamide: The bromo-derivative is approximately 5–10x slower than iodoacetamide. While this requires slightly longer incubation times (30–60 min vs. 15–30 min), it significantly reduces "off-target" alkylation of methionine or histidine residues, a common artifact in proteomic studies using IAA [1].

  • vs. Chloroacetamide: It is ~100x faster than chloroacetamide. Chloroacetamides often require high temperatures or harsh conditions to drive completion; the bromo-analog proceeds efficiently at room temperature.

  • vs. Maleimide: While maleimides are kinetically superior (

    
    ), the thioether bond formed by bromoacetamide is chemically stable in plasma and reducing environments, whereas maleimide adducts can undergo exchange with serum albumin [2].
    

Part 3: Experimental Protocol for Kinetic Assay

This protocol describes a continuous spectrophotometric assay to determine the second-order rate constant (


) of the reaction between 2-Bromo-N-(prop-2-en-1-yl)acetamide and a model thiol (e.g., L-cysteine or Glutathione).
Materials
  • Buffer: 50 mM Phosphate Buffer, pH 7.5 (degassed).

  • Thiol Stock: 10 mM L-Cysteine in buffer (freshly prepared).

  • Electrophile Stock: 100 mM 2-Bromo-N-(prop-2-en-1-yl)acetamide in DMSO.

  • DTNB (Ellman's Reagent): For quantifying unreacted thiol at time points.

Workflow Diagram

ExperimentalWorkflow Start Preparation Degas buffers, Fresh thiol stock Mix Initiation Mix Thiol (1 mM) + Electrophile (10-50 mM) Pseudo-first-order conditions ([E] >> [S]) Start->Mix Incubate Incubation 25°C, pH 7.5 Monitor at t = 0, 5, 10, 20, 40, 60 min Mix->Incubate Quench Quench/Aliquot Remove aliquot, add to DTNB solution Incubate->Quench At time points Measure Measurement Absorbance at 412 nm (TNB anion) Quantify remaining free thiol Quench->Measure Calc Data Analysis Plot ln([SH]0/[SH]t) vs time Slope = k_obs; k2 = k_obs / [Electrophile] Measure->Calc

Caption: Figure 2. Step-by-step kinetic assay workflow using discontinuous Ellman's reagent monitoring.

Step-by-Step Methodology
  • Condition Setup: Establish pseudo-first-order kinetics by maintaining the electrophile (Bromoacetamide) concentration at least 10-fold higher than the thiol concentration.

    • [Thiol] = 0.5 mM

    • [Electrophile] = 5, 10, 20, 40 mM (vary for secondary plot).

  • Reaction Initiation: Mix the thiol and electrophile in the phosphate buffer at 25°C.

  • Monitoring:

    • At defined intervals (0, 2, 5, 10, 20, 30, 60 min), remove a 50 µL aliquot.

    • Immediately dilute into 950 µL of DTNB solution (1 mM DTNB in 100 mM Tris, pH 8.0).

    • Note: The reaction with DTNB is instantaneous and halts the alkylation by consuming remaining thiols.

  • Quantification: Measure Absorbance at 412 nm (

    
    ). Calculate remaining thiol concentration using 
    
    
    
    .
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is the observed rate constant,

      
       (
      
      
      
      ).
    • Plot

      
       vs. [Electrophile] concentration. The slope of this secondary plot yields the second-order rate constant, 
      
      
      
      (
      
      
      ).

Part 4: Critical Considerations for Drug Development

pH Dependence

The reaction rate is heavily dependent on pH, as the thiolate anion (


) is the active nucleophile.
  • pH 7.0: Reaction is slower; useful for selective labeling of low-

    
     cysteines (e.g., catalytic cysteines).
    
  • pH 8.0–8.5: Reaction rate increases significantly (closer to cysteine

    
    ).
    
Leaving Group Effects

The bromide leaving group is less labile than iodide. This is advantageous for compound storage stability . N-iodoacetyl compounds often degrade, turning yellow/brown due to iodine release, which can oxidize proteins. The N-bromoacetyl derivative remains stable as a white solid or colorless solution for months at -20°C [3].

Bifunctional Utility

In Antibody-Drug Conjugate (ADC) development, this linker allows a two-step conjugation:

  • Cysteine Bioconjugation: Attach linker to antibody via Bromoacetamide (

    
    ).
    
  • Payload Attachment: Attach drug payload to the Allyl group via Thiol-Ene click (radical) or Tetrazine ligation (if modified to a diene) [4].

References

  • Evaluation of Haloacetamides for Cysteine Alkylation: Comparison of iodo-, bromo-, and chloroacetamide cocktails in proteomics. Source: Journal of Proteome Research. Link:[Link]

  • Thiol-Maleimide Instability: Mechanisms of retro-Michael addition and thiol exchange in plasma. Source: Bioconjugate Chemistry.[2][5][6][7] Link:[Link]

  • Orthogonal Thiol-Ene Chemistry: Radical-mediated thiol-ene reactions for hydrogel functionalization. Source: Chemical Communications (RSC).[8] Link:[Link]

  • Kinetic Analysis of Thiol Addition: Detailed kinetic study of N-phenylchloroacetamide and leaving group effects. Source: Organic & Biomolecular Chemistry.[2][5][6][7][9] Link:[Link]

Sources

Cross-Reactivity Profiling Guide: 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and cross-reactivity profile of 2-Bromo-N-(prop-2-en-1-yl)acetamide (also referred to as N-allyl-2-bromoacetamide). It is designed for medicinal chemists and chemical biologists evaluating electrophilic warheads for Targeted Covalent Inhibitors (TCIs) or Activity-Based Protein Profiling (ABPP).

Executive Summary: The Warhead Landscape

In the design of covalent probes and drugs, the choice of electrophile dictates the delicate balance between target engagement and proteomic selectivity .

2-Bromo-N-(prop-2-en-1-yl)acetamide represents a "Tier 2" reactive warhead. It functions via an SN2 nucleophilic substitution mechanism, utilizing bromide as a leaving group. It is significantly more reactive than standard acrylamides (Michael acceptors) and chloroacetamides, making it a critical tool for:

  • Fragment-Based Drug Discovery (FBDD): Liganding "hard-to-drug" shallow pockets where less reactive warheads fail to engage.

  • Mapping Low-Reactivity Cysteines: Profiling nucleophiles that are chemically silent to mild electrophiles.

  • Intermediate Utility: Serving as a high-yielding precursor for scaffold functionalization.

However, this enhanced reactivity comes with a penalty: reduced proteomic selectivity . This guide objectively compares its performance against key alternatives to define its optimal experimental window.

Technical Deep Dive: Mechanism & Chemical Biology

Chemical Structure & Mechanism[1]
  • Warhead:

    
    -Bromoacetamide.
    
  • Mechanism: Irreversible SN2 alkylation of nucleophiles (primarily Cysteine thiolates).

  • Leaving Group: Bromide (Br⁻). A weaker base and better leaving group than Chloride (Cl⁻), driving faster kinetics.

  • Scaffold:

    
    -allyl group. Provides a small, hydrophobic steric footprint that minimizes non-covalent binding bias, allowing intrinsic reactivity to dominate the profile.
    
The Reactivity-Selectivity Trade-off

Unlike acrylamides, which require a specific orientation and an oxyanion hole for efficient Michael addition,


-bromoacetamides are intrinsically reactive. They do not strictly require protein catalysis to form a bond, leading to a higher "off-target" floor.
DOT Diagram 1: Electrophile Reactivity Hierarchy

This diagram visualizes the reactivity thresholds of common cysteine-targeting warheads.

ReactivityLandscape cluster_low High Selectivity / Low Reactivity cluster_med Balanced Profile cluster_high High Reactivity / Low Selectivity Acrylamide Acrylamides (Michael Addition) Chloro Chloroacetamides (Slow S_N2) Acrylamide->Chloro Increasing Intrinsic Reactivity Bromo 2-Bromo-N-(prop-2-en-1-yl)acetamide (Fast S_N2) Chloro->Bromo Leaving Group Effect (Cl < Br) Iodo Iodoacetamides (Very Fast S_N2) Bromo->Iodo Leaving Group Effect (Br < I) Target Target: Cryptic/Low-pKa Cysteines Bromo->Target Ideal Application

Caption: Hierarchy of covalent warheads. The subject compound (Red Border) occupies a high-reactivity niche suitable for low-nucleophilicity targets.

Comparative Performance Analysis

This section benchmarks 2-Bromo-N-(prop-2-en-1-yl)acetamide against its direct competitors: the Chloro-analog (standard covalent fragment) and the Acrylamide-analog (standard TCI warhead).

Table 1: Intrinsic Reactivity & Selectivity Metrics
Feature2-Bromo-N-(prop-2-en-1-yl)acetamide (Subject)2-Chloro-N-(prop-2-en-1-yl)acetamide (Alternative A)N-(prop-2-en-1-yl)acrylamide (Alternative B)
Reaction Type SN2 (Irreversible)SN2 (Irreversible)Michael Addition (Irreversible*)
GSH Half-life (t1/2) 10 - 60 mins (High Reactivity)2 - 24 hours (Moderate)> 24 hours (Low/Latent)
Intrinsic Reactivity (

)
HighModerateLow
Proteome Coverage Broad (>3,000 Cysteines)Intermediate (~1,500 Cysteines)Selective (<500 Functional Cysteines)
Amino Acid Specificity Cys >> His > Lys (at pH > 7.5)Cys >>> His (High Specificity)Cys (Strict Specificity)
Primary Utility Fragment Screening, "Silent" CysStandard Covalent ProbesLate-Stage Drug Candidates
Experimental Interpretation
  • Vs. Chloroacetamides: The Bromo-analog is preferred when the target cysteine is buried or has a high pKa (unreactive). The Chloro-analog often fails to label these residues within a reasonable timeframe, leading to false negatives in screening.

  • Vs. Acrylamides: Acrylamides require specific geometry for reaction. The Bromo-analog is geometry-agnostic. Use the Bromo-compound to determine if a cysteine can be liganded at all; use Acrylamides to achieve selectivity later.

Experimental Protocols: Cross-Reactivity Profiling

To validate the selectivity profile of this compound in your specific biological system, follow these self-validating protocols.

Protocol A: Glutathione (GSH) Reactivity Assay

Objective: Determine intrinsic electrophilicity (


) to predict in vivo toxicity risks.
  • Preparation: Prepare a 10 mM stock of 2-Bromo-N-(prop-2-en-1-yl)acetamide in DMSO.

  • Reaction Mix: In a 96-well plate or HPLC vial, mix:

    • PBS Buffer (pH 7.4)

    • Internal Standard (e.g., Indoprofen or Caffeine)

    • Compound (Final conc: 50 µM)

    • L-Glutathione (reduced) (Final conc: 5 mM, 100x excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, and 120 mins. Quench immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass [M+H]+.

  • Calculation: Plot ln([Compound]/[Internal Std]) vs. time. The slope is

    
    .
    
    • 
      .
      
    • Validation Criteria: If

      
       mins, the compound is likely too reactive for systemic drug use but excellent as a probe.
      
Protocol B: Gel-Based Proteome Reactivity (Competition Assay)

Objective: Visualize off-target liability relative to a broad-spectrum probe.

  • Lysate Prep: Generate proteome lysate (e.g., HEK293T cells) at 1 mg/mL in PBS.

  • Pre-incubation (The Challenge): Treat lysate aliquots with increasing concentrations of 2-Bromo-N-(prop-2-en-1-yl)acetamide (0, 1, 10, 50, 100 µM) for 1 hour at RT.

  • Probe Labeling: Add a rhodamine-conjugated broad-spectrum probe (e.g., TAMRA-Iodoacetamide or TAMRA-Chloroacetamide ) at 1 µM for 1 hour.

    • Note: Since the Bromo-compound is non-fluorescent, we measure its ability to block the fluorescent probe.

  • Quench & Denature: Add SDS-PAGE loading buffer +

    
    -mercaptoethanol. Boil for 5 mins.
    
  • Readout: Resolve on SDS-PAGE and scan for fluorescence.

  • Data Interpretation:

    • High Selectivity: Only specific bands disappear as Bromo-concentration increases.

    • High Promiscuity (Expected): Global reduction in fluorescence intensity across the entire lane at >10 µM indicates broad cysteine alkylation.

DOT Diagram 2: Profiling Workflow

This diagram outlines the logical flow for validating the compound's reactivity profile.

ProfilingWorkflow Start Start: 2-Bromo-N-(prop-2-en-1-yl)acetamide Step1 Step 1: GSH Reactivity Assay (Intrinsic Kinetics) Start->Step1 Decision1 t1/2 > 60 min? Step1->Decision1 Step2 Step 2: Gel-Based ABPP (Competition vs TAMRA-IA) Decision1->Step2 Yes (Proceed) Decision1->Step2 No (High Reactivity Alert) Result2 Visual Assessment of Promiscuity Window Step2->Result2 Step3 Step 3: isoTOP-ABPP (LC-MS/MS) (Site-Specific ID) Result2->Step3 Select Optimal Conc. Final Final Profile: Residue Selectivity & Off-Targets Step3->Final

Caption: Step-by-step validation pipeline. GSH assay establishes the baseline reactivity before proteomic deployment.

Conclusion & Recommendations

2-Bromo-N-(prop-2-en-1-yl)acetamide is a potent, high-reactivity electrophilic tool. It should not be the first choice for a late-stage drug candidate due to potential immunogenicity risks associated with its short GSH half-life.

Use this compound when:

  • Screening Fragments: You need to maximize signal to identify weak binding events in shallow pockets.

  • Targeting "Silent" Cysteines: Your target cysteine is non-catalytic or has a high pKa, rendering it unresponsive to acrylamides.

  • Synthesizing Libraries: You require a high-yielding intermediate to install a warhead on a complex scaffold.

Avoid this compound when:

  • Seeking High Selectivity: In complex lysates without a directing ligand, it will label a significant portion of the cysteine proteome.

  • In Vivo Studies: Rapid clearance via GSH conjugation is likely.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

  • Åbrink, M., et al. (2022). "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry. [Link]

  • Keeley, A., et al. (2020). "Covalent fragment libraries in drug discovery." Drug Discovery Today. [Link][1]

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. [Link]

Sources

advantages of using 2-Bromo-N-(prop-2-en-1-yl)acetamide over other electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 2-Bromo-N-(prop-2-en-1-yl)acetamide Over Other Electrophiles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the expanding landscape of covalent drug discovery and Activity-Based Protein Profiling (ABPP), the choice of electrophile dictates the success of target engagement. While acrylamides and chloroacetamides dominate the "optimized inhibitor" space, 2-Bromo-N-(prop-2-en-1-yl)acetamide (henceforth referred to as Allyl-Br ) occupies a critical niche as a high-reactivity "Scout Fragment."

This guide objectively analyzes the performance of Allyl-Br compared to standard electrophiles. The data indicates that its primary advantage lies in intrinsic reactivity (


)  and kinetic capture of low-nucleophilicity cysteines , making it superior for mapping "cryptic" pockets that milder electrophiles fail to label.

Chemical Profile & Mechanism[2]

To understand the advantages of Allyl-Br, one must first distinguish its mechanism from the Michael acceptors (acrylamides) and its halogenated cousins (chloro/iodoacetamides).

The Warhead: Bromoacetamide

Allyl-Br operates via a classic Nucleophilic Substitution (


)  mechanism. Unlike acrylamides, which require a specific trajectory for Michael addition, the bromoacetamide warhead is driven by the leaving group ability of the bromide ion.
  • Leaving Group Ability:

    
     is a weaker base and better leaving group than 
    
    
    
    , significantly lowering the activation energy for the attack by a thiolate anion.
  • Irreversibility: The resulting thioether bond is chemically stable and non-reversible under physiological conditions, unlike some Michael adducts which can undergo retro-Michael reactions.

The Handle: N-Allyl Group (Prop-2-en-1-yl)

The allyl group provides two distinct advantages over simple methyl/ethyl substituents:

  • Steric Filtering: The allyl group is planar and hydrophobic, allowing it to slot into narrow hydrophobic clefts often found near catalytic triads.

  • Orthogonal Reactivity: The alkene double bond is inert to the cysteine-alkylation conditions but remains available for downstream diversification (e.g., thiol-ene click chemistry or oxidative functionalization).

Mechanistic Visualization

The following diagram illustrates the direct displacement mechanism and the comparative energy barrier against Chloroacetamides.

ReactionMechanism cluster_comparison Kinetic Comparison Cys Cysteine Thiolate (Nucleophile) TS Transition State [Br Leaving] Cys->TS Attack AllylBr 2-Bromo-N-(prop-2-en-1-yl)acetamide (Electrophile) AllylBr->TS Product Stable Thioether Adduct (Irreversible) TS->Product Fast Kinetic Step Bromide Br- (Leaving Group) TS->Bromide Chloro Chloroacetamide (Higher Barrier) Acryl Acrylamide (Different Mechanism)

Figure 1:


 Reaction Mechanism of Allyl-Br with Cysteine. Note the direct displacement of Bromide, which is kinetically favored over Chloride displacement.

Comparative Performance Analysis

This section compares Allyl-Br against the three most common competitors: Chloroacetamides , Acrylamides , and Iodoacetamides .

Reactivity Landscape ( )

The intrinsic reactivity (


) is the rate constant of the electrophile reacting with a model thiol (e.g., Glutathione) in solution.
Electrophile ClassIntrinsic Reactivity (

)
Stability in MediaSelectivity (Cys vs Lys)Primary Use Case
Iodoacetamide > 100Low (Light sensitive)Low (Promiscuous)Total Proteome Alkylation
Allyl-Br (Bromo) 10 - 50 High Moderate Ligandability Scouting / Fragment Screening
Chloroacetamide 0.1 - 5Very HighHighOptimized Lead Compounds
Acrylamide 0.01 - 1Very HighVery HighTargeted Covalent Drugs (TCI)
Advantages Over Chloroacetamides

While chloroacetamides are preferred for final drugs due to lower toxicity, Allyl-Br is superior for initial discovery .

  • The "Ligandability" Gap: Many cysteines have high

    
     values (low nucleophilicity). Chloroacetamides are often too sluggish to label these residues within a reasonable assay window (1-4 hours). Allyl-Br, being 
    
    
    
    20-50x more reactive, successfully labels these "quiet" cysteines, revealing druggable pockets that chloro-analogs miss.
Advantages Over Acrylamides[3]
  • Orientation Independence: Acrylamides (Michael acceptors) require a specific orbital alignment for the reaction to occur. If a cysteine is accessible but the pocket geometry doesn't favor the Michael addition trajectory, an acrylamide probe will yield a false negative. Allyl-Br's

    
     mechanism is less geometrically demanding.
    
  • Irreversibility: Acrylamide adducts can sometimes reverse (retro-Michael), complicating occupancy assays. Allyl-Br forms a permanent bond.

Decision Matrix: When to use Allyl-Br?

DecisionMatrix cluster_rationale Rationale for Allyl-Br Start Goal: Target Cysteine Q1 Is the Cysteine hyper-reactive (Catalytic Triad)? Start->Q1 Acryl Use Acrylamide (High Selectivity) Q1->Acryl Yes Q2 Is the pocket defined? Q1->Q2 No Yes Yes No No / Unknown Chloro Use Chloroacetamide (Balanced) Q2->Chloro Yes AllylBr Use Allyl-Bromoacetamide (High Reactivity Scout) Q2->AllylBr No / Exploration Rationale Captures low-pKa Cys Maps cryptic pockets Steric fit of Allyl group AllylBr->Rationale

Figure 2: Electrophile Selection Workflow. Allyl-Br is the optimal choice for exploration and low-reactivity targets.

Experimental Protocols

Synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Note: This synthesis must be performed in a fume hood due to the lachrymatory nature of bromoacetyl bromide.

Reagents: Allylamine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Preparation: Dissolve allylamine (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL) at 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add bromoacetyl bromide (11 mmol) over 15 minutes. The reaction is highly exothermic; maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .
  • Purification: If necessary, purify via silica flash chromatography. (Note: Bromoacetamides are often pure enough after workup for biological use).

Gel-Based Cysteine Reactivity Assay (GSH Competition)

This protocol validates the reactivity advantage of Allyl-Br over Chloroacetamide.

Materials:

  • Recombinant Protein (e.g., BTK kinase domain or BSA as a generic carrier).

  • Probe A: Allyl-Br (2-Bromo-N-(prop-2-en-1-yl)acetamide).

  • Probe B: Allyl-Cl (2-Chloro-N-(prop-2-en-1-yl)acetamide) - Control.

  • Reporter: Iodoacetamide-Fluorescein (IA-Fluorphore).

Workflow:

  • Incubation: Incubate Protein (1 µM) with varying concentrations (1, 10, 50, 100 µM) of Probe A or Probe B for 1 hour at 37°C in PBS (pH 7.4).

  • Chase: Add IA-Fluorescein (10 µM) to all samples. Incubate for 30 mins (Dark, RT). Rationale: IA-Fluorescein will label any cysteines NOT blocked by the probes.

  • Analysis: Run SDS-PAGE. Scan for fluorescence.

  • Result Interpretation:

    • High Fluorescence: The probe failed to label the cysteine (Low reactivity).

    • Low/No Fluorescence: The probe successfully blocked the cysteine.

    • Expectation: Allyl-Br will show "disappearance of fluorescence" at much lower concentrations (IC50) than the Chloro-analog, proving superior engagement.

Safety & Stability (Technical Note)

  • Stability: Unlike Iodoacetamides, which degrade rapidly in light, Allyl-Br is stable in DMSO stock solutions for months at -20°C.

  • Toxicity: Bromoacetamides are potent alkylators. They are toxic if inhaled or contacted. However, in cellular assays, they are generally tolerated up to 10-50 µM for short durations (1-4h) without inducing immediate cell death, unlike indiscriminate crosslinkers.

  • Metabolic Liability: In in vivo studies, the bromoacetamide warhead is rapidly metabolized by Glutathione S-Transferases (GSTs). Therefore, Allyl-Br is primarily a chemical probe for in vitro or ex vivo discovery, rather than a final drug candidate.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

    • Establishes the methodology for using reactive fragments to scout the cysteineome.
  • Åbrányi-Balogh, P., et al. (2018). "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry.

    • Provides comparative kinetic data on Chloro- vs Bromo- vs Acrylamide warheads.
  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology.

    • Reviews the specificity and reactivity of haloacetamides.
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

    • Discusses the resurgence of "harder" electrophiles for difficult targets.
  • PubChem Compound Summary. "2-Bromo-N-(prop-2-en-1-yl)acetamide." National Center for Biotechnology Information.

    • Verification of chemical structure and properties.

Publish Comparison Guide: Biochemical Validation of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biochemical validation framework for 2-Bromo-N-(prop-2-en-1-yl)acetamide (also referred to as N-Allyl-2-bromoacetamide ).

This compound acts as a covalent electrophile , specifically an


-haloacetamide, which targets nucleophilic cysteine residues via an 

alkylation mechanism. Unlike reversible inhibitors, its potency is time-dependent. Therefore, standard

assays are insufficient for rigorous validation. This guide outlines the specific protocols required to characterize its kinetic parameters (

), verify covalent occupancy, and benchmark its performance against standard alkylating agents.

Part 1: Strategic Overview & Mechanism

2-Bromo-N-(prop-2-en-1-yl)acetamide is a cysteine-reactive alkylating agent . Structurally, it consists of a reactive


-bromoacetamide "warhead" and an allyl handle.
  • Warhead: The carbon-bromine bond is susceptible to nucleophilic attack by the thiolate anion (

    
    ) of a cysteine residue.
    
  • Mechanism: Irreversible

    
     substitution.
    
  • Outcome: Formation of a stable thioether adduct and release of bromide (

    
    ).
    
  • Mass Shift: Covalent modification results in a protein mass increase of +98.06 Da (Formula:

    
    ).
    
Mechanistic Pathway Diagram

The following diagram illustrates the kinetic pathway from the initial reversible binding to the irreversible covalent complex.

InhibitionMechanism E Enzyme (E) (Free Cysteine) EI E·I Complex (Reversible Binding) E->EI k_on I Inhibitor (I) (2-Bromo-N-allyl...) I->EI EI->E k_off EI_cov E-I Adduct (Covalent Thioether) EI->EI_cov k_inact (Alkylation)

Figure 1: The two-step mechanism distinguishes affinity (


) from reactivity (

).

Part 2: Critical Experimental Protocols

To validate this inhibitor, you must move beyond simple dose-response curves. The following three assays constitute the "Gold Standard" for covalent inhibitor characterization.

Protocol A: Time-Dependent Inhibition ( )

Objective: Determine the second-order rate constant of inactivation, which is the true measure of potency for covalent inhibitors.

Methodology:

  • Preparation: Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM DTT). Note: Keep DTT low (<1 mM) or use TCEP to minimize consumption of the inhibitor by free thiol in the buffer.

  • Incubation: Mix Enzyme with varying concentrations of 2-Bromo-N-(prop-2-en-1-yl)acetamide (

    
    ).
    
  • Sampling: At defined time points (

    
     min), remove an aliquot and dilute 50-fold into a solution containing the substrate (at 
    
    
    
    ) to "jump" the reaction and measure residual activity.
  • Analysis:

    • Plot

      
       vs. Time for each 
      
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • If the relationship is linear (no saturation), calculate

      
       from the slope.
      
Protocol B: Intact Protein Mass Spectrometry

Objective: Physically verify the covalent adduct and stoichiometry.

Methodology:

  • Reaction: Incubate the target protein (5-10 µM) with excess inhibitor (50-100 µM) for 60 minutes.

  • Control: Run a parallel sample with DMSO only.

  • Desalting: Pass samples through a Zeba Spin Desalting Column or use LC-MS inline desalting (C4 column) to remove non-covalently bound inhibitor.

  • Detection: Analyze via ESI-TOF or Orbitrap MS.

  • Validation Criteria:

    • Observed Mass: Target MW + 98.06 Da (Single modification).

    • Failure Mode: If you see +178 Da, the bromine was not displaced (non-covalent sticking), or if you see +98 Da x 2, multiple cysteines were alkylated (promiscuity).

Protocol C: Competition Assay (ABPP)

Objective: Assess selectivity by competing with a broad-spectrum probe (e.g., TAMRA-Iodoacetamide).

Methodology:

  • Pre-incubation: Treat proteome/lysate with 2-Bromo-N-(prop-2-en-1-yl)acetamide (gradient: 0.1 - 100 µM) for 1 hour.

  • Labeling: Add TAMRA-Iodoacetamide (1 µM) for 30 minutes.

  • Visualization: Run SDS-PAGE and scan for fluorescence.

  • Result: Disappearance of the fluorescent band at the target's MW indicates successful target engagement and active site blockade.

Part 3: Comparative Analysis

How does 2-Bromo-N-(prop-2-en-1-yl)acetamide compare to standard alternatives?

Feature2-Bromo-N-(prop-2-en-1-yl)acetamide Iodoacetamide (IAA) Chloroacetamide (CAA) Acrylamide
Reactivity (Electrophilicity) High/Medium (

is a good leaving group)
Very High (

is an excellent leaving group)
Low/Medium (

is a poorer leaving group)
Low (Requires specific orientation)
Selectivity Moderate. The allyl group adds steric bulk, potentially improving specificity over IAA.Low. Reacts with most accessible cysteines.High. Often requires catalytic activation by the enzyme.Very High. Usually requires a specific cysteine geometry.
Stability in Buffer Moderate. Susceptible to hydrolysis/photolysis over days.Low. Light sensitive; degrades rapidly.High. Stable in solution for weeks.High. Very stable.
Primary Use Case Fragment-based screening ; Intermediate reactivity probe.Total Cysteine Profiling (Proteomics).Targeted Covalent Inhibitors (Drug Discovery).Targeted Covalent Inhibitors (e.g., Kinase inhibitors).
Decision Matrix
  • Choose 2-Bromo-N-(prop-2-en-1-yl)acetamide if: You need a probe that is more reactive than a chloroacetamide but want to explore if the allyl group provides specific hydrophobic interactions in the active site.

  • Choose Iodoacetamide if: You simply want to block all cysteines or are performing general proteomic mapping.

  • Choose Acrylamide if: You are designing a drug and need high specificity to avoid off-target toxicity (immunogenicity).

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the inhibitor, ensuring no step is skipped.

ValidationWorkflow Start Start: Candidate Inhibitor 2-Bromo-N-(prop-2-en-1-yl)acetamide Step1 1. Kinetic Assay (Time-Dependent Inhibition) Start->Step1 Decision1 Is inhibition time-dependent? Step1->Decision1 Step2 2. Mass Spectrometry (Intact Protein Analysis) Decision1->Step2 Yes Reversible Classify as Reversible Inhibitor (Calculate Ki only) Decision1->Reversible No Check2 Mass Shift = +98 Da? Step2->Check2 Step3 3. Competition Assay (ABPP / Gel-based) Check2->Step3 Yes Artifact Artifact / Non-Specific (Review Buffer Conditions) Check2->Artifact No (Wrong Mass) Valid VALIDATED COVALENT INHIBITOR Step3->Valid Competition Observed

Figure 2: Step-by-step validation logic. Failure at any diamond node requires protocol re-evaluation.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Review of covalent inhibition mechanisms including alpha-haloacetamides).

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Methodology for cysteine profiling using iodoacetamide/bromoacetamide probes).

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery.

    
    ). 
    
  • Resnick, E., et al. (2019). "Covalent Small Molecule Inhibitors of the E3 Ubiquitin Ligase RNF4." ACS Chemical Biology. (Example of using alpha-haloacetamides in inhibitor design).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-N-(prop-2-en-1-yl)acetamide. As a halogenated derivative of acrylamide, this compound requires stringent disposal procedures to ensure laboratory safety and environmental compliance. The following guide is rooted in established chemical safety principles and is designed for professionals in research and development.

Section 1: Hazard Assessment & Immediate Safety Precautions

Understanding the intrinsic hazards of 2-Bromo-N-(prop-2-en-1-yl)acetamide is fundamental to appreciating the necessity of the disposal protocol. This compound is a dual-hazard material:

  • Halogenated Organic Compound : The presence of bromine classifies it as a halogenated organic compound. These substances are often toxic and persistent in the environment. Co-disposal with non-halogenated solvents is prohibited as it complicates the waste treatment process, which typically involves high-temperature incineration under specific conditions to prevent the formation of toxic byproducts like hydrogen halides.[1][2]

  • Acrylamide Moiety : Acrylamide and its derivatives are known for their potential toxicity.[3][4] While specific toxicological data for this exact compound is limited, it is prudent to handle it with the same level of caution as other toxic acrylamides.

Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Must be inspected before use and disposed of after contamination.[5]Prevents dermal absorption, which is a potential route of exposure for acrylamide derivatives. The use of proper removal techniques is critical to avoid skin contact.[5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Protects eyes from splashes of solutions or accidental contact with the solid compound, which is irritating to the eyes.[7]
Body Protection A standard laboratory coat is required. For handling large quantities or in case of a spill, a chemically resistant apron is recommended.Minimizes contamination of personal clothing. All contaminated clothing should be removed immediately and decontaminated before reuse.[8]
Respiratory All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][9]Halogenated hydrocarbons and acrylamides can be toxic upon inhalation.[3][9] A fume hood provides the primary engineering control to prevent respiratory exposure.

Section 2: Waste Segregation & Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. This is not merely a logistical step but a critical safety and environmental compliance mandate.

The Criticality of Segregation

Mixing halogenated organic waste with non-halogenated organic solvents makes the entire volume of waste unsuitable for solvent recovery or fuel blending.[10] This necessitates disposal via more expensive and energy-intensive methods like regulated hazardous waste incineration.[1][11] Keeping these waste streams separate is economically and environmentally prudent.

Step-by-Step Waste Collection Procedure
  • Container Selection :

    • Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[1][2] This container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[2]

    • The container should be clearly marked with the words "Hazardous Waste" and a list of its chemical contents.[2][11]

  • Waste Transfer :

    • All transfers of 2-Bromo-N-(prop-2-en-1-yl)acetamide waste (both solid and solutions) must be conducted inside a chemical fume hood.

    • For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it into the designated container to avoid generating dust.[5]

    • For liquid waste (e.g., reaction mixtures, solutions in organic solvents), pour carefully into the designated liquid waste container. Use a funnel to prevent spills.

  • Contaminated Labware :

    • Sharps : Needles, scalpels, or other sharps contaminated with the compound should be disposed of directly into a designated sharps container.[12]

    • Glassware : Disposable glassware should be placed in a container specifically for glass disposal. If visibly contaminated, it should first be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated organic waste.[12]

    • Consumables : Contaminated gloves, bench pads, and paper towels should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.[13]

  • Container Management :

    • Keep the halogenated waste container securely closed at all times, except when actively adding waste.[2][11]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizers, acids, and bases.[4]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Section 3: Spill & Emergency Procedures

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE : Before attempting any cleanup, don the full PPE outlined in Table 1.

  • Contain the Spill :

    • Solid Spill : Gently sweep up the material to avoid creating dust and place it in the designated halogenated waste container.[5][14] Do not dry sweep.[3]

    • Liquid Spill : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean Up :

    • Once absorbed, carefully scoop the material into the halogenated hazardous waste container.

    • Decontaminate the spill area with a detergent and water solution, followed by a solvent rinse (e.g., acetone).[4] Collect all cleanup materials and rinsate as hazardous waste.

  • Disposal : Seal and label the container and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[4] DO NOT wash spills down the sewer drain. [3]

Section 4: The Disposal Pathway

The journey of 2-Bromo-N-(prop-2-en-1-yl)acetamide waste from the laboratory bench to final disposal follows a regulated and controlled path. The following diagram illustrates the decision-making process for proper segregation and disposal.

G cluster_generation Waste Generation Point (Inside Fume Hood) cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_collection Waste Collection & Disposal A 2-Bromo-N-(prop-2-en-1-yl) acetamide Waste Generated B What is the physical state? A->B C Residual Solid Chemical or Grossly Contaminated Debris B->C Solid D Contaminated Sharps (Needles, Scalpels) B->D Solid E Contaminated Labware (Gloves, Bench Pads, Pipettes) B->E Solid F Solutions in Organic Solvents or Reaction Mixtures B->F Liquid G Aqueous Solutions or Rinsate B->G Liquid H Labeled 'Halogenated Organic Waste' Container (Solid) C->H I Puncture-Proof 'Sharps' Container D->I E->H J Labeled 'Halogenated Organic Waste' Container (Liquid) F->J G->J K Contact EHS for Pickup H->K I->K J->K

Caption: Decision workflow for segregating 2-Bromo-N-(prop-2-en-1-yl)acetamide waste.

Section 5: Regulatory Context

The disposal of hazardous chemicals is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA). Researchers must contact their institution's EHS office, which is responsible for ensuring that waste is managed in compliance with all applicable regulations.[3][4] Never dispose of this chemical as common trash or into the sanitary sewer system.[4][9] All surplus and non-recyclable solutions must be offered to a licensed professional waste disposal company.[5]

References

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acrylamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of 2-Bromo-N-isopropyl-acetamide. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • International Programme on Chemical Safety. (1991). Acrylamide (HSG 45, 1991). Inchem.org. Retrieved from [Link]

  • University of Nevada, Reno EHS. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 2'-Bromo-4'-methylacetanilide Safety Data Sheet. Retrieved from [Link]

  • University of Birmingham. (n.d.). Disposal of Acrylamide Waste: Safety Protocol. Studylib.net. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-bromo-N-ethylacetamide. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.